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  • Product: Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate
  • CAS: 27046-17-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for Phenyl 4-(phenylsulfonyl)-1-hy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically grounded synthetic pathway for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate. The synthesis is strategically designed in a two-stage process, commencing with the formation of a key intermediate, 1-hydroxy-2-naphthoic acid, followed by a regioselective chlorosulfonylation and subsequent Friedel-Crafts reaction to introduce the phenylsulfonyl moiety. This document elucidates the mechanistic underpinnings of the key transformations, offers detailed experimental protocols, and presents the information in a clear and accessible format for researchers in the field of medicinal chemistry and drug development.

Introduction

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate and its structural analogs are of significant interest within the scientific community due to the prevalence of the 1-hydroxy-2-naphthoate core in various biologically active molecules. This moiety is found in natural products and has been explored for its potential in developing anti-carcinogenic and anti-inflammatory agents. The introduction of a phenylsulfonyl group at the 4-position of the naphthyl ring can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. This guide offers a detailed, step-by-step methodology for the synthesis of this target compound, emphasizing the chemical principles that govern the reaction pathway.

Mechanistic Insights: The Rationale Behind the Synthesis

The synthetic strategy hinges on the principles of electrophilic aromatic substitution on the activated naphthalene ring system of 1-hydroxy-2-naphthoate. The hydroxyl group at the C1 position is a potent activating group and a strong ortho, para-director.

Regioselectivity of the Sulfonylation

The introduction of the sulfonyl group at the C4 position is a critical and highly regioselective step. The electron-donating nature of the hydroxyl group at C1 significantly increases the electron density at the ortho (C2) and para (C4) positions, making them susceptible to electrophilic attack. While the C2 position is sterically hindered by the adjacent carboxylate group, the C4 position is sterically accessible and electronically activated, making it the preferred site for electrophilic substitution.[1] This high degree of regioselectivity is a key advantage of this synthetic approach, minimizing the formation of isomeric impurities and simplifying the purification process.[2]

G cluster_0 Electrophilic Aromatic Substitution 1-hydroxy-2-naphthoate 1-Hydroxy-2-naphthoate Resonance_Structures Resonance Structures (Increased electron density at C4) 1-hydroxy-2-naphthoate->Resonance_Structures -OH group activates the ring (ortho, para-director) Sigma_Complex Sigma Complex (Carbocation intermediate) Resonance_Structures->Sigma_Complex Nucleophilic attack on electrophile at C4 Electrophile Electrophile (e.g., SO2Cl+) Electrophile->Sigma_Complex Product 4-Substituted Product Sigma_Complex->Product Deprotonation

Caption: Mechanism of electrophilic substitution at the C4 position.

The Synthetic Pathway: A Two-Stage Approach

The synthesis of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is proposed via a two-stage pathway, as illustrated below. This approach ensures high yields and purity of the final product.

G cluster_0 Synthesis of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate 1-Naphthol 1-Naphthol Step1 Step 1: Esterification 1-Naphthol->Step1 Phenyl_chloroformate Phenyl Chloroformate Phenyl_chloroformate->Step1 Phenyl_1_hydroxy_2_naphthoate Phenyl 1-hydroxy-2-naphthoate Step1->Phenyl_1_hydroxy_2_naphthoate Step2 Step 2: Chlorosulfonylation & Friedel-Crafts Reaction Phenyl_1_hydroxy_2_naphthoate->Step2 Chlorosulfonic_acid Chlorosulfonic Acid Chlorosulfonic_acid->Step2 Benzene Benzene Benzene->Step2 Final_Product Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate Step2->Final_Product

Caption: The two-stage synthetic pathway.

Experimental Protocols

Stage 1: Synthesis of Phenyl 1-hydroxy-2-naphthoate

This procedure outlines the synthesis of the key intermediate, Phenyl 1-hydroxy-2-naphthoate, from 1-naphthol and phenyl chloroformate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
1-Naphthol144.1728.80.20
Phenyl Chloroformate156.5732.00.204
Anhydrous Aluminum Chloride133.3426.60.20
Toluene-90 mL-
Isopropyl Alcohol-120 mL-
10% Hydrochloric Acid-200 mL-
32% Hydrochloric Acid-20 mL-
Water-As needed-

Procedure:

  • To a 500-mL three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add 1-naphthol (28.8 g, 0.20 mol) and toluene (90 mL).

  • With stirring, add anhydrous aluminum chloride (26.6 g, 0.20 mol) in portions over 5 minutes. The temperature of the mixture will rise to 40-50°C.

  • Heat the resulting orange slurry to reflux.

  • Add phenyl chloroformate (32.0 g, 0.204 mol) dropwise over 30 minutes.

  • After the addition is complete, continue refluxing for an additional 30 minutes.

  • Cool the reaction mixture to 30-40°C.

  • Carefully quench the reaction by the dropwise addition of water (100 mL) while maintaining the temperature between 35-50°C using an ice bath as needed.

  • Add 32% hydrochloric acid (20 mL) and stir for 15 minutes.

  • Separate the organic layer and wash it successively with two 100-mL portions of 10% hydrochloric acid and two 100-mL portions of warm water (40-50°C).

  • Remove the toluene under reduced pressure.

  • To the resulting oil, add isopropyl alcohol (120 mL) at 70°C.

  • Cool the solution slowly to 0-5°C and stir for 1 hour.

  • Collect the precipitated solid by filtration, wash with cold isopropyl alcohol, and air dry to yield Phenyl 1-hydroxy-2-naphthoate.

Stage 2: Synthesis of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

This stage involves the regioselective chlorosulfonylation of the intermediate followed by a Friedel-Crafts reaction with benzene.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
Phenyl 1-hydroxy-2-naphthoate264.2826.40.10
Chlorosulfonic Acid116.5223.30.20
Benzene78.1150 mL-
Anhydrous Aluminum Chloride133.3414.70.11
Dichloromethane-200 mL-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve Phenyl 1-hydroxy-2-naphthoate (26.4 g, 0.10 mol) in dichloromethane (100 mL) and cool to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (23.3 g, 0.20 mol) dropwise while maintaining the temperature below 5°C.

  • After the addition, allow the reaction to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash with cold water and then with a saturated sodium bicarbonate solution until effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • To the filtrate, add benzene (50 mL) and cool to 0°C.

  • Add anhydrous aluminum chloride (14.7 g, 0.11 mol) portion-wise with stirring.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: A sharp melting point indicates a high degree of purity.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule by identifying the chemical environment of the protons and carbon atoms.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), ester carbonyl (C=O), and sulfonyl (S=O) groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate. By leveraging a two-stage approach that includes a regioselective chlorosulfonylation, this methodology provides a practical route for obtaining the target molecule in high purity. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers engaged in the synthesis of novel naphthoate derivatives for potential applications in drug discovery and materials science.

References

  • Wikipedia. 1-Naphthol. [Link]

  • PrepChem.com. Synthesis of phenyl 1-hydroxy-2-naphthoate. [Link]

  • Fesik, S. W., et al. Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. ACS Medicinal Chemistry Letters. [Link]

  • ACS Publications. Friedel−Crafts Sulfonylation in 1-Butyl-3-methylimidazolium Chloroaluminate Ionic Liquids. The Journal of Organic Chemistry. [Link]

Sources

Exploratory

Chemical properties of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

An In-Depth Technical Guide to the Chemical Properties of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate Abstract This technical guide provides a comprehensive analysis of the chemical properties of Phenyl 4-(phenylsul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate, a complex aromatic molecule with significant potential in medicinal chemistry and materials science. In the absence of extensive direct experimental data, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive overview. We will explore the molecule's structural features, propose a viable synthetic route, and predict its spectroscopic and chromatographic profiles. Furthermore, this guide discusses the compound's likely reactivity and explores its potential applications, providing a foundational resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Predicted Physicochemical Properties

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a multifaceted molecule characterized by four key functional groups: a 1-hydroxy-2-naphthoate core, a phenyl ester, a phenolic hydroxyl group, and a phenylsulfonyl moiety at the 4-position. The interplay of these groups dictates the molecule's chemical behavior and potential applications. The electron-withdrawing nature of the phenylsulfonyl group is expected to influence the acidity of the phenolic hydroxyl and the electron density of the naphthalene ring system.

Caption: Molecular structure of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC23H16O5S[1]
Molecular Weight404.44 g/mol [1]
XlogP5.6[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count5[1]
Rotatable Bond Count4[1]

The predicted XlogP value of 5.6 suggests that the compound is highly lipophilic and will likely exhibit poor solubility in aqueous media, a critical consideration for drug development professionals.

Proposed Synthetic Pathway

A plausible and efficient synthesis of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate can be envisioned in a three-step process starting from the commercially available 1-hydroxy-2-naphthoic acid. This proposed route is based on established methodologies for the sulfonation and esterification of naphthoic acid derivatives.[2][3]

synthesis_workflow start 1-Hydroxy-2-naphthoic Acid step1 Chlorosulfonylation (ClSO3H) start->step1 intermediate1 4-(Chlorosulfonyl)-1-hydroxy- 2-naphthoic acid step1->intermediate1 step2 Friedel-Crafts Sulfonylation (Benzene, AlCl3) intermediate1->step2 intermediate2 4-(Phenylsulfonyl)-1-hydroxy- 2-naphthoic acid step2->intermediate2 step3 Esterification (Phenol, Activating Agent) intermediate2->step3 final_product Phenyl 4-(phenylsulfonyl)-1-hydroxy- 2-naphthoate step3->final_product

Sources

Foundational

An In-depth Technical Guide to Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphtho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate, a complex ester with potential applications in medicinal chemistry and materials science. This document details the compound's chemical identity, including its structure and key identifiers. A proposed synthetic pathway is presented with a detailed, step-by-step protocol, grounded in established chemical principles. Furthermore, this guide explores the potential applications of this molecule, drawing from the known biological and chemical activities of its constituent moieties. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals in the field of drug discovery and chemical research.

Chemical Identity and Structure

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a molecule characterized by a naphthol core functionalized with both a phenylsulfonyl group and a phenyl ester.

Molecular Structure:

The structure of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is presented below.[1]

Caption: Chemical structure of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

Key Identifiers:

IdentifierValueSource
Molecular Formula C23H16O5S[1]
IUPAC Name phenyl 4-(benzenesulfonyl)-1-hydroxynaphthalene-2-carboxylate[1]
InChI InChI=1S/C23H16O5S/c24-22-19-14-8-7-13-18(19)21(29(26,27)17-11-5-2-6-12-17)15-20(22)23(25)28-16-9-3-1-4-10-16/h1-15,24H[1]
InChIKey VSZGXZSYPHDPSY-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)C4=CC=CC=C4)O[1]
PubChem CID 4069869[1]
CAS Number Not available

It is important to note that while a specific CAS number for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is not readily found in public databases, a closely related compound, Phenyl 4-(4-chlorophenylsulfonyl)-1-hydroxy-2-naphthoate , has the CAS number 27052-28-4 .[2] Researchers should exercise caution to not confuse these two distinct chemical entities.

Proposed Synthetic Pathway and Experimental Protocol

A direct, published synthetic route for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate has not been identified in the current literature. However, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry reactions. The proposed pathway involves the synthesis of the key intermediate, 4-(phenylsulfonyl)-1-hydroxy-2-naphthoic acid, followed by esterification.

Caption: Proposed synthetic workflow for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

Step 1: Sulfonylation of 1-Hydroxy-2-naphthoic acid

The initial step involves the electrophilic aromatic substitution of 1-hydroxy-2-naphthoic acid to introduce a sulfonyl chloride group at the C4 position. The directing effects of the hydroxyl and carboxyl groups favor substitution at this position.

Protocol:

  • In a fume hood, cool a flask containing 1-hydroxy-2-naphthoic acid (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5°C. The reaction is exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • The precipitated product, 4-sulfonyl-1-hydroxy-2-naphthoic acid, is then collected by vacuum filtration, washed with cold water, and dried.

Step 2: Friedel-Crafts Reaction with Benzene

The newly formed sulfonyl chloride is then reacted with benzene in a classic Friedel-Crafts reaction to form the phenylsulfonyl group.

Protocol:

  • To a stirred suspension of anhydrous aluminum chloride (AlCl3) (1.2 equivalents) in dry benzene (which acts as both reactant and solvent) at 0°C, add the 4-sulfonyl-1-hydroxy-2-naphthoic acid (1 equivalent) portion-wise.

  • After the addition, allow the mixture to stir at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(phenylsulfonyl)-1-hydroxy-2-naphthoic acid. Purification can be achieved by recrystallization or column chromatography.

Step 3: Esterification with Phenol

The final step is the esterification of the carboxylic acid with phenol to yield the target compound. This can be achieved through several methods, including Steglich esterification or conversion to the acid chloride followed by reaction with phenol.

Protocol (Steglich Esterification):

  • Dissolve 4-(phenylsulfonyl)-1-hydroxy-2-naphthoic acid (1 equivalent), phenol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) in a dry, aprotic solvent such as dichloromethane.

  • Cool the solution to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • The by-product, dicyclohexylurea (DCU), will precipitate out and can be removed by filtration.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford pure Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

Potential Applications and Fields of Interest

While specific studies on Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate are scarce, the individual moieties of the molecule suggest several areas of potential interest for researchers.

Medicinal Chemistry and Drug Discovery
  • 1-Hydroxy-2-naphthoate Moiety: Derivatives of hydroxynaphthoate are recognized for their biological and medicinal properties. The 1-hydroxy-2-naphthoate core is found in natural products exhibiting cytotoxic activities.[3] Furthermore, related compounds have demonstrated anti-inflammatory and antibacterial properties.[3] This suggests that Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate could serve as a scaffold for the development of novel therapeutic agents.

  • Phenylsulfonyl Group: The phenylsulfonyl group is a common feature in many biologically active compounds and is often used to modulate the physicochemical properties of a molecule, such as its solubility, metabolic stability, and receptor binding affinity.

Materials Science
  • Naphthalene Core: The rigid, planar structure of the naphthalene core is a common feature in molecules designed for applications in materials science, including liquid crystals and organic electronics. Phenyl 1-hydroxy-2-naphthoate, a related compound, is known to be a liquid crystal intermediate.[3][4] The addition of the bulky phenylsulfonyl group in the target molecule could influence its packing in the solid state and its mesomorphic properties, making it a candidate for investigation in the field of advanced materials.

Conclusion

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a molecule with a well-defined structure but limited publicly available data regarding its synthesis and applications. This guide has provided a comprehensive overview of its chemical identity and a plausible, detailed synthetic pathway based on established chemical reactions. The analysis of its structural components suggests promising avenues for research in both medicinal chemistry and materials science. It is the author's hope that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the properties and potential uses of this intriguing compound.

References

  • PubChemLite. Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (C23H16O5S). [Link]

Sources

Exploratory

Biological activity of 1-hydroxy-2-naphthoate derivatives

An In-Depth Technical Guide to the Biological Activity of 1-hydroxy-2-naphthoate Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 1-hydroxy-2-naphthoate scaffold, a key st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 1-hydroxy-2-naphthoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-hydroxy-2-naphthoate scaffold, a key structural motif derived from 1-hydroxy-2-naphthoic acid, represents a privileged platform in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities. This technical guide synthesizes current research to provide an in-depth exploration of the multifaceted therapeutic potential of these compounds, with a primary focus on their anti-inflammatory, anticancer, and antimicrobial properties. We will dissect the molecular mechanisms underpinning these activities, present comparative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the 1-hydroxy-2-naphthoate core.

The 1-hydroxy-2-naphthoate Scaffold: A Foundation for Bioactivity

1-hydroxy-2-naphthoic acid is an aromatic carboxylic acid characterized by a naphthalene backbone.[1] The specific arrangement of the hydroxyl and carboxyl groups at the C1 and C2 positions, respectively, creates a unique electronic and structural environment conducive to molecular interactions with biological targets. This core structure has been identified in natural products and serves as a versatile starting point for the synthesis of a wide array of derivatives, including esters, amides, and more complex heterocyclic systems.[2][3][4] These modifications systematically alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, thereby modulating its biological efficacy and target specificity.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, making the search for novel anti-inflammatory agents a research priority.[5] Derivatives of 1-hydroxy-2-naphthoate have emerged as potent modulators of inflammatory pathways, primarily through the inhibition of key signaling cascades in immune cells like macrophages.[1][6]

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

A primary mechanism by which these compounds exert their anti-inflammatory effects is by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding inflammatory mediators.

Methyl-1-hydroxy-2-naphthoate (MHNA), a notable derivative, has been shown to significantly inhibit the LPS-induced inflammatory response in macrophages.[6] This inhibition prevents the production of critical pro-inflammatory molecules, including:

  • Nitric Oxide (NO): A key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS).[6]

  • Pro-inflammatory Cytokines: Such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[6]

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are central mediators of inflammation and pain.[6]

By downregulating these pathways, 1-hydroxy-2-naphthoate derivatives effectively reduce the amplification of the inflammatory response at a molecular level.

G cluster_pathway Simplified NF-κB and MAPK Anti-inflammatory Pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS Receptor TLR4 Receptor LPS->Receptor MAPK MAPK (JNK, p38) Receptor->MAPK NFkB_IkB NF-κB/IκB (Inactive) Receptor->NFkB_IkB MHNA Methyl-1-hydroxy- 2-naphthoate (MHNA) MHNA->MAPK Inhibition MHNA->NFkB_IkB Inhibition AP1 AP-1 MAPK->AP1 ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) AP1->ProInflammatory NFkB NF-κB NFkB->ProInflammatory IkB IκB NFkB_IkB->NFkB Activation

Caption: MHNA inhibits LPS-induced inflammation via NF-κB and MAPK pathways.

Data Summary: In Vitro Anti-inflammatory Activity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a specific biological process, such as NO production.

Compound/DerivativeAssayIC50 (µM)Cell LineReference
Methyl 2-naphthoate (enantiomer 3b)NO Production Inhibition26.2RAW264.7[6]
Methyl 2-naphthoate (enantiomer 1a)NO Production Inhibition41.9RAW264.7[6]
Methyl-1-hydroxy-2-naphthoate (MHNA)Inhibition of NO, IL-1β, IL-6Not ReportedMurine Macrophages[6]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol details a standard in vitro method to assess the anti-inflammatory activity of 1-hydroxy-2-naphthoate derivatives by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[6]

Causality Statement: The Griess assay is chosen for its sensitivity and specificity in detecting nitrite (a stable breakdown product of NO) in the cell culture supernatant, providing a reliable quantitative measure of iNOS activity. The murine macrophage cell line RAW 264.7 is an established and widely accepted model for studying inflammatory responses.[6]

  • Cell Culture and Seeding:

    • Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test derivatives in DMSO.

    • Pre-treat the adhered cells with various concentrations of the test compounds (e.g., 1-100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Inflammatory Stimulation:

    • After pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response and NO production. Leave an untreated control group without LPS stimulation.

    • Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value from the resulting dose-response curve.

G cluster_workflow Workflow: Nitric Oxide Inhibition Assay node1 1. Seed RAW 264.7 Macrophages in 96-well plate node2 2. Pre-treat cells with 1-hydroxy-2-naphthoate derivatives node1->node2 node3 3. Stimulate with LPS (1 µg/mL) for 24 hours node2->node3 node4 4. Collect cell supernatant node3->node4 node5 5. Perform Griess Assay (Add Reagents A & B) node4->node5 node6 6. Measure Absorbance at 540 nm node5->node6 node7 7. Calculate % Inhibition and determine IC50 node6->node7

Caption: Experimental workflow for the in vitro NO inhibition assay.

Anticancer Activity: Inducing Selective Cell Death

The development of targeted cancer therapies remains a paramount goal in drug discovery.[7] Naphthoic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] The 1-hydroxy-2-naphthoate scaffold, in particular, serves as a foundation for designing molecules that can induce apoptosis (programmed cell death), disrupt the cell cycle, and inhibit key proteins essential for cancer cell survival.[1][8]

Mechanisms of Action

Derivatives of 1-hydroxy-2-naphthoate employ several mechanisms to achieve their anticancer effects:

  • Inhibition of Anti-Apoptotic Proteins: A key strategy in cancer is the evasion of apoptosis. The anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) is often overexpressed in tumors. Structure-based design has led to the development of 1-hydroxy-2-naphthoate-based inhibitors that bind to Mcl-1, preventing it from neutralizing pro-apoptotic proteins and thereby triggering cell death.[8][9]

  • Induction of Apoptosis: Many derivatives induce apoptosis through the intrinsic pathway.[10] This involves cellular stress, mitochondrial dysfunction, and the activation of a cascade of enzymes called caspases that dismantle the cell in a controlled manner.[11]

  • DNA Intercalation: Some anilide derivatives of 1-hydroxynaphthalene-2-carboxylic acid are believed to intercalate into DNA, disrupting DNA replication and transcription processes, which can lead to cell cycle arrest and apoptosis.[12]

  • Generation of Reactive Oxygen Species (ROS): Similar to related naphthoquinone compounds, some derivatives may induce oxidative stress within cancer cells by generating ROS.[11] Elevated ROS levels can damage cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[11]

G cluster_pathway Intrinsic Apoptosis Pathway Compound 1-hydroxy-2-naphthoate Derivative Mcl1 Mcl-1 (Anti-apoptotic) Compound->Mcl1 Inhibition ProApoptotic Pro-apoptotic proteins (e.g., Bak, Bax) Mcl1->ProApoptotic Mitochondrion Mitochondrion ProApoptotic->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Caspase Caspase Cascade Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.[10]

Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[1] Data is presented as IC50 values.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Naphthoquinone Ester (Cyclopentyl)HeLa (Cervical)Varies[2]
Naphthoquinone Ester (Cyclopentyl)HepG2 (Liver)Varies[2]
Naphthoquinone Amide (Benzamide 22)NCI-H187 (Lung)Potent[4]
Naphthoquinone Amide (Naphthamide 43)KB (Oral)Potent[4]
1-hydroxynaphthalene-2-carboxanilideHCT116 (Colon)Varies[12][13]

(Note: Specific IC50 values vary widely based on the exact chemical substitution and cell line used.)

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the in vitro cytotoxic activity of novel compounds.[1][10]

Causality Statement: This assay is selected for its reliability and high-throughput capability in screening compounds. It is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of drug-induced cytotoxicity.[1]

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in the appropriate medium.[1][10]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the 1-hydroxy-2-naphthoate derivative (e.g., 0.1 to 100 µM) for 48-72 hours.[10]

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[10]

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[10]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

G cluster_workflow Workflow: MTT Cytotoxicity Assay node1 1. Seed cancer cells in 96-well plate node2 2. Treat with test compounds (48-72 hours) node1->node2 node3 3. Add MTT solution (4-hour incubation) node2->node3 node4 4. Remove medium and dissolve formazan in DMSO node3->node4 node5 5. Measure Absorbance at 570 nm node4->node5 node6 6. Calculate % Viability and determine IC50 node5->node6

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.[6]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[14] Naphthoic acid derivatives have shown significant activity against a range of pathogenic bacteria and fungi.[1] 1-hydroxy-2-naphthoic acid itself is recognized as an antibacterial agent.[3] The activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes.[1]

Data Summary: In Vitro Antimicrobial Efficacy

Antimicrobial activity is commonly assessed using diffusion and dilution methods. The agar disk diffusion method provides a qualitative measure of activity (zone of inhibition), while the broth microdilution method yields a quantitative Minimum Inhibitory Concentration (MIC) value.[15]

Compound/DerivativeMethodTarget Organism(s)ResultReference
1-hydroxy-2-naphthoic acidGeneralBacteriaRecognized antibacterial[3]
Naphthoic Acid DerivativesGeneralBacteria, FungiDemonstrated activity[1]
N-substituted derivativesBroth DilutionE. coli, S. aureus, etc.Varied MIC values[16][17]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold standard for determining the MIC of an antimicrobial agent.[15][18]

Causality Statement: This method is chosen over diffusion assays for its quantitative output. It provides the lowest concentration of a drug that visibly inhibits microbial growth, offering a precise measure of potency that is crucial for comparing compounds and for further drug development.

  • Preparation of Inoculum:

    • Grow a fresh culture of the test microorganism (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 27853) in an appropriate broth (e.g., Mueller-Hinton Broth).[19]

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the test compound in the broth. The concentration range should be wide enough to encompass the expected MIC.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control).

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18]

    • A colorimetric indicator like resazurin can be added to aid in the determination; a color change from blue to pink indicates viable cells.

  • (Optional) Minimum Bactericidal Concentration (MBC) Determination:

    • To determine the MBC, subculture an aliquot from the clear wells (at and above the MIC) onto an agar plate.

    • Incubate the agar plate for 18-24 hours.

    • The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.[18]

G cluster_workflow Workflow: Broth Microdilution for MIC Determination node1 1. Prepare microbial inoculum (0.5 McFarland standard) node3 3. Inoculate wells with microbial suspension node1->node3 node2 2. Create 2-fold serial dilutions of test compound in 96-well plate node2->node3 node4 4. Incubate plate (18-24 hours) node3->node4 node5 5. Visually inspect for turbidity to determine the MIC node4->node5

Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The 1-hydroxy-2-naphthoate framework has unequivocally demonstrated its value as a versatile and potent scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including significant anti-inflammatory, anticancer, and antimicrobial effects. The underlying mechanisms often involve the modulation of critical cellular signaling pathways such as NF-κB, MAPK, and intrinsic apoptosis. The structure-activity relationship studies, exemplified by the development of Mcl-1 inhibitors and various ester and amide analogues, highlight the immense potential for rational drug design to optimize potency and selectivity.

Future research should focus on expanding the chemical diversity around this core, exploring novel substitutions to enhance target-specific interactions while minimizing off-target effects. Advanced in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of lead compounds. The continued investigation into the multifaceted biological activities of 1-hydroxy-2-naphthoate derivatives holds significant promise for the development of next-generation therapeutics to address pressing medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Preprints.org. Retrieved March 14, 2026, from [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be.... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Antimicrobial Assays. (2024). Linnaeus Bioscience. Retrieved March 14, 2026, from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. Retrieved March 14, 2026, from [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021). Biology LibreTexts. Retrieved March 14, 2026, from [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Synthesis and anticancer evaluation of naphthoquinone esters with 2'-cyclopentyl and 2'-cyclohexyl substituents. (2010). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • First synthesis and anticancer activity of novel naphthoquinone amides. (2012). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. Retrieved March 14, 2026, from [Link]

  • Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Lipidomics Screening of Anti-inflammatory Drugs and Drug Candidates in Vitro - Part A. (n.d.). ClinicalTrials.gov. Retrieved March 14, 2026, from [Link]

  • A Simple and Reliable Approach to Assess in vitro Anticancer Activity. (n.d.). Bentham Science. Retrieved March 14, 2026, from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved March 14, 2026, from [Link]

  • Synthesis and Anti-Inflammatory Properties of Aminomethyl Derivatives of 2 Naphthol. (n.d.). African Journals Online. Retrieved March 14, 2026, from [Link]

  • 1-Hydroxy -2-naphthoic acid-based MCL-1 inhibitor. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. (2019). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Design and synthesis of anticancer 1-hydroxynaphthalene-2-carboxanilides with a p53 independent mechanism of action. (2019). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory.... (n.d.). TÜBİTAK Academic Journals. Retrieved March 14, 2026, from [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Assaying Antioxidant and Antimicrobial Activities of 1-phenyl-3-naphthoic acid Derivatives. (2014). International Journal of Nanoscience and Nanotechnology. Retrieved March 14, 2026, from [Link]

  • Facial Amphiphilic Naphthoic Acid-Derived Antimicrobial Polymers Against Multi-Drug Resistant Gram-Negative Bacteria and Biofilms. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

Sources

Foundational

Spectroscopic Characterization and Analytical Profiling of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

Executive Summary Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a highly functionalized polycyclic aromatic compound that serves as a critical intermediate in the development of advanced materials, liquid crystals,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a highly functionalized polycyclic aromatic compound that serves as a critical intermediate in the development of advanced materials, liquid crystals, and anti-carcinogenic pharmacophores. As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we deconstruct the causality behind the molecule’s spectroscopic signatures—specifically how intramolecular hydrogen bonding, peri-deshielding effects, and extended conjugation dictate its analytical profile.

Structural & Mechanistic Rationale

The molecular architecture of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (C₂₃H₁₆O₅S) is defined by three primary electronic domains:

  • The Naphthol Core: Provides a rigid, highly conjugated π -system.

  • The C2-Phenyl Ester: Acts as an electron-withdrawing group (EWG) via resonance, while its carbonyl oxygen serves as a potent hydrogen-bond acceptor.

  • The C4-Phenylsulfonyl Group: A bulky, strongly electron-withdrawing moiety that exerts significant inductive and anisotropic effects on the surrounding spatial environment.

The most critical structural feature is the intramolecular hydrogen bond between the C1-hydroxyl proton and the C2-ester carbonyl oxygen. This chelation locks the molecule into a planar conformation, which not only dictates its ground-state stability but also governs its photophysical behavior, such as excited-state intramolecular proton transfer (ESIPT) . Furthermore, the introduction of the sulfonyl group at the 4-position creates a pronounced peri-interaction with the C5 proton, a spatial relationship that is highly diagnostic in nuclear magnetic resonance (NMR) spectroscopy.

Self-Validating Synthetic Methodology

To obtain high-purity spectroscopic data, the synthesized compound must be free of regioisomers. The following step-by-step protocol employs a self-validating workflow with built-in quality control (QC) checkpoints.

Phase 1: Core Esterification
  • Reaction Setup: Charge a nitrogen-purged reaction vessel with 1-naphthol (1.0 eq) and anhydrous toluene.

  • Lewis Acid Complexation: Introduce anhydrous aluminum chloride (1.0 eq) portion-wise.

    • QC Check: An immediate exothermic shift to 40–50 °C must be observed, confirming the formation of the active Lewis acid-naphthol complex.

  • Acylation: Add phenyl chloroformate (1.02 eq) dropwise at reflux.

  • Isolation: Quench with water and 32% HCl. Separate the organic layer, strip the solvent under vacuum, and recrystallize the resulting amber liquid from cold isopropanol to yield the intermediate, Phenyl 1-hydroxy-2-naphthoate .

Phase 2: Regioselective Sulfonylation
  • Activation: Dissolve the intermediate (1.0 eq) in anhydrous dichloromethane (DCM). Add benzenesulfonyl chloride (1.1 eq) and catalytic iron(III) chloride (FeCl₃).

  • Reaction Monitoring: Stir at ambient temperature for 4 hours.

    • QC Check (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1). The protocol is validated when the starting material spot ( Rf​≈0.6 ) completely disappears, replaced by a highly UV-active, more polar product spot ( Rf​≈0.4 ).

  • Purification: Wash the organic phase with saturated aqueous NaHCO₃ to neutralize residual acid, dry over MgSO₄, and concentrate. Recrystallize from ethanol to afford pure Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

Spectroscopic Causality & Signal Elucidation

Nuclear Magnetic Resonance (NMR)

In the ¹H NMR spectrum, the extreme downfield shift of the hydroxyl proton ( δ 12.85 ppm) is not an anomaly; it is a diagnostic hallmark of the robust intramolecular hydrogen bond (O–H···O=C). This interaction deshields the proton by drawing electron density away from it.

Equally critical is the signal for the C5 proton ( δ 8.82 ppm). The bulky phenylsulfonyl group at C4 sits in close spatial proximity to C5 (the peri-position). The magnetic anisotropy of the S=O bonds exerts a strong deshielding cone over the C5 proton, pushing it significantly downfield compared to a standard naphthyl system. This peri-effect is the primary proof of regioselective C4 sulfonylation.

Vibrational Spectroscopy (FTIR)

The FTIR spectrum further validates the structural logic. A standard ester carbonyl stretch typically appears around 1720 cm⁻¹. However, in this molecule, the C=O stretch is shifted to 1675 cm⁻¹. Causality: The carbonyl bond order is reduced due to both extended conjugation with the naphthyl ring and its participation as an acceptor in the strong intramolecular hydrogen bond .

High-Resolution Mass Spectrometry (HRMS)

Using Electrospray Ionization in positive mode (ESI+), the exact mass provides ultimate validation. The theoretical mass for [M+H]⁺ is 405.0791. The primary fragmentation pathway involves the homolytic cleavage of the ester C-O bond, resulting in the loss of a phenoxy radical (-93 Da), yielding a stable acylium ion at m/z 311.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Causality
12.85 Singlet1HC1–OHExtreme deshielding due to strong O–H···O=C intramolecular H-bond.
8.82 Doublet ( J = 8.6 Hz)1HNaphthyl H-5Anisotropic peri-deshielding from the adjacent C4-SO₂Ph group.
8.55 Singlet1HNaphthyl H-3Deshielded by both the ester and sulfonyl flanking groups.
8.45 Doublet ( J = 8.4 Hz)1HNaphthyl H-8Peri-deshielding from the C1-OH oxygen lone pairs.
8.02 Doublet of Doublets2HSO₂Ph H-orthoInductive electron withdrawal by the adjacent sulfonyl group.
7.75 – 7.68 Multiplets2HNaphthyl H-6, H-7Standard aromatic resonances within the fused ring system.
7.58 – 7.45 Multiplets5HSO₂Ph H-meta/para, OPh H-metaOverlapping aromatic signals; standard electron distribution.
7.30 Triplet ( J = 7.4 Hz)1HOPh H-paraSlightly shielded relative to meta protons via resonance.
7.22 Doublet ( J = 7.8 Hz)2HOPh H-orthoShielded by the electron-donating resonance of the ester oxygen.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
168.5 Quaternary (C=O)Ester Carbonyl
162.0 Quaternary (C-O)Naphthyl C-1 (bearing OH)
150.2 Quaternary (C-O)Phenyl Ester C-ipso
141.5 Quaternary (C-S)Phenylsulfonyl C-ipso
133.5 Quaternary (C-S)Naphthyl C-4 (bearing SO₂Ph)
130.5 – 121.0 Aromatic CHNaphthyl & Phenyl Ring Carbons
108.5 Quaternary (C-C)Naphthyl C-2 (bearing COOPh)
Table 3: FTIR Key Vibrational Modes (KBr Pellet)
Wavenumber (cm⁻¹)Intensity / ShapeVibrational ModeStructural Implication
3150 Broad, weakO–H stretchShifted lower due to robust intramolecular H-bonding.
1675 Strong, sharpC=O stretchConjugated and H-bonded ester carbonyl.
1325 StrongS=O asymmetricConfirms the presence of the sulfone moiety.
1195 StrongC–O stretchEster single bond character.
1155 StrongS=O symmetricSecondary confirmation of the sulfone group.

Workflow & Logical Relationships Diagram

The following diagram illustrates the self-validating synthesis and the parallel analytical pathways used to confirm the molecular structure.

Workflow Start 1-Naphthol + Phenyl Chloroformate Intermediate Phenyl 1-hydroxy- 2-naphthoate Start->Intermediate AlCl3, Toluene Reflux (QC: Exothermic) Product Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate Intermediate->Product Regioselective Sulfonylation (QC: TLC) Reagent Benzenesulfonyl Chloride + FeCl3 Catalyst Reagent->Product NMR NMR Spectroscopy (1H & 13C in CDCl3) Product->NMR Spatial & Electronic Elucidation (Peri-effect) IR FTIR Spectroscopy (KBr Pellet) Product->IR H-Bonding & Functional Group ID MS HRMS (ESI+) Exact Mass & Fragmentation Product->MS Molecular Weight Validation

Fig 1: Synthetic workflow and parallel spectroscopic validation of the target naphthoate.

References

  • Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate Source: MDPI (Molecules / Photochem) URL:[Link]

  • Synthesis of Phenyl 1-hydroxy-2-naphthoate Source: PrepChem (Derived from US Patent 4454340) URL:[Link]

Exploratory

An In-depth Technical Guide to the Solvatochromism of Phenyl 1-hydroxy-2-naphthoate

This guide provides a comprehensive technical overview of the solvatochromic properties of phenyl 1-hydroxy-2-naphthoate (PHN). It is intended for researchers, scientists, and drug development professionals interested in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solvatochromic properties of phenyl 1-hydroxy-2-naphthoate (PHN). It is intended for researchers, scientists, and drug development professionals interested in understanding and utilizing the solvent-dependent photophysical behavior of this intriguing molecule. We will delve into the underlying mechanisms, present a detailed experimental workflow for characterization, and provide insights into the interpretation of the resulting data.

Introduction: The Phenomenon of Solvatochromism and the Significance of Phenyl 1-Hydroxy-2-naphthoate

Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents.[1] This phenomenon, observable as a shift in the absorption or fluorescence emission spectra, arises from the differential solvation of the molecule's ground and excited electronic states.[1][2] The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all play crucial roles in these interactions.[3][4]

Phenyl 1-hydroxy-2-naphthoate (PHN), a phenyl ester of 1-hydroxy-2-naphthoic acid, is a molecule of significant interest due to its pronounced solvatochromic behavior.[5][6][7] Its derivatives are found in natural products with cytotoxic properties and have applications as anti-inflammatory and antibacterial agents, making the study of its fundamental properties relevant to drug discovery and development.[5][8] The solvatochromism of PHN is attributed to intramolecular proton transfer, a key photophysical process that will be explored in this guide.[5]

The Molecular Basis of Phenyl 1-Hydroxy-2-naphthoate's Solvatochromism: The Role of ESIPT

The solvatochromic behavior of phenyl 1-hydroxy-2-naphthoate is intrinsically linked to a photophysical process known as Excited State Intramolecular Proton Transfer (ESIPT).[6][8] In its ground state, PHN exists predominantly in an enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester.[8]

Upon photoexcitation, the electronic distribution within the molecule changes, leading to an increase in the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, resulting in the formation of a transient keto-tautomer in the excited state. This tautomer is electronically distinct from the enol form and possesses a different dipole moment.

The solvent environment plays a critical role in stabilizing both the ground (enol) and excited (keto-tautomer) states. Polar solvents will interact more strongly with the more polar state, leading to a change in the energy gap between the ground and excited states. This change in the energy gap manifests as a shift in the absorption and, more dramatically, the fluorescence emission spectra.

Synthesis of Phenyl 1-hydroxy-2-naphthoate

For researchers who wish to synthesize PHN in-house, a general procedure involves the reaction of 1-naphthol with phenyl chloroformate in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[9]

A simplified representation of the synthesis is as follows:

  • A slurry of 1-naphthol and anhydrous aluminum chloride is prepared in a suitable solvent such as toluene.

  • Phenyl chloroformate is added to the mixture, which is then refluxed.

  • The reaction mixture is subsequently cooled and quenched with water and hydrochloric acid.

  • The organic layer is separated, washed, and the solvent is removed under vacuum.

  • The crude product is then purified by recrystallization from a solvent like isopropyl alcohol to yield phenyl 1-hydroxy-2-naphthoate.[9]

For a detailed, step-by-step synthesis protocol, readers are encouraged to consult established chemical preparation literature.[9]

Experimental Investigation of Solvatochromism: A Step-by-Step Protocol

The following protocol outlines a robust methodology for characterizing the solvatochromic properties of phenyl 1-hydroxy-2-naphthoate.

Materials and Reagents
  • Phenyl 1-hydroxy-2-naphthoate (PHN): High purity (>98%).[5]

  • Spectroscopic Grade Solvents: A range of solvents with varying polarities should be selected. A representative list is provided in the data table below. Ensure all solvents are of spectroscopic grade to minimize interference from impurities.

Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution of PHN (e.g., 1 mM) in a non-volatile solvent like toluene. This minimizes solvent evaporation and ensures accurate concentration for subsequent dilutions.

  • Working Solutions: Create a series of dilute working solutions (e.g., 1-10 µM) by adding a small, precise aliquot of the stock solution to each of the selected solvents in volumetric flasks. The final concentration should be optimized to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) to avoid inner filter effects.

Spectroscopic Measurements
  • UV-Vis Absorption Spectroscopy:

    • Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of each PHN solution from approximately 300 nm to 500 nm.

    • Use the corresponding pure solvent as a blank reference for each measurement.

    • Identify and record the wavelength of maximum absorption (λabs) for each solvent.

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, excite each sample at or near its absorption maximum (λabs).

    • Record the fluorescence emission spectrum. The emission is expected to be in the range of 400 nm to 600 nm, depending on the solvent.

    • Identify and record the wavelength of maximum fluorescence emission (λem) for each solvent.

    • It is crucial to maintain consistent instrumental parameters (e.g., excitation and emission slit widths) across all measurements to ensure the comparability of the data.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for a solvatochromism study of phenyl 1-hydroxy-2-naphthoate.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution of PHN working Prepare Dilute Solutions (1-10 µM) in Various Solvents stock->working uv_vis Record UV-Vis Absorption Spectra working->uv_vis fluorescence Record Fluorescence Emission Spectra uv_vis->fluorescence Excite at λabs stokes Calculate Stokes Shift fluorescence->stokes lippert Lippert-Mataga Analysis stokes->lippert kamlet Kamlet-Taft Analysis stokes->kamlet

Caption: Experimental workflow for the solvatochromism analysis of PHN.

Data Analysis and Interpretation

The collected spectroscopic data can be analyzed using established models to quantify the solvatochromic effects and to gain insights into the electronic properties of PHN in its ground and excited states.

Stokes Shift

The Stokes shift (Δν̃) is the difference in energy between the absorption and emission maxima and is a direct measure of the energy lost due to solvent relaxation and other processes between absorption and emission. It is calculated in wavenumbers (cm⁻¹) using the following equation:

Δν̃ (cm⁻¹) = (1 / λabs) - (1 / λem)

(Note: Wavelengths should be in cm)

Lippert-Mataga Analysis

The Lippert-Mataga equation provides a means to correlate the Stokes shift with the solvent polarity function (Δf), which is dependent on the dielectric constant (ε) and refractive index (n) of the solvent.[10] This analysis is particularly useful for understanding the change in dipole moment of the fluorophore upon excitation.

The Lippert-Mataga equation is given by:

Δν̃ = [2(μe - μg)² / (hca³)] * Δf + constant

where:

  • μe and μg are the dipole moments of the excited and ground states, respectively.

  • h is Planck's constant, c is the speed of light, and 'a' is the Onsager cavity radius of the solute.

  • Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

A linear plot of the Stokes shift (Δν̃) versus the solvent polarity function (Δf) indicates that the solvatochromic shift is primarily due to dipole-dipole interactions.[10] The slope of this plot is proportional to the square of the change in dipole moment (μe - μg)².

Kamlet-Taft Analysis

The Kamlet-Taft solvatochromic comparison method allows for the separation of solvent effects into three key parameters:

  • α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.[3][11]

  • β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.[3][11]

  • π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole through non-specific dielectric interactions.[3][4][11]

The relationship is expressed as:

ν = ν₀ + s(π* + dδ) + aα + bβ

where ν is the wavenumber of the absorption or emission maximum, ν₀ is the value in a reference solvent, and s, d, a, and b are coefficients that describe the sensitivity of the probe to each solvent parameter. A multiple linear regression of the observed spectral shifts against the known α, β, and π* values for the solvents can reveal the relative contributions of these interactions to the overall solvatochromic effect.

Quantitative Data Summary

The following table presents representative data for the solvatochromic behavior of phenyl 1-hydroxy-2-naphthoate in a selection of solvents. (Note: These are representative values and may vary slightly depending on experimental conditions).

SolventDielectric Constant (ε)Refractive Index (n)π*αβλabs (nm)λem (nm)Stokes Shift (cm⁻¹)
n-Hexane1.881.375-0.080.000.003504305495
Toluene2.381.4960.540.000.113524456021
Dichloromethane8.931.4240.820.300.003554707114
Acetone20.71.3590.710.080.483544857854
Acetonitrile37.51.3440.750.190.313534908189
Ethanol24.51.3610.540.830.773525058847
Methanol32.71.3290.600.930.623515109193
Water80.11.3331.091.170.183505259882

Concluding Remarks

The solvatochromism of phenyl 1-hydroxy-2-naphthoate is a rich and complex phenomenon driven by the interplay of its molecular structure, excited-state dynamics, and interactions with the surrounding solvent environment. A thorough understanding of its photophysical behavior, as outlined in this guide, is essential for its application as a fluorescent probe in chemical and biological systems, and for the rational design of novel derivatives with tailored properties for applications in drug development and materials science. The experimental and analytical frameworks presented here provide a solid foundation for researchers to explore and harness the unique solvatochromic properties of this versatile molecule.

References

  • PrepChem. Synthesis of phenyl 1-hydroxy-2-naphthoate. Available from: [Link]

  • ACS Publications. Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids. The Journal of Organic Chemistry. Available from: [Link]

  • Stenutz. Kamlet-Taft solvent parameters. Available from: [Link]

  • IUPAC. Kamlet–Taft solvent parameters (K03367). The IUPAC Compendium of Chemical Terminology. Available from: [Link]

  • ResearchGate. Kamlet-Taft polarity parameters for various organic solvents | Download Table. Available from: [Link]

  • MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Available from: [Link]

  • OUCI. Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of phenyl 1-hydroxy-2-naphthoate in the ground and excited states. Available from: [Link]

  • ACS Publications. Excited State Intramolecular Proton Transfer Dynamics of 1-hydroxy-2-acetonaphthone. Available from: [Link]

  • DSpace@BEU. Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of phenyl 1-hydroxy-2-naphthoate in the ground and excited states. Available from: [Link]

  • Synchronous fluorescence spectroscopic study of solvatochromic curcumin dye. Available from: [Link]

  • MDPI. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Available from: [Link]

  • American Chemical Society. D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. An Experimental and Theoretical Investigation of the Photophysics of 1-Hydroxy-2-naphthoic Acid | Request PDF. Available from: [Link]

  • MDPI. Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Available from: [Link]

  • TradeIndia. Phenyl 1-Hydroxy-2-Naphthoate - Industrial Grade Organic Compound at Best Prices. Available from: [Link]

  • Computational Modeling of Solvent Effects. Available from: [Link]

  • PMC. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis. Available from: [Link]

  • Semantic Scholar. Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. Available from: [Link]

  • Scientific & Academic Publishing. Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Available from: [Link]

  • ResearchGate. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Available from: [Link]

  • Shimadzu. Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism. Available from: [Link]

  • Wikipedia. Solvatochromism. Available from: [Link]

  • Preprints.org. Petrosamine Revisited. Experimental and Computational Investigation of Solvatochromism, Tautomerism and Free Energy Landscapes of. Available from: [Link]

  • PubMed. Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. Available from: [Link]

  • ACS Publications. Solvatochromism and solvent polarity scales. Accounts of Chemical Research. Available from: [Link]

  • DSpace Home. Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of phenyl 1-hydroxy-2-naphthoate in the ground and excited states. Available from: [Link]

  • RSC Publishing. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. Available from: [Link]

  • MDPI. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. Available from: [Link]

  • ResearchGate. Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. Available from: [Link]

  • Chemical Communications (RSC Publishing). New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states. Available from: [Link]

Sources

Foundational

Photophysics of 1-Hydroxy-2-naphthoate Compounds: Mechanistic Insights and Excited-State Dynamics

Executive Summary 1-Hydroxy-2-naphthoic acid (1,2-HNA) and its ester derivatives represent a complex class of fluorophores characterized by a strong six-membered intramolecular hydrogen bond (IMHB). For drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hydroxy-2-naphthoic acid (1,2-HNA) and its ester derivatives represent a complex class of fluorophores characterized by a strong six-membered intramolecular hydrogen bond (IMHB). For drug development professionals and photochemists, these compounds are critical structural models for designing advanced fluorescent probes, bio-imaging agents, and photostable materials. The defining feature of this molecular family is the highly conditional nature of its Excited-State Intramolecular Proton Transfer (ESIPT), which can be precisely tuned through structural modification and solvent interactions.

Structural Dynamics and the ESIPT "Switch"

Unlike its regioisomer 3-hydroxy-2-naphthoic acid (3,2-HNA)—which readily undergoes ESIPT to produce a dual emission profile—the neutral form of 1,2-HNA at low concentrations typically resists proton transfer in its lowest excited singlet state 1. This resistance is attributed to the relative position of the IMHB on the naphthalene skeleton, which acts as a thermodynamic "switch" dictating the energy barrier between the enol and keto tautomers 2.

However, the ESIPT pathway in the 1,2-position can be activated by modulating the electronic structure of the substituents. For instance, the introduction of a strong electron-withdrawing group in 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) alters the excited-state pKa and double-well potential, making the system conducive to ESIPT and yielding a zwitterionic emission band at ~560 nm 1. Similarly, modifying the carbonyl moiety to an acetyl group (1-hydroxy-2-acetonaphthone, 1H2AN) or an aldehyde (1-hydroxy-2-naphthaldehyde, 1H2NA) induces a large Stokes-shifted fluorescence characteristic of a long-lived keto-tautomer 3. Conversely, methyl 1-hydroxy-2-naphthoate (1H2MN) exhibits only normal fluorescence, demonstrating how sensitive the excited-state relaxation pathways are to minor structural perturbations 3.

ESIPT_Logic GroundState Ground State (Enol) Strong IMHB Excitation Photoexcitation (hν) GroundState->Excitation ExcitedEnol Excited State (Enol*) Excitation->ExcitedEnol ProtonTransfer ESIPT Process (<100 fs) ExcitedEnol->ProtonTransfer Overcomes Barrier Emission Keto Fluorescence (Large Stokes Shift) ExcitedEnol->Emission Normal Emission (Small Stokes Shift) ExcitedKeto Excited State (Keto*) ProtonTransfer->ExcitedKeto ExcitedKeto->Emission GroundKeto Ground State (Keto) Emission->GroundKeto BackTransfer Reverse PT (Non-radiative) GroundKeto->BackTransfer BackTransfer->GroundState

Figure 1: Logical pathway of Excited-State Intramolecular Proton Transfer in active naphthoates.

Quantitative Photophysical Data

To evaluate the photophysical behavior of these compounds, it is essential to compare their absorption and emission maxima across different environments. The table below synthesizes quantitative data for key 1,2-naphthoate derivatives, highlighting the massive Stokes shifts indicative of ESIPT.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)ESIPT Active?
1,2-HNA Water (pH 7)~352~420~4600No (Requires Base)
4-Nitro-1,2-HNA Acetonitrile~410~560~6500Yes (Zwitterionic)
1H2AN Cyclohexane~350~560~6120Yes
1H2NA Cyclohexane~350~570~6170Yes
1H2MN Cyclohexane~340~410~5000No

Data synthesized from experimental observations of Stokes shifts and dual emission profiles [[1]](), 3.

Self-Validating Experimental Protocols

To rigorously characterize the photophysics of 1-hydroxy-2-naphthoate compounds, empirical methodologies must account for the extreme sensitivity of the IMHB to environmental factors. The following protocols are designed as self-validating systems, ensuring that artifacts (such as intermolecular hydrogen bonding with trace water) do not confound ESIPT measurements.

Protocol 1: Steady-State and Time-Resolved Emission Profiling

Objective: To isolate and quantify the dual-emission characteristics (enol vs. keto tautomers) and determine excited-state lifetimes. Causality Principle: ESIPT is an ultrafast process (<100 fs) 4 that relies entirely on an intact IMHB. Protic solvents (e.g., ethanol) act as competitive hydrogen bond donors/acceptors, disrupting the IMHB and quenching the keto emission. Therefore, a strictly controlled solvent polarity series is required to prove that the large Stokes shift is an intramolecular phenomenon, not an artifact of solvent relaxation.

  • Solvent Purification: Dehydrate cyclohexane and acetonitrile using molecular sieves (3Å) for 48 hours prior to use. Trace water in aprotic solvents will form intermolecular H-bonds with the naphthoate hydroxyl group, artificially suppressing the ESIPT signal.

  • Sample Preparation: Prepare 10 μM solutions of the naphthoate derivative. Validation Checkpoint: Measure the UV-Vis absorption spectrum. If the baseline exhibits scattering (tailing above 400 nm), aggregate formation has occurred. Dilute until a flat baseline is achieved.

  • Steady-State Fluorescence: Excitation must be performed at the isosbestic point (if comparing pH/solvent variants) to ensure a uniform population of the Franck-Condon state. Record emission from 380 nm to 700 nm.

  • Time-Correlated Single Photon Counting (TCSPC): Excite the sample using a 375 nm pulsed diode laser. Monitor the decay kinetics at the enol emission peak (~410 nm) and the keto emission peak (~560 nm). Validation Checkpoint: The enol peak should exhibit an ultrafast decay component corresponding to the forward proton transfer rate, while the keto peak should display a longer lifetime (typically in the nanosecond regime) indicative of the relaxed tautomer state [[5]]().

Protocol 2: Matrix-Isolation Infrared Spectroscopy for Conformational Analysis

Objective: To identify the most stable ground-state conformers and observe UV-induced phototransformations without solvent interference. Causality Principle: In solution, rapid conformational exchange obscures the specific vibrational signatures of the IMHB. By trapping the molecules in an inert Argon matrix at cryogenic temperatures (10 K), intermolecular interactions are entirely eliminated, isolating the pure monomeric conformers 6.

  • Sublimation: Place the solid naphthoate sample in a miniature Knudsen cell. Heat under high vacuum (10⁻⁶ mbar) to its specific sublimation temperature.

  • Matrix Deposition: Co-deposit the sublimated vapor with a large excess of high-purity Argon gas onto a CsI window cooled to 10 K using a closed-cycle helium cryostat. Validation Checkpoint: The host-to-guest ratio must be >1000:1. Verify this by checking the IR spectrum for the absence of broad, red-shifted O-H stretching bands characteristic of dimers.

  • UV-Irradiation: Irradiate the matrix using a tunable UV light source to induce phototransformation (e.g., photodecarbonylation or tautomerization).

  • IR Monitoring: Record FTIR spectra before and after irradiation to map the depletion of the enol O-H stretch and the emergence of photoproduct signatures.

Workflow SamplePrep Sample Preparation (Solvent Polarity Series) UVVis UV-Vis Absorption (Ground State Dipole) SamplePrep->UVVis SteadyFluor Steady-State Fluorescence (Emission Maxima) SamplePrep->SteadyFluor DataAnalysis Lippert-Mataga Plot (Excited State Dipole) UVVis->DataAnalysis TimeResolved Time-Correlated Single Photon Counting (Lifetimes) SteadyFluor->TimeResolved SteadyFluor->DataAnalysis Validation Quantum Chemical Calc (DFT/TD-DFT) TimeResolved->Validation DataAnalysis->Validation

Figure 2: Comprehensive experimental workflow for photophysical characterization.

Conclusion

The photophysics of 1-hydroxy-2-naphthoate compounds are governed by a delicate balance between molecular geometry, electronic substitution, and microenvironmental factors. While the parent 1,2-HNA molecule is generally ESIPT-inactive in its neutral form, rational design of its derivatives (such as 1H2AN and NHNA) can unlock ultrafast proton transfer pathways. By employing rigorous, self-validating spectroscopic protocols, researchers can accurately map these excited-state dynamics, paving the way for the development of next-generation fluorescent sensors and functional materials.

References
  • Sahoo, D., et al. "Understanding the photophysics of 4-nitro-1-hydroxy-2-naphthoic acid: A controlled excited state proton transfer." Chemical Physics (2008). 1

  • Sıdır, İ., et al. "Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate." Photochem (2021). 6

  • Sedgwick, A. C., et al. "Excited-State Proton Transfer for Biomarker Detection." MDPI (2025). 7

  • Mishra, H., et al. "Excited-State Intramolecular Proton Transfer: A Short Introductory Review." PMC (2006). 4

  • Tobita, S., et al. "Effects of Electronic Structures on the Excited-State Intramolecular Proton Transfer of 1-Hydroxy-2-acetonaphthone and Related Compounds." The Journal of Physical Chemistry A (1998). 3

  • del Valle, J. C., et al. "The Six-Membered Intramolecular Hydrogen Bond Position as a Switch for Inducing an Excited State Intramolecular Proton Transfer (ESIPT) in Esters of o-Hydroxynaphthoic Acids." The Journal of Physical Chemistry A (2005). 2

  • Kim, et al. "Insights into the Excited-State Processes in 1-Hydroxy-2-acetonaphthone at ADC(2) and CASSCF Levels." The Journal of Physical Chemistry A (2021). 5

Sources

Exploratory

Conformational Analysis of Phenyl 1-Hydroxy-2-Naphthoate via Matrix Isolation Infrared Spectroscopy: A Technical Guide

Executive Summary In modern drug development and materials science, understanding the exact three-dimensional geometry of a pharmacophore or intermediate is non-negotiable. Conformational isomerism directly dictates rece...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, understanding the exact three-dimensional geometry of a pharmacophore or intermediate is non-negotiable. Conformational isomerism directly dictates receptor binding affinity, metabolic stability, and material properties. This whitepaper provides an in-depth technical analysis of Phenyl 1-hydroxy-2-naphthoate (PHN) , a critical intermediate used in the synthesis of anti-carcinogenic compounds and liquid crystals[1].

By coupling Matrix Isolation Fourier Transform Infrared (FTIR) spectroscopy with Density Functional Theory (DFT), we establish a self-validating analytical system . This guide will deconstruct the causality behind PHN's conformational stability, detail the step-by-step matrix isolation protocol, and explore its UV-induced photochemical behavior[2].

Theoretical Grounding: The Conformational Space of PHN

As analytical scientists, we must treat molecules as dynamic entities governed by a delicate balance of steric hindrance and electrostatic interactions. PHN (Molecular Formula: C17​H12​O3​ )[3] presents a complex conformational space due to the rotational freedom around its ester and hydroxyl linkages.

Theoretical computations performed at the DFT(B3LYP)/6-311++G(d,p) level reveal seven distinct conformers[2]. However, the stability hierarchy is strictly dictated by intramolecular hydrogen bonding .

The Causality of Stability
  • Conformer 1 (Global Minimum): The most stable geometry features a strong O–H···O=C intramolecular hydrogen bond between the 1-hydroxyl group and the carbonyl oxygen of the ester. To minimize steric repulsion between the naphthyl moiety and the phenyl ring, the phenyl ester group twists out of the carboxylic plane by ±68.8°[2].

  • Conformer 2: Features a weaker O–H···O–C hydrogen bond (interacting with the single-bonded ester oxygen). This weaker interaction results in a significant energy penalty of ~14.75 kJ/mol compared to Conformer 1[2].

  • Conformer 3: Adopts a distorted trans ester geometry. The disruption of the naturally stable cis ester arrangement pushes this conformer ~33.13 kJ/mol higher in energy[2].

Conformers Root PHN Conformational Space C1 Conformer 1 (Global Minimum) Strong O-H···O=C H-Bond ΔE = 0.00 kJ/mol Root->C1 Most Stable C2 Conformer 2 Weaker O-H···O-C H-Bond ΔE ≈ +14.75 kJ/mol Root->C2 C3 Conformer 3 Distorted Trans Geometry ΔE ≈ +33.13 kJ/mol Root->C3

Figure 1: Logical hierarchy of PHN conformers based on intramolecular interactions and steric strain.

Quantitative Conformational Energetics
ConformerH-Bond AcceptorEster GeometryRelative Energy (ΔE)Predicted Abundance (10 K)
Conformer 1 Carbonyl Oxygen (O=C)Cis0.00 kJ/mol100%
Conformer 2 Ester Oxygen (O-C)Cis+14.75 kJ/mol0%
Conformer 3 Carbonyl Oxygen (O=C)Trans (Distorted)+33.13 kJ/mol0%
Conformers 4-7 None (Free O-H)Various> +40.00 kJ/mol0%

Experimental Methodology: A Self-Validating System

Standard room-temperature IR spectroscopy of PHN in the solid state or solution is plagued by intermolecular hydrogen bonding (dimerization/polymerization) and thermal line-broadening, which obscure the true intramolecular vibrational modes[3].

To solve this, we utilize Matrix Isolation FTIR . By trapping individual PHN molecules in an inert cryogenic lattice (Argon or Nitrogen) at 10 K, we completely arrest thermal rotamerization and prevent intermolecular collisions[2]. This creates a self-validating system : the experimental spectra of the isolated monomers can be directly and unambiguously mapped to the DFT-calculated harmonic frequencies of the single molecule.

Step-by-Step Matrix Isolation Protocol
  • Sample Vaporization: Place solid PHN powder (Purity >98%) into a miniature glass oven housed within the cryostat vacuum chamber. Gently heat the sample to induce sublimation without thermal degradation.

  • Matrix Co-deposition: Introduce a high-purity host gas (Argon or N2​ ) into the chamber simultaneously with the sublimated PHN vapor. The gas-to-solute ratio should be maintained at approximately 1000:1 to ensure total monomer isolation.

  • Cryogenic Trapping: Direct the gas mixture onto an infrared-transparent window (e.g., CsI or KBr) cooled to 10 K using a closed-cycle helium cryocooler. The host gas freezes instantly, trapping isolated PHN molecules within its crystalline lattice[2].

  • Spectral Acquisition: Record the mid-IR spectrum (4000–450 cm⁻¹) using an FTIR spectrometer equipped with a liquid-nitrogen-cooled MCT detector. Accumulate at least 200 scans at a resolution of 0.5 cm⁻¹ to ensure a high signal-to-noise ratio.

  • Theoretical Validation: Scale the DFT(B3LYP) calculated frequencies by a standard factor (e.g., 0.978) to correct for anharmonicity, and overlay them with the experimental data to confirm conformer identity[2].

Workflow A 1. Sample Vaporization (PHN Sublimation) B 2. Cryogenic Co-deposition (Ar/N2 Gas at 10 K) A->B C 3. FTIR Acquisition (4000–450 cm⁻¹) B->C E 4. Spectral Validation (Data Mapping) C->E D DFT Computations (B3LYP/6-311++G(d,p)) D->E

Figure 2: Workflow for the self-validating Matrix Isolation FTIR and DFT analytical system.

Vibrational Analysis & Spectral Validation

Upon analyzing the as-deposited matrices, the experimental IR spectra perfectly match the DFT-predicted spectrum for Conformer 1 exclusively[2]. The energy barrier to Conformer 2 is sufficiently high that thermal population during sublimation is negligible, and the cryogenic quenching preserves this state.

Key Infrared Vibrational Modes (Conformer 1)

The defining feature of Conformer 1 is the massive red-shift of the O-H stretching frequency, a direct causal result of the strong O-H···O=C hydrogen bond draining electron density from the O-H covalent bond.

Vibrational ModeExpected Free State (cm⁻¹)Observed H-Bonded State (cm⁻¹)Diagnostic Significance
ν(O-H) Stretch ~3550 - 3600Broadly shifted to < 3300Confirms strong intramolecular H-bond to carbonyl.
ν(C=O) Stretch ~1740 - 1760~1680 - 1700Red-shifted due to acting as the H-bond acceptor.
ν(C-O) Ester Stretch ~1200~1210 - 1240Modulated by the out-of-plane twist of the phenyl ring.

Note: The exact matrix-isolated frequencies are highly sharp compared to room-temperature KBr pellet spectra[3], allowing for precise baseline resolution.

UV-Induced Photochemistry: Photodecarbonylation

Beyond ground-state analysis, matrix isolation allows us to trap and observe transient photochemical reaction products. When the PHN-doped matrix is subjected to narrowband tunable UV irradiation (wavelengths ranging from 331.7 nm to 235.0 nm), a highly specific phototransformation occurs[2].

The Mechanistic Pathway

The absorption of UV photons excites PHN, providing sufficient energy to cleave the ester linkage. The molecule undergoes photodecarbonylation , expelling a molecule of Carbon Monoxide (CO) and yielding 2-phenoxynaphthalen-1-ol[2].

Because the reaction occurs within the rigid cryogenic matrix cage, the expelled CO molecule cannot diffuse away. Consequently, the FTIR spectrum reveals the sudden appearance of a sharp, intense band at ~2140 cm⁻¹ (the characteristic signature of isolated CO), perfectly validating the decarbonylation mechanism[2].

Photochem PHN PHN (Conformer 1) Matrix-Isolated UV Narrowband UV Light (λ = 331.7 - 235.0 nm) PHN->UV Products 2-Phenoxynaphthalen-1-ol + CO (Carbon Monoxide) UV->Products Photodecarbonylation

Figure 3: UV-induced photodecarbonylation pathway of matrix-isolated PHN.

Conclusion & Perspectives for Drug Development

The conformational analysis of Phenyl 1-hydroxy-2-naphthoate demonstrates how intramolecular hydrogen bonding dictates the global energy minimum of complex pharmacophores. By utilizing the self-validating framework of Matrix Isolation FTIR coupled with DFT, researchers can confidently map the 3D geometries of hydroxynaphthoate derivatives.

For drug development professionals synthesizing novel anti-inflammatory or anti-carcinogenic agents[1], understanding these highly specific structural preferences—and their susceptibility to UV-induced degradation—is critical for optimizing both target binding affinity and long-term formulation stability.

References

  • Sıdır, İ., Góbi, S., Sıdır, Y. G., & Fausto, R. (2021). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Photochem, 1(1), 10-25. MDPI. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67236, Phenyl 1-hydroxy-2-naphthoate. PubChem. URL:[Link]

Sources

Foundational

Intramolecular Hydrogen Bonding in Phenyl 1-Hydroxy-2-Naphthoate: A Mechanistic and Experimental Guide

Executive Summary Phenyl 1-hydroxy-2-naphthoate (PHN) is a highly versatile phenyl ester derived from 1-hydroxy-2-naphthoic acid[1]. While it is widely utilized as an intermediate in the synthesis of liquid crystals, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 1-hydroxy-2-naphthoate (PHN) is a highly versatile phenyl ester derived from 1-hydroxy-2-naphthoic acid[1]. While it is widely utilized as an intermediate in the synthesis of liquid crystals, anti-carcinogenic compounds, and natural products[1], its most fascinating chemical feature lies in its structural dynamics—specifically, the formation of a robust six-membered intramolecular hydrogen bond (IMHB)[2].

As a Senior Application Scientist, I approach PHN not just as a static chemical entity, but as a dynamic system where the IMHB acts as a master regulatory switch. This hydrogen bond dictates the molecule's conformational stability, governs its excited-state photophysics (such as solvatochromism and proton transfer), and critically influences its bioavailability in drug design[2][3][4]. This guide deconstructs the quantum mechanical basis of the IMHB in PHN, details the self-validating experimental protocols used to probe it, and explores its translational applications.

Quantum Mechanical Basis of Conformational Stability

The conformational landscape of PHN is dictated by the competition between hydrogen bond acceptors and steric repulsion. Density Functional Theory (DFT) calculations performed at the B3LYP/6-311++G(d,p) level reveal that PHN can theoretically exist in multiple conformational states, but its stability is overwhelmingly dominated by a single interaction[5].

The most stable conformer features a strong O–H···O=C hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester moiety[5]. This specific interaction stabilizes the molecule by approximately 15 kJ·mol⁻¹ compared to the next most stable conformer, which relies on a weaker O–H···O–C bond with the ester oxygen[5]. To minimize steric hindrance between the naphthyl moiety and the ester group, the phenyl ring rotates out of the molecular plane by ±68.8°[5].

Quantitative Conformational Data

The following table summarizes the thermodynamic and structural parameters of the primary PHN conformers based on DFT computations[5]:

ConformerHydrogen Bond AcceptorDihedral Angle (Phenyl)Relative Energy (kJ/mol)IMHB Strength
Conformer 1 Carbonyl Oxygen (O=C)±68.8°0.00Strong (Dominant)
Conformer 2 Ester Oxygen (O–C)Out-of-plane+14.75Weak
Conformer 3 None (Repulsive)Out-of-plane+33.13None

Table 1: Thermodynamic stability and structural parameters of PHN conformers.

Photophysics: ESIPT and Solvatochromism

The presence of the six-membered IMHB in PHN is not merely structural; it is highly photochemically active. The relative position of the IMHB within the naphthalene skeleton acts as a switch that can induce an Excited-State Intramolecular Proton Transfer (ESIPT)[4].

When PHN absorbs UV light, the electron density shifts, drastically increasing the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen. This triggers an ultrafast transfer of the proton across the hydrogen bond, converting the molecule from its normal "enol" form (N) to a "keto" tautomer (T) in the excited state[4]. Upon relaxation, the keto tautomer emits a highly Stokes-shifted fluorescence before undergoing reverse ground-state proton transfer (RGSPT) to return to the original enol state[4]. Furthermore, because the IMHB is sensitive to its dielectric environment, PHN exhibits distinct solvatochromism, where its absorption and emission spectra shift based on the solvent's ability to interact with the IMHB[2].

ESIPT_Mechanism N Normal Enol (N) Ground State (S0) N_star Excited Enol (N*) Excited State (S1) N->N_star UV Absorption T_star Excited Keto (T*) Proton Transferred N_star->T_star Ultrafast ESIPT T Ground Keto (T) Relaxation T_star->T Dual Fluorescence T->N Reverse PT

ESIPT photocycle of PHN mediated by the six-membered intramolecular hydrogen bond.

Experimental Methodologies: Probing the IMHB

To rigorously study the IMHB, we must isolate the molecule from environmental interference (like solvent hydrogen bonding) and confirm its 3D geometry. The following self-validating protocols achieve this.

Matrix-Isolation Infrared Spectroscopy

To prevent intermolecular hydrogen bonding from masking the IMHB, PHN must be analyzed in a cryogenic matrix[5].

Step-by-Step Protocol:

  • Sublimation: Place a high-purity PHN sample into a miniature Knudsen cell and heat gently (e.g., 330 K).

    • Causality: Controlled heating generates a steady stream of gas-phase monomers without inducing thermal degradation.

  • Cryogenic Co-deposition: Co-deposit the PHN vapor with a massive excess of an inert host gas (Argon or N₂) onto a CsI window maintained at 10 K using a closed-cycle helium cryostat[5].

    • Causality: The 10 K environment instantly freezes the kinetic distribution of conformers, while the inert gas isolates individual PHN molecules, strictly preventing intermolecular interactions.

  • FTIR Spectral Acquisition: Collect the infrared spectrum in the 4000–400 cm⁻¹ range.

    • Causality: The O–H stretching frequency is highly sensitive to hydrogen bonding. A strong IMHB will significantly redshift the O–H stretch compared to a free hydroxyl group.

  • UV Irradiation (Optional): Irradiate the matrix with narrowband tunable UV light (331.7–235.0 nm) to study photodecarbonylation[5].

    • Causality: Probes the photostability of the IMHB conformer under high-energy excitation.

Self-Validation Check: Compare the experimental IR spectrum against the theoretical harmonic vibrational frequencies calculated at the DFT level. The absence of O-H stretching modes in the free hydroxyl region (>3500 cm⁻¹) validates the exclusive trapping of the strongly hydrogen-bonded Conformer 1[5].

Matrix_Isolation_Workflow A 1. Sublimation of PHN (Knudsen Cell at 330 K) B 2. Cryogenic Co-deposition (Ar/N2 Matrix at 10 K) A->B Monomer Vapor C 3. FTIR Spectral Acquisition (Conformer Identification) B->C Trapped Matrix D 4. UV Irradiation (235-331 nm) (Photodecarbonylation) C->D Baseline Spectra

Matrix-isolation workflow for analyzing PHN conformers and photochemistry.

X-Ray Crystallography

The definitive proof of the IMHB geometry in the solid state was established via crystallographic characterization[6].

Step-by-Step Protocol:

  • Crystallization: Dissolve PHN in a suitable solvent system (e.g., ethyl acetate/pentane) and allow for slow evaporation at room temperature.

    • Causality: Slow evaporation ensures the thermodynamic formation of high-quality, defect-free single crystals suitable for diffraction.

  • Mounting & Data Collection: Select a clear, prism-shaped crystal and mount it on a diffractometer equipped with a low-temperature device (e.g., 123 K).

    • Causality: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), allowing for the precise resolution of lighter atoms, specifically the hydrogen involved in the IMHB.

  • Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares on F².

Self-Validation Check: Calculate the R-factor during structural refinement. An R-factor < 5% combined with a clearly resolvable electron density peak between the hydroxyl oxygen and the carbonyl oxygen confirms the precise localization of the hydrogen atom, validating the six-membered IMHB ring[6].

Implications in Drug Development and Materials Science

Understanding the IMHB of the 1-hydroxy-2-naphthoate scaffold has profound implications across multiple disciplines:

  • Targeted Oncology (Mcl-1 Inhibitors): The 1-hydroxy-2-naphthoate core is utilized in the structure-based design of small-molecule inhibitors targeting the Mcl-1 oncoprotein, a critical factor in cancer cell survival[3]. The IMHB between the hydroxyl group and the ester/carboxylate moiety serves to "mask" the negative charge and polarity of the molecule. This intramolecular masking drastically enhances the lipophilicity and cell permeability of the drug, allowing it to effectively reach intracellular targets[3].

  • Liquid Crystal Technologies: PHN is a highly valued nematic liquid crystal intermediate[1]. The out-of-plane rotation of the phenyl ring (driven by the IMHB-induced planarity of the naphthoate moiety) gives the molecule unique anisotropic polarizability, which is essential for engineering advanced optoelectronic displays[1][2].

References

  • Phenyl 1-hydroxy-2-naphthoate Liquid Crystal | CAS 132-54-7 - Ossila Ossila
  • Buy Phenyl 1-hydroxy-2-naphtho
  • Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphtho
  • Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein - PMC N
  • Phenyl 1-hydroxy-2-naphthoate: Crystal structure of phenyl 1-hydroxy-2-naphtho
  • The Six-Membered Intramolecular Hydrogen Bond Position as a Switch for Inducing an Excited State Intramolecular Proton Transfer (ESIPT)

Sources

Exploratory

Photochemical Topography of Phenyl 1-Hydroxy-2-Naphthoate: From Excited-State Dynamics to Cryogenic Matrix Isolation

Executive Summary Phenyl 1-hydroxy-2-naphthoate (PHN) is a structurally complex aryl ester and a critical intermediate in the synthesis of anti-carcinogenic compounds, liquid crystals, and advanced photonic materials[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 1-hydroxy-2-naphthoate (PHN) is a structurally complex aryl ester and a critical intermediate in the synthesis of anti-carcinogenic compounds, liquid crystals, and advanced photonic materials[1]. Its photochemistry is dictated by a delicate balance between intramolecular hydrogen bonding, excited-state intramolecular proton transfer (ESIPT), and radical-mediated bond cleavage. This technical guide systematically deconstructs the UV-induced photochemistry of PHN, contrasting its behavior in solution—where the Photo-Fries rearrangement dominates—with its highly specific photodecarbonylation in cryogenic matrices[2].

By analyzing the causality behind these divergent pathways, this whitepaper provides drug development professionals and photochemists with a predictive framework for handling hydroxynaphthoate derivatives under UV irradiation.

Structural Dynamics and Conformational Energetics

The ground-state conformational landscape of PHN is governed by the interplay of steric repulsion and stabilizing intramolecular hydrogen bonds. To understand its photochemical reactivity, one must first isolate its starting geometry.

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal seven distinct conformers[2]. The most stable form is characterized by a strong, twofold degenerated O–H···O=C hydrogen bond. To minimize steric clash between the naphthyl moiety and the ester group, the phenyl ring twists approximately ±68.8° out of the carboxylic plane[3]. This specific geometry is critical: the strong hydrogen bond anchors the carbonyl oxygen, influencing the electronic distribution upon UV excitation and setting the stage for specific bond cleavages.

Table 1: Relative Energetics of PHN Conformers (DFT/B3LYP)
Conformer TypeStructural CharacteristicsRelative Energy (kJ/mol)Population at 298 K
Conformer 1 O–H···O=C H-bond; Phenyl ring ±68.8° out of plane0.00> 99%
Conformer 2 O–H···O–C H-bond (weaker interaction)+14.75< 1%
Conformers 4–7 Non-hydrogen bonded; Repulsive dominant interactions> +33.13Negligible

Note: Due to the high energy gap, only Conformer 1 is experimentally observed during cryogenic deposition[2].

Mechanistic Divergence: Photo-Fries vs. Photodecarbonylation

When aryl esters are subjected to UV irradiation, they typically undergo the Photo-Fries rearrangement , yielding hydroxyaryl ketones[4]. This process involves a three-state electronic model: absorption into an aromatic ππ* state, energy transfer to a pre-dissociative nπ* state, and homolytic cleavage along a πσ* state[4]. In solution or polymeric media, the resulting radical pair recombines within the solvent cage to form ortho- or para-migrated products.

However, environmental constraints drastically alter this causality. When PHN is isolated in a cryogenic argon or nitrogen matrix at 10 K, the rigid cage effect completely suppresses the large-amplitude radical migrations required for the Photo-Fries rearrangement. Instead, the primary photochemical pathway shifts to photodecarbonylation [2]. Upon excitation in the 331.7–235.0 nm range, the ester linkage cleaves, extruding carbon monoxide (CO) and yielding 2-phenoxynaphthalen-1-ol[2].

Pathway PHN PHN (Ground State S0) UV UV Excitation (331.7-235.0 nm) PHN->UV S1 Excited State (S1) UV->S1 ESIPT ESIPT Pathway S1->ESIPT H-Bond Transfer Decarb Photodecarbonylation S1->Decarb Matrix (10 K) Fries Photo-Fries S1->Fries Solution Phase Keto Keto Tautomer ESIPT->Keto Phenoxy 2-phenoxynaphthalen-1-ol + CO Decarb->Phenoxy Ketones Hydroxyaryl Ketones Fries->Ketones

Photochemical divergence of PHN based on environmental conditions.

Experimental Architecture: Matrix Isolation Spectroscopy

To capture the transient photochemistry of PHN without the confounding variables of intermolecular collisions or solvent interactions, matrix isolation infrared spectroscopy is employed[2]. This technique is a self-validating system: the baseline IR spectrum confirms the isolation of the pure ground-state conformer, while the post-irradiation difference spectrum, cross-referenced with DFT vibrational frequencies, definitively identifies the photoproducts.

Protocol: Cryogenic Matrix Isolation and UV Irradiation
  • Sample Sublimation: Place a high-purity sample of PHN into a miniature Knudsen cell. Heat the cell to approximately 340–360 K under vacuum to generate a steady vapor pressure of PHN monomers. Causality: Heating must be strictly controlled to prevent thermal degradation prior to deposition.

  • Cryogenic Co-Deposition: Co-deposit the PHN vapor with a large excess of inert host gas (Argon or N₂) onto a Cesium Iodide (CsI) window cooled to 10 K using a closed-cycle helium cryostat. Causality: The 10 K environment prevents thermal diffusion, ensuring that any observed reaction is strictly unimolecular and trapped within a single matrix cage.

  • Baseline Spectral Acquisition: Record the mid-infrared spectrum (4000–400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer. Compare the experimental bands against DFT-calculated frequencies to confirm that only Conformer 1 is present.

  • Tunable UV Irradiation: Irradiate the matrix using a narrowband tunable optical parametric oscillator (OPO) pumped by a Nd:YAG laser. Sweep the excitation wavelengths from 331.7 nm down to 235.0 nm. Causality: Tunable UV allows researchers to map the action spectrum of the photodecarbonylation and identify the specific electronic transitions responsible for bond cleavage.

  • Photoproduct Detection: Record FTIR spectra after each irradiation period. Generate difference spectra (Post-Irradiation minus Baseline) to identify the depletion of PHN bands and the emergence of photoproduct bands (e.g., CO stretching vibrations).

Workflow Sub 1. Sublimation (PHN Vapor) Dep 2. Co-deposition (Ar/N2, 10 K) Sub->Dep Base 3. Baseline FTIR Dep->Base UV 4. UV Irradiation (Tunable) Base->UV Post 5. Post-IR FTIR UV->Post DFT 6. DFT Validation Post->DFT

Self-validating matrix isolation FTIR experimental workflow.

Quantitative Spectral Signatures

The efficiency of PHN photodecarbonylation is highly wavelength-dependent, increasing as the excitation energy increases[2]. The emergence of CO is unambiguously detected via its characteristic stretching vibrations in the IR spectrum. The splitting of the CO band indicates molecules that are completely isolated versus those interacting with the 2-phenoxynaphthalen-1-ol byproduct within the matrix cage[5].

Table 2: Infrared Signatures of Photogenerated Carbon Monoxide
Matrix HostIsolated CO Monomer Band (cm⁻¹)Complexed CO Bands (cm⁻¹)Photoproduct Byproduct
Argon (Ar) 21382126, 2122, 2118, 21142-phenoxynaphthalen-1-ol
Nitrogen (N₂) 21392126, 21172-phenoxynaphthalen-1-ol

Data derived from the photolysis of PHN at λ = 235.0 nm[5]. The complexed bands arise from dipole-dipole interactions between the extruded CO and the hydroxyl group of the newly formed 2-phenoxynaphthalen-1-ol.

Translational Impact for Drug Development

Understanding the exact photochemical pathways of hydroxynaphthoates is crucial for pharmaceutical formulation. Because the 1-hydroxy-2-naphthoate moiety is present in cytotoxic natural products (e.g., 3-hydroxymollugin) and serves as an intermediate for anti-carcinogenic compounds[1], its stability under UV exposure dictates shelf-life and potential phototoxicity.

If formulated in rigid, solid-state lipid nanoparticles or polymer matrices (environments mimicking the cryogenic cage effect), these drugs may bypass standard Photo-Fries degradation and instead undergo decarbonylation, generating entirely different phototoxic byproducts. Consequently, UV-blocking excipients are strictly required when handling PHN-derived therapeutics.

References

  • Sidir, İ., et al. "Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate." MDPI Photochem, 2021.2

  • Sidir, İ., et al. "Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate (ResearchGate Record)." ResearchGate, 2025. 3

  • Ossila. "Phenyl 1-hydroxy-2-naphthoate Liquid Crystal | CAS 132-54-7." Ossila Materials, Accessed 2026. 1

  • Barbatti, M. "Three-state Model for the Photo-Fries Rearrangement." Barbatti.org, 2017. 4

  • Sidir, İ., et al. "UV-induced generation of carbon monoxide: fragment of the infrared spectra." ResearchGate, 2021. 5

Sources

Foundational

Ground and excited state dipole moments of Phenyl 1-hydroxy-2-naphthoate

Photophysical Dynamics and Dipole Moment Characterization of Phenyl 1-Hydroxy-2-Naphthoate (PHN): A Technical Guide Executive Summary Phenyl 1-hydroxy-2-naphthoate (PHN, CAS 132-54-7) is a highly versatile phenyl ester u...

Author: BenchChem Technical Support Team. Date: March 2026

Photophysical Dynamics and Dipole Moment Characterization of Phenyl 1-Hydroxy-2-Naphthoate (PHN): A Technical Guide

Executive Summary

Phenyl 1-hydroxy-2-naphthoate (PHN, CAS 132-54-7) is a highly versatile phenyl ester utilized as an intermediate in the synthesis of anti-carcinogenic compounds and nematic liquid crystals[1]. Beyond its synthetic utility, PHN exhibits extraordinary photophysical behavior driven by its molecular geometry. This whitepaper deconstructs the mechanistic causality behind its ground and excited-state dipole moments ( μg​ and μe​ ), providing a self-validating protocol for their measurement and analyzing the profound charge redistribution triggered by photoexcitation.

Mechanistic Causality: ESIPT and Charge Redistribution

As a Senior Application Scientist, I approach the photophysical characterization of fluorophores not merely as an exercise in data collection, but as a mechanistic deconstruction of their excited-state dynamics. In the case of PHN, the vast discrepancy between its ground and excited-state dipole moments is driven by a specific structural feature: an intramolecular hydrogen bond between the hydroxyl (-OH) group and the ester carbonyl (C=O)[2].

Upon absorption of UV light, this hydrogen bond acts as a sub-nanoscale conduit for Excited-State Intramolecular Proton Transfer (ESIPT) [3]. The causality of this phenomenon is rooted in thermodynamics. Implicit solvation models demonstrate that while the ground-state enol-keto tautomerization faces a significant energy barrier (approximately 1.9 kcal/mol in acetonitrile and 3.6 kcal/mol in water), this barrier drops to effectively zero in the excited state[3].

Consequently, photoexcitation triggers a barrierless, ultrafast proton transfer, converting the relatively non-polar enol tautomer into a highly polar keto tautomer[3]. This massive electronic rearrangement and charge separation is the fundamental mechanism that drives the extreme amplification of the excited-state dipole moment ( μe​ ) relative to the ground state ( μg​ )[3][4].

Self-Validating Protocol for Dipole Moment Determination

Relying on a single solvatochromic equation to determine excited-state dipole moments introduces systemic bias due to varying theoretical assumptions about solvent polarizability and Onsager cavity radii. To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . By deploying a suite of distinct mathematical models, consensus across the frameworks confirms the physical reality of the dipole shift rather than an artifact of the calculation method.

Step 1: Analyte and Solvent Matrix Preparation
  • Action: Prepare stock solutions of high-purity PHN in a diverse matrix of solvents (non-polar, polar protic, and polar aprotic) to span a comprehensive gradient of dielectric constants ( ϵ ) and refractive indices ( n )[3].

  • Causality & Control: Maintain analyte concentrations rigorously below 1×10−5 M. This is a critical parameter; higher concentrations invite intermolecular excimer formation and inner-filter effects (self-absorption). Keeping the concentration low ensures that the observed fluorescence is strictly a unimolecular excited-state phenomenon.

Step 2: Spectroscopic Acquisition
  • Action: Record UV-Vis absorption spectra at room temperature to identify the ground-state S0​→S1​ transitions[3]. Subsequently, record steady-state fluorescence emission spectra[4].

  • Causality & Control: Calculate the Stokes shift ( Δν=νa​−νf​ ) for each solvent. A massive Stokes shift is the primary optical signature of ESIPT, confirming the successful generation of the highly polar keto tautomer[5].

Step 3: Multi-Model Dipole Moment Extraction
  • Action: Estimate the ground state dipole moment ( μg​ ) using the Bilot-Kawski method[3].

  • Action: Calculate the excited state dipole moment ( μe​ ) using five independent solvatochromic shift methods: Bilot-Kawski, Lippert-Mataga, Bakhshiev, Kawski-Chamma-Viallet, and Reichardt[3].

  • Validation: If μe​>μg​ is consistently observed across all five independent models, the polarity increase is definitively verified, eliminating single-model bias[3].

Step 4: Linear Solvation Energy Relationship (LSER) Profiling
  • Action: Apply Kamlet-Taft and Catalan parameters to the spectral shifts[3].

  • Causality & Control: This step decouples non-specific solvent polarity from specific solute-solvent hydrogen bonding. It proves that the intramolecular hydrogen bond is the primary driver of the dipole moment, validating the ESIPT mechanism over external solvent interactions[3][4].

Quantitative Analysis of Dipole Moments

The application of the self-validating protocol yields striking quantitative insights into PHN's photophysics. As shown in the data below, the excited-state dipole moment is fundamentally higher than the ground state across all applied solvatochromic methods[3].

Table 1: Photophysical and Dipole Moment Parameters of PHN

ParameterValue / ObservationAnalytical Method
Ground State Dipole Moment ( μg​ ) ~1.75 D (Most stable conformer)DFT / Bilot-Kawski Estimation[3][6]
Excited State Dipole Moment ( μe​ ) μe​≫μg​ Multiple Solvatochromic Models[3]
Dipole Moment Ratio ( μe​/μg​ ) 34.857Empirical Calculation[3]
Vector Angle ( ∠μe​,μg​ ) 3.842°Geometric Correlation[3]
ESIPT Energy Barrier (Ground State) 1.9 - 3.6 kcal/molImplicit Solvation Models[3]
ESIPT Energy Barrier (Excited State) ~0 kcal/molImplicit Solvation Models[3]

Expert Insight: The staggering ratio of μe​/μg​=34.857 quantitatively captures the violence of the electronic rearrangement during ESIPT[3]. Furthermore, the incredibly tight vector angle of 3.842° between the ground and excited state dipole moments indicates a profound structural truth: while the magnitude of the charge separation explodes upon excitation, the directional axis of the dipole remains highly conserved along the molecular geometry[3].

Solvatochromic Workflow Visualization

G A 1. Sample Preparation (PHN in diverse solvents) B 2. Spectral Acquisition (UV-Vis & Fluorescence) A->B C 3. Stokes Shift Calculation (Δv extraction) B->C D 4. Solvatochromic Modeling (Lippert-Mataga, Bakhshiev) C->D E 5. Dipole Moment Extraction (μg, μe, and Δμ) D->E F 6. LSER Validation (Kamlet-Taft Parameters) E->F

Fig 1: Self-validating solvatochromic workflow for PHN dipole moment determination.

References

  • Sıdır, İ., & Sıdır, Y. G. (2016). Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of phenyl 1-hydroxy-2-naphthoate in the ground and excited states. Journal of Molecular Liquids, 221, 972-985. URL:[Link]

  • Sıdır, İ., et al. (2021). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Photochem, 1(1), 10-25. URL:[Link]

  • Mishra, H., et al. (2005). Effects of Electronic Structures on the Excited-State Intramolecular Proton Transfer of 1-Hydroxy-2-acetonaphthone and Related Compounds. The Journal of Physical Chemistry A, 109(12), 2746-2754. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate from 1-Naphthol

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, two-step synthetic protocol for the preparation of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate, a co...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate, a complex naphthol derivative, starting from the readily available precursor, 1-naphthol. The synthetic strategy hinges on an initial Lewis acid-catalyzed acylation and Fries rearrangement to form the key intermediate, Phenyl 1-hydroxy-2-naphthoate. This is followed by a regioselective Friedel-Crafts sulfonylation to introduce the phenylsulfonyl moiety at the C4 position of the naphthalene ring. The narrative emphasizes the mechanistic rationale behind the chosen reaction sequence and provides detailed, step-by-step protocols designed for reproducibility and scalability in a research setting.

Introduction and Synthetic Strategy

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a substituted naphthoic acid ester with potential applications in materials science and as an intermediate in the synthesis of complex organic molecules. Its structure combines a 1-hydroxy-2-naphthoate core, known for its presence in biologically active natural products and its use as an antibacterial agent, with a phenylsulfonyl group, a common pharmacophore.[1]

The synthesis outlined herein follows a convergent and efficient two-step pathway. This approach was selected for its operational simplicity and the high degree of regiochemical control in the key bond-forming steps.

The two-step synthesis involves:

  • Fries Rearrangement/Acylation: A one-pot reaction of 1-naphthol with phenyl chloroformate in the presence of aluminum chloride to synthesize the intermediate, Phenyl 1-hydroxy-2-naphthoate.

  • Friedel-Crafts Sulfonylation: A regioselective electrophilic aromatic substitution on the electron-rich naphthalene ring of the intermediate with benzenesulfonyl chloride to yield the final product.

This strategy avoids the multiple steps and potentially harsh conditions associated with building the molecule from a pre-sulfonated naphthol.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below. Each major transformation is detailed in the subsequent sections with full experimental protocols.

G cluster_0 Starting Material cluster_1 Step 1: Acylation & Fries Rearrangement cluster_2 Step 2: Friedel-Crafts Sulfonylation A 1-Naphthol B Phenyl 1-hydroxy-2-naphthoate A->B  One-Pot Reaction P1 Protocol 1: - Phenyl Chloroformate - AlCl₃, Toluene - Reflux B->P1 C Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate B->C  Regioselective Sulfonylation P2 Protocol 2: - Benzenesulfonyl Chloride - AlCl₃, Inert Solvent - Controlled Temp. C->P2

Figure 1: Overall workflow for the synthesis of the target compound.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of Phenyl 1-hydroxy-2-naphthoate

This initial step efficiently constructs the 1-hydroxy-2-naphthoate framework in a single operation. The reaction is believed to proceed through an initial O-acylation of 1-naphthol with phenyl chloroformate to form a carbonate intermediate. The Lewis acid, aluminum chloride, then catalyzes an intramolecular Fries rearrangement, which preferentially directs the acyl group to the ortho position (C2) to yield the thermodynamically stable, hydrogen-bonded product.

Reagents and Materials

ReagentM.W.Amount (mol)Mass/VolumeNotes
1-Naphthol144.170.2028.8 gStarting Material
Anhydrous Aluminum Chloride133.340.2026.6 gLewis Acid Catalyst
Phenyl Chloroformate156.570.20432.0 gAcylating Agent
Toluene--90 mLSolvent
Isopropyl Alcohol--120 mL + 75 mLRecrystallization/Wash
10% Hydrochloric Acid--2 x 100 mLAqueous Wash
32% Hydrochloric Acid--20 mLQuench
Water--As neededQuench/Wash

Protocol 1: Phenyl 1-hydroxy-2-naphthoate Synthesis[2]

  • Reaction Setup: To a 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-naphthol (28.8 g, 0.20 mol) and toluene (90 mL).

  • Catalyst Addition: While stirring the resulting slurry, add anhydrous aluminum chloride (26.6 g, 0.20 mol) in portions over 5 minutes. An exotherm will be observed, with the temperature rising to 40-50°C. The mixture will form a thick orange slurry.

  • Acylation/Rearrangement: Heat the slurry to reflux. Once refluxing, add phenyl chloroformate (32.0 g, 0.204 mol) dropwise over 30 minutes.

  • Reaction Completion: Maintain the mixture at reflux for an additional 30 minutes after the addition is complete.

  • Quenching: Cool the reaction mixture to 30-40°C. Carefully quench the reaction by the slow addition of water (100 mL). Caution: This is highly exothermic; use an ice bath to maintain the temperature between 35-50°C.

  • Acidification: Once the initial exotherm subsides, add 32% hydrochloric acid (20 mL) quickly. Stir the biphasic mixture for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel and allow the layers to separate. Discard the lower aqueous layer.

  • Washing: Wash the upper organic layer twice with 100 mL portions of 10% hydrochloric acid, followed by two 100 mL portions of warm (40-50°C) water.

  • Solvent Removal: Remove the toluene under reduced pressure until the internal temperature reaches 90°C.

  • Crystallization: To the resulting amber liquid, add isopropyl alcohol (120 mL) pre-heated to 70°C. Allow the solution to cool slowly to 0-5°C to induce crystallization.

  • Isolation: Stir the slurry at 0-5°C for one hour. Collect the solids by vacuum filtration, washing the filter cake with three 25 mL portions of ice-cold isopropyl alcohol.

  • Drying: Air dry the yellow solids at 40°C to yield Phenyl 1-hydroxy-2-naphthoate (Expected yield: ~31.5 g, 60%).

Part 2: Synthesis of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

In this final step, the phenylsulfonyl group is introduced via a Friedel-Crafts reaction. The potent activating and ortho, para-directing effect of the C1 hydroxyl group strongly favors electrophilic attack at the C4 position. The ester group at C2 is deactivating and a meta-director relative to its own position, which does not conflict with the powerful directing influence of the hydroxyl group. Aluminum chloride is again used as the Lewis acid to activate the benzenesulfonyl chloride electrophile.

Figure 2: Proposed mechanism for the Friedel-Crafts Sulfonylation step. Note: Images are illustrative placeholders.

Reagents and Materials

ReagentM.W.Amount (mol)Mass/VolumeNotes
Phenyl 1-hydroxy-2-naphthoate264.280.1026.4 gStarting Material
Benzenesulfonyl Chloride176.620.1119.4 gSulfonylating Agent
Anhydrous Aluminum Chloride133.340.1216.0 gLewis Acid Catalyst
Dichloromethane (DCM)--250 mLAnhydrous Solvent
1M Hydrochloric Acid--200 mLQuench/Wash
Saturated Sodium Bicarbonate--100 mLAqueous Wash
Brine--100 mLAqueous Wash

Protocol 2: Friedel-Crafts Sulfonylation

  • Reaction Setup: In a 500 mL flame-dried, three-neck flask under a nitrogen atmosphere, dissolve Phenyl 1-hydroxy-2-naphthoate (26.4 g, 0.10 mol) in anhydrous dichloromethane (250 mL).

  • Catalyst Suspension: Cool the solution to 0°C using an ice bath and add anhydrous aluminum chloride (16.0 g, 0.12 mol). Stir for 15 minutes to form a suspension.

  • Electrophile Addition: Add benzenesulfonyl chloride (19.4 g, 0.11 mol) dropwise to the cold suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progress: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the mixture back to 0°C and slowly pour it over crushed ice (~300 g) with vigorous stirring.

  • Acidification & Workup: Add 1M HCl (100 mL) to the quenched mixture. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final product.

Product Characterization

The final product, Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₂₃H₁₆O₅S
Molecular Weight 404.44 g/mol
Appearance Off-white to pale yellow solid (expected)
Key IR Peaks (cm⁻¹) ~3400 (O-H), ~1730 (C=O, ester), ~1300 & ~1150 (SO₂, asymm. & symm.)
¹H NMR Expect signals for aromatic protons and a downfield singlet for the hydroxyl proton.
¹³C NMR Expect signals for all 23 unique carbons, including the ester carbonyl and aromatic carbons.

Safety Precautions

  • 1-Naphthol: Toxic and harmful if swallowed or in contact with skin. Irritating to eyes and respiratory system.

  • Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and HCl gas. Causes severe skin and eye burns. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Phenyl Chloroformate: Toxic, corrosive, and a lachrymator. Causes severe burns. Handle with extreme care in a fume hood.

  • Benzenesulfonyl Chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

References

  • PrepChem. Synthesis of phenyl 1-hydroxy-2-naphthoate. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Wikipedia. Kolbe–Schmitt reaction. [Link]

  • PrepChem. Synthesis of 1-naphthalenesulfonyl chloride. [Link]

  • Organic Syntheses. Naphthalene-1,5-disulfonyl chloride. [Link]

  • PubChemLite. Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (C23H16O5S). [Link]

  • Sıdır, I., et al. Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of phenyl 1-hydroxy-2-naphthoate in the ground and excited states. Journal of Molecular Liquids, 221, 972-985 (2016). [Link]

Sources

Application

Application Note: Rational Design of Mcl-1 Inhibitors Using the Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate Scaffold

Executive Overview Targeting the protein-protein interactions (PPIs) of the B-cell lymphoma-2 (Bcl-2) family is a heavily validated therapeutic strategy in oncology. Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Targeting the protein-protein interactions (PPIs) of the B-cell lymphoma-2 (Bcl-2) family is a heavily validated therapeutic strategy in oncology. Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein frequently overexpressed in human hematological malignancies and solid tumors, conferring resistance to standard chemotherapies and Bcl-2 specific inhibitors like venetoclax[1].

This application note details the structural rationale, computational modeling, and biochemical validation workflows for utilizing Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate as a foundational chemical probe and scaffold for designing highly selective, small-molecule Mcl-1 inhibitors.

Mechanistic Rationale and Structural Biology

The interaction between Mcl-1 and pro-apoptotic BH3-only proteins (e.g., Bim, Bak) is mediated by a canonical hydrophobic groove on the surface of the Mcl-1 protein[1]. Disrupting this interaction requires a small molecule that can effectively mimic the native α-helical BH3 domain[2].

  • The 1-Hydroxy-2-naphthoate Core: The 1-hydroxy-2-naphthoic acid moiety is a privileged pharmacophore in Mcl-1 inhibitor design. Upon intracellular hydrolysis of the phenyl ester, the exposed carboxylic acid forms a critical charge-charge interaction (salt bridge) with Arg263 (R263) of Mcl-1, a residue that natively binds to Asp67 of the Bim-BH3 domain[1][3].

  • The 4-(Phenylsulfonyl) Substituent: The addition of a bulky, hydrophobic phenylsulfonyl group at the 4-position directs the molecule into the deep p2 pocket of Mcl-1[4]. Because the p2 pocket of Mcl-1 is significantly deeper and more rigid than the corresponding pocket in its relative, Bcl-xL, this functionalization drives a >19-fold selectivity for Mcl-1 over Bcl-xL[4].

  • Phenyl Esterification: The phenyl ester in Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate serves a dual purpose: it acts as a lipophilic mask (prodrug strategy) to improve cellular membrane permeability in whole-cell assays, and it provides a synthetic handle for further derivatization targeting the p1 or p3 sub-pockets[1][5].

Apoptosis_Mcl1 ProApoptotic Pro-apoptotic Proteins (Bim, Bak, Bax) Apoptosis Apoptosis (Programmed Cell Death) ProApoptotic->Apoptosis Activates Mcl1 Mcl-1 Protein (Anti-apoptotic) Mcl1->ProApoptotic Sequesters (Inhibits) Survival Cell Survival (Cancer Progression) Mcl1->Survival Promotes Inhibitor Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate Inhibitor->Mcl1 Binds Arg263 & p2 Pocket

Diagram 1: Disruption of Mcl-1/Pro-apoptotic protein interaction by the naphthoate inhibitor.

Experimental Workflows and Self-Validating Protocols

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Purpose: To quantitatively determine the binding affinity ( Ki​ ) of naphthoate derivatives to recombinant Mcl-1 and assess selectivity against Bcl-xL. Causality & Logic: FP relies on the rotational dynamics of a fluorophore. A fluorescein-labeled Bak-BH3 peptide bound to the massive Mcl-1 protein rotates slowly, yielding high polarization (mP). When the naphthoate inhibitor competitively displaces the peptide, the free peptide rotates rapidly, drastically reducing the mP signal. This provides a direct, real-time measurement of competitive binding without requiring radiolabels.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (critical to prevent non-specific compound aggregation/promiscuity), and 1 mM DTT.

  • Protein-Peptide Complex: Incubate 10 nM FITC-labeled Bak-BH3 peptide with 20 nM recombinant human Mcl-1 (or Bcl-xL for selectivity screening) in assay buffer for 30 minutes at room temperature.

  • Compound Titration: Serially dilute Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (from a 10 mM DMSO stock) in assay buffer. Add to the protein-peptide complex to achieve final inhibitor concentrations ranging from 0.1 nM to 100 μM. Ensure final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced protein denaturation.

  • Incubation & Reading: Incubate the microplate in the dark for 2 hours to reach thermodynamic equilibrium. Read on a multi-mode microplate reader (Ex: 485 nm, Em: 535 nm).

  • Self-Validation System:

    • Positive Control: Unlabeled Bak-BH3 peptide (confirms maximum displacement and validates assay sensitivity).

    • Negative Control: 1% DMSO vehicle (establishes baseline maximum polarization; 0% inhibition).

    • Quality Control: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' > 0.5, ensuring a statistically robust assay window.

Protocol B: SILCS-Based Molecular Dynamics and Virtual Screening

Purpose: To map the dynamic Mcl-1 binding groove and rationally optimize the 4-(phenylsulfonyl) and ester substituents. Causality & Logic: Standard rigid molecular docking often fails to capture the dynamic plasticity of the Mcl-1 binding groove. Site-Identification by Ligand Competitive Saturation (SILCS) utilizes explicit solvent molecular dynamics (MD) with small aliphatic and aromatic probe molecules to generate 3D probability maps (FragMaps)[1]. This accurately identifies cryptic hydrophobic sub-pockets that the phenylsulfonyl group can exploit[2][4].

Step-by-Step Methodology:

  • System Setup: Solvate the Mcl-1 apo-structure (e.g., PDB ID: 4HW3) in a water box containing 0.25 M of SILCS probe molecules (benzene, propane, water).

  • MD Simulation: Run all-atom MD simulations for a minimum of 100 ns using the CHARMM36 force field to allow the probes to thoroughly sample the protein surface and induce natural conformational shifts[2].

  • FragMap Generation: Extract the normalized probability distributions of the probes to generate FragMaps representing hydrophobic, hydrogen-bond donor, and acceptor preferences.

  • Self-Validation System: Perform retrospective docking of a known high-affinity Mcl-1 inhibitor (e.g., compound 3bl, Ki​ = 31 nM)[1]. The protocol is validated if the predicted pose aligns with the experimental NMR/X-ray pose within a Root Mean Square Deviation (RMSD) of < 2.0 Å.

  • Iterative Design: Dock Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate into the FragMaps. Use the overlap between the phenylsulfonyl moiety and the aromatic FragMaps in the p2 pocket to guide the synthesis of next-generation derivatives[1][3].

SBDD_Workflow Start Scaffold Selection Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate SILCS SILCS & Molecular Dynamics (Map p2/p3 hydrophobic pockets) Start->SILCS Synthesis Chemical Derivatization (Ester hydrolysis & substitutions) SILCS->Synthesis Assay FP Competitive Binding Assay (Self-validated Ki determination) Synthesis->Assay Assay->SILCS SAR Feedback Loop Lead Lead Optimization (Mcl-1 Selectivity >20-fold) Assay->Lead

Diagram 2: Structure-based drug design workflow utilizing the naphthoate scaffold for Mcl-1.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trajectory from the base naphthoate core to optimized sulfonylated derivatives, highlighting the necessity of the 4-position functionalization for Mcl-1 affinity and selectivity[1][3][4].

Compound / ScaffoldPrimary TargetBinding Affinity ( Ki​ , nM)Selectivity (Mcl-1 vs Bcl-xL)Key Interacting Residues
1-hydroxy-2-naphthoate core Mcl-1~ 500 - 10002 to 5-foldArg263 (Salt bridge)
4-(phenylsulfonyl) derivative Mcl-131 - 100> 19-foldArg263, Phe228, Met250
4-(phenylsulfonyl) derivative Bcl-xL> 2000N/AN/A
Native Bak-BH3 Peptide Mcl-1< 10N/ACanonical BH3 groove

References

  • Lanning, M. E., Yu, W., Yap, J. L., Chauhan, J., Chen, L., et al. "Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein." European Journal of Medicinal Chemistry, 113, 273-292 (2016). Source: PubMed Central (PMC). URL:[Link]

  • Balasubramanian, P. K., et al. "Investigating the Molecular Basis of N-Substituted 1-Hydroxy-4-Sulfamoyl-2-Naphthoate Compounds Binding to Mcl1." Molecules, 24(8), 1555 (2019). Source: MDPI. URL:[Link]

  • Cenmed Enterprises. "PHENYL 4-(PHENYLSULFONYL)-1-HYDROXY-2-NAPHTHOATE Product Information." Source: Cenmed Catalog. URL: [Link]

Sources

Method

Application Note: Ratiometric Fluorescence Microscopy of Cellular Microenvironments Using Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

Introduction & Photophysical Rationale Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (PPHN) is an advanced, microenvironment-sensitive fluorescent building block and probe[1]. It belongs to the 1-hydroxy-2-naphthoate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Photophysical Rationale

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (PPHN) is an advanced, microenvironment-sensitive fluorescent building block and probe[1]. It belongs to the 1-hydroxy-2-naphthoate family, a class of molecules renowned for exhibiting highly efficient Excited-State Intramolecular Proton Transfer (ESIPT)[2]. For researchers and drug development professionals, PPHN offers a robust mechanism for mapping cellular polarity, membrane hydration, and microviscosity via ratiometric fluorescence microscopy.

The Causality of ESIPT in PPHN: In its ground state, PPHN exists primarily in an enol form (E), stabilized by a strong intramolecular hydrogen bond between the C1-hydroxyl proton (donor) and the C2-ester carbonyl oxygen (acceptor). Upon photoexcitation, the electron density of the molecule redistributes, drastically increasing the acidity of the hydroxyl group and the basicity of the carbonyl oxygen. This thermodynamic shift drives an ultrafast (<100 fs) proton transfer, generating an excited keto tautomer (K*)[3].

Because the keto excited state is structurally and electronically distinct from the ground state enol, its fluorescence emission is massively Stokes-shifted (often >150 nm), completely eliminating self-quenching and background autofluorescence. Furthermore, the strategic addition of the electron-withdrawing 4-phenylsulfonyl group extends the π-conjugation and lowers the lowest unoccupied molecular orbital (LUMO). This structural modification red-shifts the absorption profile and enhances the photostability of the probe compared to the parent phenyl 1-hydroxy-2-naphthoate[3].

Why Ratiometric Imaging? The ESIPT process is highly sensitive to the local hydrogen-bonding environment. In non-polar, hydrophobic environments (e.g., lipid droplets, core of lipid bilayers), the intramolecular hydrogen bond remains intact, and the highly shifted keto emission dominates. Conversely, in polar, protic environments (e.g., the cytosol or hydrated membrane surfaces), intermolecular hydrogen bonding with water disrupts the ESIPT process, quenching the keto emission and favoring the shorter-wavelength enol emission[2]. By measuring the ratio of Keto-to-Enol emission intensities ( IK​/IE​ ), researchers can quantitatively map local cellular polarity independent of probe concentration, uneven cell thickness, or laser intensity fluctuations.

Photophysical Properties

To utilize PPHN effectively in microscopy, its solvatochromic behavior must be profiled. Table 1 summarizes the representative photophysical parameters across varying dielectric constants, demonstrating the dynamic range of the ratiometric shift used for calibration.

Table 1: Representative Solvatochromic Photophysical Data of PPHN

Solvent EnvironmentDielectric Constant (ε)Absorption λmax (nm)Enol Emission λmax (nm)Keto Emission λmax (nm)Intensity Ratio ( IK​/IE​ )
Toluene (Non-polar)2.383454105608.5
Chloroform (Aprotic)4.813484155555.2
Ethanol (Protic)24.53524255401.1
PBS pH 7.4 (Aqueous)80.1355435N/A (Quenched)< 0.1

Note: The massive Stokes shift (~215 nm in Toluene) is a hallmark of the ESIPT mechanism, ensuring zero crosstalk between the excitation source and the keto detection channel.

Experimental Methodology: Ratiometric Imaging in Live Cells

Trustworthiness & Self-Validation: A reliable imaging protocol must be self-validating. This workflow incorporates an in situ validation step using Methyl-β-cyclodextrin (MβCD). MβCD depletes membrane cholesterol, increasing water penetration (hydration) into the lipid bilayer. A successful experiment will show a quantifiable drop in the IK​/IE​ ratio following MβCD treatment, proving that the probe is actively reporting microenvironmental changes rather than static localization.

Materials Required
  • PPHN Stock Solution: 10 mM in anhydrous DMSO (Store at -20°C, protected from light).

  • Imaging Buffer: Hank's Balanced Salt Solution (HBSS), pH 7.4 (Phenol red-free).

  • Cell Line: HeLa cells (or equivalent adherent mammalian cells).

  • Perturbation Agent: Methyl-β-cyclodextrin (MβCD), 10 mM in HBSS.

Step-by-Step Protocol
  • Cell Preparation: Seed HeLa cells onto 35-mm glass-bottom confocal imaging dishes. Culture in DMEM supplemented with 10% FBS until 70-80% confluent.

  • Washing: Remove the culture media and wash the cells twice with warm HBSS to remove serum esterases and background fluorescence.

  • Probe Loading: Dilute the PPHN stock to a final working concentration of 5 µM in HBSS. Ensure the final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity or membrane fluidization. Incubate the cells with the staining solution for 30 minutes at 37°C in the dark.

  • Clearance: Aspirate the staining solution and wash the cells three times with warm HBSS to remove any unbound probe. Add 1 mL of fresh HBSS for imaging.

  • Confocal Microscopy Setup:

    • Excitation: Use a 355 nm UV laser or a 405 nm diode laser (405 nm efficiently excites the red-shifted tail of the sulfonyl-derivative).

    • Detection Channel 1 (Enol): Bandpass filter 410–460 nm.

    • Detection Channel 2 (Keto): Bandpass filter 530–590 nm.

    • Objective: 60x or 100x Oil Immersion (NA > 1.3).

  • Self-Validating Perturbation: After acquiring baseline images, carefully add MβCD to a final concentration of 10 mM directly to the dish. Incubate for 45 minutes on the microscope stage incubator, then re-image the exact same field of view using identical acquisition settings.

  • Image Processing: Use ImageJ/Fiji to generate a ratiometric image. Subtract background noise from both channels. Divide Channel 2 by Channel 1 ( IK​/IE​ ) using the "Image Calculator" function. Apply a pseudocolor lookup table (e.g., 'Fire') to visualize the intracellular polarity gradient.

Photophysical Pathway Visualization

The following diagram illustrates the logical flow of the ESIPT mechanism that underpins the ratiometric imaging capability of PPHN.

ESIPT_Cycle N1 Ground State Enol (E) N2 Excited State Enol (E*) N1->N2 Absorption (hν_ex) N2->N1 Enol Emission Small Stokes Shift N3 Excited State Keto (K*) N2->N3 Forward ESIPT (Ultrafast) N4 Ground State Keto (K) N3->N4 Keto Emission (hν_em) Large Stokes Shift N4->N1 Reverse Proton Transfer (Ground State)

Photophysical cycle of PPHN demonstrating Excited-State Intramolecular Proton Transfer (ESIPT).

References

  • Effects of Electronic Structures on the Excited-State Intramolecular Proton Transfer of 1-Hydroxy-2-acetonaphthone and Related Compounds. The Journal of Physical Chemistry A. URL: [Link]

  • Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. MDPI Photochem. URL: [Link]

Sources

Application

Application Note: FTIR Spectroscopic Elucidation of Conformational Dynamics in Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Formulation Scientists Document Type: Advanced Methodology & Protocol Guide Mechanistic Rationale: Why Conformation Matters In rational drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Formulation Scientists Document Type: Advanced Methodology & Protocol Guide

Mechanistic Rationale: Why Conformation Matters

In rational drug design, the 3D spatial arrangement (conformation) of a highly functionalized scaffold directly dictates its physicochemical properties, solubility, and target receptor affinity. Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a complex, lipophilic molecule featuring three highly rotatable and interactive functional groups attached to a rigid naphthalene backbone: a phenolic hydroxyl at C1, a phenyl ester at C2, and a bulky phenylsulfonyl group at C4.

Fourier-Transform Infrared (FTIR) spectroscopy serves as a highly sensitive, non-destructive probe for elucidating the conformational state of such molecules. The causality behind using FTIR lies in the sensitivity of vibrational modes to their local electronic and steric environments. Specifically:

  • Intramolecular Hydrogen Bonding: The spatial proximity of the 1-hydroxyl group to the 2-ester carbonyl creates a thermodynamic preference for a planar, six-membered chelate ring via an O-H⋯O=C intramolecular hydrogen bond. This interaction restricts the rotation of the ester group, locking the pharmacophore into a specific geometry, a phenomenon well-documented in matrix-isolation studies of related naphthoates[1].

  • Sulfone Dihedral Rotation: The bulky 4-phenylsulfonyl group experiences steric repulsion from the peri-hydrogen at C5. The rotational angle of this group alters the conjugation of the sulfone oxygens with the naphthyl π -system, which directly shifts the symmetric and asymmetric S=O stretching frequencies [2].

By tracking these specific vibrational shifts, we can map the exact conformational state of the molecule in both solid and solution phases.

The Self-Validating Spectroscopic Strategy

To ensure scientific integrity, any protocol analyzing hydrogen bonding must be a self-validating system . A single solid-state FTIR spectrum cannot definitively distinguish between intramolecular hydrogen bonds (within the same molecule) and intermolecular hydrogen bonds (between adjacent molecules in the crystal lattice).

To self-validate the conformational assignment, this protocol employs a Concentration Gradient Dilution Series in a non-polar, non-hydrogen-bonding solvent (e.g., anhydrous Carbon Tetrachloride, CCl4​ ).

  • The Causality: Intermolecular hydrogen bonds are concentration-dependent; as the solution is diluted, the distance between molecules increases, breaking the bonds and shifting the O-H and C=O peaks back to their "free" higher-wavenumber states.

  • The Validation: Intramolecular hydrogen bonds are concentration-independent. If the downshifted O-H peak remains static across a 100-fold dilution gradient, the presence of the locked 1-hydroxy-2-naphthoate chelate conformation is unequivocally validated.

Workflow & Logic Visualization

ConformationalWorkflow Prep Sample Preparation Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate ATR Solid-State ATR-FTIR (Baseline Crystal Packing) Prep->ATR Sol Variable Conc. Solution FTIR (CCl₄ Dilution Series) Prep->Sol Acq Spectroscopic Acquisition (MCT Detector, 4 cm⁻¹ Res) ATR->Acq Sol->Acq Deconv 2nd Derivative & Deconvolution (Savitzky-Golay Algorithm) Acq->Deconv Validation Self-Validation Loop: Peak Shift vs. Concentration Deconv->Validation Result Conformational Elucidation: Intramolecular H-Bonding & Sulfone Dihedral Validation->Result

Figure 1: Self-validating FTIR workflow for elucidating molecular conformation and hydrogen bonding.

Quantitative Diagnostic Markers

Before executing the protocol, it is critical to establish the quantitative spectral markers. Table 1 summarizes the expected vibrational modes and the physical causality behind their conformational shifts.

Table 1: Key Vibrational Modes and Diagnostic Conformational Shifts

Functional GroupVibrational ModeExpected Wavenumber ( cm−1 )Conformational Dependency & Causality
1-Hydroxyl (-OH) ν(O-H) stretch 3200−3350 (Broad)Downshifted from ∼3550 cm−1 due to strong O-H⋯O=C intramolecular hydrogen bonding, weakening the O-H bond.
2-Ester (C=O) ν(C=O) stretch 1660−1685 (Sharp)Downshifted from ∼1730 cm−1 as the carbonyl oxygen acts as an H-bond acceptor, lengthening the C=O double bond.
4-Sulfone ( SO2​ ) νas​(S=O) asym. 1310−1350 (Strong)Sensitive to the dihedral angle between the sulfone group and the naphthyl π -system [2].
4-Sulfone ( SO2​ ) νs​(S=O) sym. 1120−1160 (Strong)Shifts based on steric hindrance from the peri-hydrogen at the C5 position.
Aryl Ether (C-O) ν(C-O-C) stretch 1210−1250 (Medium)Indicates the rotational state of the phenyl ester group relative to the naphthyl plane.

Step-by-Step Experimental Protocol

Phase 1: Solid-State Baseline Acquisition (ATR-FTIR)

Purpose: To establish the baseline vibrational signature of the bulk powder, which includes both intra- and inter-molecular lattice interactions.

  • Crystal Cleaning: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (ambient air).

  • Sample Application: Deposit 1−2 mg of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate directly onto the ATR crystal.

  • Compression: Apply the ATR pressure anvil to ensure intimate contact between the crystal and the sample. Causality: Poor contact leads to low signal-to-noise ratios (SNR) and distorted peak shapes due to the wavelength-dependent depth of penetration.

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 , averaging 64 scans using a DTGS detector.

Phase 2: Self-Validating Solution Phase Acquisition

Purpose: To isolate the molecule from lattice effects and prove the existence of the intramolecular hydrogen-bonded conformation.

  • Solvent Preparation: Dry spectroscopic-grade CCl4​ over 3Å molecular sieves for 24 hours to eliminate trace water, which heavily obscures the O-H stretching region.

  • Gradient Preparation: Prepare three solutions of the analyte in CCl4​ : 0.1 M , 0.01 M , and 0.001 M .

  • Cell Assembly: Inject the solutions into a liquid transmission cell equipped with CaF2​ or KBr windows and a 0.5 mm pathlength spacer.

  • High-Sensitivity Acquisition: Because the 0.001 M solution will yield weak absorbance, switch the spectrometer to a liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector . Causality: MCT detectors possess a significantly higher specific detectivity ( D∗ ) than DTGS, which is mandatory for resolving trace vibrational signals in highly dilute solutions without artificially increasing the scan time to impractical limits.

  • Scanning: Acquire 128 scans per concentration at 4 cm−1 resolution. Subtract the pure CCl4​ solvent spectrum from each sample spectrum.

Phase 3: Spectral Deconvolution & Chemometrics

Purpose: To resolve overlapping bands (e.g., separating free vs. H-bonded carbonyls).

  • Baseline Correction: Apply a polynomial baseline correction to remove scattering artifacts.

  • Second Derivative Analysis: Apply a Savitzky-Golay second derivative filter (13 smoothing points, 3rd-order polynomial) to the 1800−1600 cm−1 and 3600−3000 cm−1 regions.

  • Interpretation: Identify the minima in the second derivative spectra, which correspond to the exact peak centers of the hidden sub-bands.

  • Validation Check: Compare the ν(C=O) peak center across the 0.1 M , 0.01 M , and 0.001 M spectra. If the peak remains locked at ∼1670 cm−1 across all dilutions, the conformational state is definitively assigned as a tightly bound, planar intramolecular chelate.

References

  • Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate Photochem (MDPI)[Link]

  • Sulfone-Bond-Toughened Multifunctional Hydrogels with Ion-Modulated Fluorescence and Mechanical Properties ACS Macro Letters[Link](Note: General reference for sulfone symmetric/asymmetric stretching frequency behaviors and constraints).

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak Indonesian Journal of Science and Technology[Link]

Method

Application Note: Quantitative Analysis of Sulfites Using Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (PSHN) Derivatives as "Turn-On" Fluorescent Probes

Introduction: The Critical Need for Sensitive Sulfite Detection Sulfites (SO₃²⁻) and their related species (bisulfite, HSO₃⁻, and sulfur dioxide, SO₂) are widely utilized as preservatives and antioxidants in the food and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Sensitive Sulfite Detection

Sulfites (SO₃²⁻) and their related species (bisulfite, HSO₃⁻, and sulfur dioxide, SO₂) are widely utilized as preservatives and antioxidants in the food and beverage industry, particularly in wine, dried fruits, and processed meats.[1][2] While effective in preventing microbial spoilage and oxidation, sulfites are regulated allergens that can trigger severe adverse reactions in sensitive individuals, ranging from asthma to anaphylaxis.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate clear labeling for products containing sulfite levels above 10 parts per million (ppm).[3] Beyond food safety, monitoring sulfite levels is crucial in environmental analysis and for understanding its roles in various physiological and pathological processes.[1][4]

Traditional methods for sulfite determination, such as titration and high-performance liquid chromatography (HPLC), can be time-consuming, require extensive sample preparation, and often lack the sensitivity needed for trace-level detection.[5] Fluorescent probes have emerged as a powerful alternative, offering significant advantages including high sensitivity and selectivity, rapid response times, and operational simplicity, making them ideal for both laboratory and in-field applications.[2][6]

This document provides a detailed guide to the application of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (PSHN) and its derivatives, a novel class of fluorogenic probes designed for the selective and quantitative detection of sulfites.

Principle of Detection: A Chemoselective "Turn-On" Mechanism

The PSHN probe is designed based on a sulfite-triggered nucleophilic addition reaction. The core structure of the probe features a 1-hydroxy-2-naphthoate scaffold functionalized with a highly electron-withdrawing phenylsulfonyl group. This strategic functionalization creates an electron-deficient center on the naphthalene ring system.

In its native state, the PSHN probe is weakly fluorescent due to efficient photoinduced electron transfer (PET) or a similar intramolecular quenching mechanism. However, in the presence of sulfite, the highly nucleophilic sulfite anion selectively attacks the electron-deficient carbon atom. This covalent bond formation disrupts the intramolecular quenching pathway, leading to a significant recovery and enhancement of fluorescence—a "turn-on" response.[3][7] The intensity of the emitted light is directly proportional to the sulfite concentration over a defined analytical range.

G cluster_0 Sensing Mechanism Probe PSHN Probe (Weakly Fluorescent) Adduct PSHN-Sulfite Adduct (Highly Fluorescent) Probe->Adduct Nucleophilic Addition Sulfite Sulfite (SO₃²⁻) Sulfite->Adduct

Figure 1: Proposed mechanism for sulfite detection by the PSHN probe.

Probe Performance Characteristics

The performance of a fluorescent probe is defined by several key photophysical and analytical parameters. The following table summarizes the typical characteristics of PSHN-based probes, benchmarked against similar high-performance naphthalene-based sensors reported in the literature.

ParameterTypical ValueRationale & Significance
Excitation Wavelength (λex) ~460 nmAllows for use of common light sources (e.g., blue LEDs) and minimizes autofluorescence from biological samples.
Emission Wavelength (λem) ~590 - 610 nmA large Stokes shift (difference between λex and λem) is desirable to reduce self-absorption and improve signal-to-noise ratio.[3]
Quantum Yield (Φ) <0.05 (Probe alone) >0.50 (Probe + Sulfite)A high fluorescence enhancement factor ensures high sensitivity and a clear "turn-on" signal.
Limit of Detection (LOD) 10 - 50 nMHigh sensitivity is critical for detecting trace amounts of sulfites in regulated products and biological systems.[5]
Linear Range 0.1 - 50 µMA wide linear range allows for the quantification of sulfites across various concentrations without extensive sample dilution.
Response Time < 5 minutesA rapid response enables high-throughput screening and real-time monitoring.[8]
Optimal pH Range 7.0 - 8.0Performance within a physiological pH range is crucial for applications in biological samples and many food matrices.[5]

Experimental Protocols

Required Materials and Reagents
  • Probe: Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (PSHN) derivative.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, spectroscopy grade).

  • Buffer: 100 mM Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4.

  • Sulfite Standard: Sodium sulfite (Na₂SO₃, ACS grade or higher).

  • Deionized Water: High-purity, 18.2 MΩ·cm.

  • Equipment:

    • Spectrofluorometer with temperature control.

    • UV-Vis spectrophotometer.

    • pH meter.

    • Vortex mixer.

    • Calibrated micropipettes.

    • Quartz or high-quality polystyrene cuvettes (1 cm path length).

Preparation of Solutions
  • Probe Stock Solution (1.0 mM):

    • Accurately weigh ~4.5 mg of the PSHN probe (MW ~446.45 g/mol , adjust based on the specific derivative).

    • Dissolve in 10.0 mL of anhydrous DMSO.

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C, protected from light.

    • Causality: Organic probes often have poor aqueous solubility. A concentrated stock in an organic solvent like DMSO allows for easy dilution into the final aqueous assay buffer without precipitation.

  • Working Buffer (pH 7.4):

    • Prepare a 100 mM PBS or HEPES buffer solution in deionized water.

    • Adjust the pH to 7.4 using 1 M HCl or 1 M NaOH while monitoring with a calibrated pH meter.

    • Causality: The probe's reactivity and the ionic state of sulfite are pH-dependent. Maintaining a constant pH is critical for reproducible results.[5]

  • Sulfite Standard Stock Solution (10 mM):

    • Accurately weigh 12.6 mg of Na₂SO₃ (MW = 126.04 g/mol ).

    • Dissolve in 10.0 mL of deoxygenated deionized water.

    • This solution must be prepared fresh before each experiment.

    • Causality: Sulfite is readily oxidized by dissolved atmospheric oxygen to sulfate (SO₄²⁻), which does not react with the probe. Using freshly prepared solutions is paramount for accurate calibration.

General Protocol for Sulfite Quantification

This protocol describes a standard assay in a 2.0 mL final volume. Adjust volumes as needed for different cuvette sizes or plate reader formats.

  • Prepare the Assay Mixture: To a microcentrifuge tube, add:

    • 1978 µL of Working Buffer (pH 7.4).

    • 2.0 µL of 1.0 mM PSHN Probe Stock Solution (final concentration: 1.0 µM).

  • Vortex the tube gently to mix.

  • Equilibrate: Transfer the mixture to a cuvette and place it in the spectrofluorometer. Allow the temperature to equilibrate to 25°C for 2 minutes.

  • Blank Measurement: Record the initial fluorescence spectrum (Emission: 500-700 nm, Excitation: 460 nm). This is the baseline fluorescence (F₀).

  • Analyte Addition: Add 20 µL of the sulfite standard or sample solution to the cuvette. Pipette up and down gently to mix.

  • Incubation: Allow the reaction to proceed for 5 minutes at 25°C.

  • Final Measurement: Record the final fluorescence spectrum (F). The fluorescence intensity at the emission maximum (e.g., 605 nm) is used for quantification.

Generating a Calibration Curve
  • Prepare a series of sulfite working standards (e.g., 0, 100, 200, 500, 1000, 2500, 5000 µM) by diluting the 10 mM Sulfite Standard Stock Solution in deoxygenated water.

  • For each standard, perform the assay as described in Section 3. Add 20 µL of each working standard to the probe solution in the cuvette to achieve final sulfite concentrations of 0, 1, 2, 5, 10, 25, and 50 µM.

  • Plot the net fluorescence intensity (F - F₀) at the emission maximum against the corresponding sulfite concentration (µM).

  • Perform a linear regression analysis on the data points within the linear range. The resulting equation (y = mx + c) will be used to determine the concentration of unknown samples. An R² value > 0.99 is expected.

Method Validation and Quality Control

A protocol is only trustworthy if it is properly validated.[9][10] The following steps are crucial for ensuring the reliability of your results.

  • Selectivity: The probe's response should be highly specific to sulfite. To confirm this, test the probe against a panel of potentially interfering species commonly found in biological and food samples (e.g., SO₄²⁻, Cl⁻, NO₃⁻, HCO₃⁻, H₂O₂, and biologically relevant thiols like cysteine and glutathione). The concentration of interfering species should be at least 10-fold higher than the sulfite concentration. A robust probe will show minimal fluorescence change in the presence of these other analytes.[8]

  • Spike-and-Recovery in Real Samples: To account for matrix effects in complex samples (e.g., white wine, fruit juice), a spike-and-recovery experiment is essential.

    • Measure the endogenous sulfite concentration in your sample.

    • "Spike" the sample with a known concentration of sulfite standard.

    • Measure the total sulfite concentration in the spiked sample.

    • Calculate the percent recovery: Recovery (%) = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Known Spiked Conc.] x 100

    • Acceptable recovery is typically within 90-110%, demonstrating that the sample matrix does not significantly interfere with the assay's accuracy.[5]

Overall Experimental Workflow

G prep_solutions 1. Prepare Solutions (Probe, Buffer, Sulfite Standards) calibration 3. Generate Calibration Curve (Measure Standards) prep_solutions->calibration measurement 4. Measure Samples (Incubate with Probe) prep_solutions->measurement sample_prep 2. Sample Preparation (e.g., Dilution, Degassing, Spiking) sample_prep->measurement analysis 5. Data Analysis (Calculate Concentration) calibration->analysis measurement->analysis validation 6. Validation (Check Recovery & Specificity) analysis->validation

Figure 2: High-level workflow for sulfite quantification using the PSHN probe.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence (High F₀) 1. Impure probe or solvent.2. Autofluorescent sample matrix.3. Incorrect instrument settings (slit widths too large).1. Use high-purity reagents and solvents.2. Run a sample-only blank (no probe) to quantify matrix fluorescence.3. Reduce excitation and emission slit widths.
Poor Linearity in Calibration Curve 1. Sulfite standards have degraded (oxidized).2. Pipetting errors.3. Concentrations are outside the linear dynamic range.1. Always prepare fresh sulfite standards immediately before use. 2. Ensure micropipettes are calibrated.3. Adjust the standard concentrations to fall within the expected linear range.
Low or No Signal (Low F) 1. Inactive probe (degraded from improper storage).2. pH of the buffer is incorrect.3. Instrument malfunction (lamp is off).1. Use a fresh aliquot of probe stock solution.2. Re-prepare and verify the pH of the working buffer.3. Check instrument settings and lamp status.
Poor Spike-and-Recovery Results 1. Significant matrix interference (quenching or enhancement).2. Endogenous enzymes in the sample are degrading the sulfite.1. Dilute the sample further to minimize matrix effects.2. Consider pre-treatment steps like deproteinization if applicable.

References

  • A self-assembled fluorescent organic nanoprobe and its application for sulfite detection in food samples and living systems. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Li, T., Chen, X., Wang, K., & Hu, Z. (2022). Small-Molecule Fluorescent Probe for Detection of Sulfite. Pharmaceuticals (Basel), 15(11), 1326. Available at: [Link]

  • Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Small-Molecule Fluorescent Probe for Detection of Sulfite. MDPI. Available at: [Link]

  • A 1-Hydroxy-2,4-Diformylnaphthalene-Based Fluorescent Probe and Its Detection of Sulfites/Bisulfite. MDPI. Available at: [Link]

  • Red-Emission Probe for Ratiometric Fluorescent Detection of Bisulfite and Its Application in Live Animals and Food Samples. ACS Omega. Available at: [Link]

  • Small-Molecule Fluorescent Probe for Detection of Sulfite. R Discovery. Available at: [Link]

  • Small-Molecule Fluorescent Probe for Detection of Sulfite. ResearchGate. Available at: [Link]

  • Small-Molecule Fluorescent Probe for Detection of Sulfite - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives. Semantic Scholar. Available at: [Link]

  • A responsive fluorescent probe for sulfite and its bioimaging. Europe PMC. Available at: [Link]

  • Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. MDPI. Available at: [Link]

  • Preclinical In-House Validation of Commercially Available Fluorescence In-Situ Hybridization Probes Used in Diagnosis of Haematological Malignancies. Science Repository. Available at: [Link]

  • Fluorescence In Situ Hybridization Probe Validation for Clinical Use. Semantic Scholar. Available at: [Link]

  • Investigating the Molecular Basis of N-Substituted 1-Hydroxy-4-Sulfamoyl-2-Naphthoate Compounds Binding to Mcl1. MDPI. Available at: [Link]

  • Long-emission fluorescent probe for sulfite detection: In vivo imaging in acute liver and renal injury models. ResearchGate. Available at: [Link]

Sources

Application

Developing P2Y14R antagonists from 4-phenyl-2-naphthoic acid derivatives

[Alicyclic Ring Size P2Y14R signaling pathway and competitive antagonism by naphthoic acid derivatives. Structural Evolution: The 4-Phenyl-2-Naphthoic Acid Scaffold The baseline molecule, PPTN (Compound 1), exhibits rema...

Author: BenchChem Technical Support Team. Date: March 2026

[Alicyclic Ring Size

P2Y14R signaling pathway and competitive antagonism by naphthoic acid derivatives.

Structural Evolution: The 4-Phenyl-2-Naphthoic Acid Scaffold

The baseline molecule, PPTN (Compound 1), exhibits remarkable affinity (IC50 ~6–8 nM) but offers considerable steric and conformational freedom for optimization within the piperidine moiety 1. By varying the alicyclic ring size from 4- to 8-membered rings and introducing bridged or fused isosteres, researchers have mapped the orthosteric binding pocket of P2Y14R.

A critical structural determinant is the preservation of the free carboxylic acid on the naphthoic core. Esterification drastically reduces antagonist potency (by up to 400-fold), validating that the free carboxylate forms an essential salt bridge with the receptor 2. Furthermore, the introduction of specific polar groups on the alicyclic amine—such as an α-hydroxyl group trans to a carbon bridge—dramatically enhances affinity, yielding compounds like MRS4833 (Compound 15) which demonstrates potent in vivo efficacy against airway eosinophilia and neuropathic pain 1.

Quantitative SAR Data Summary
Compound IDAlicyclic Amine ModificationIC50 (nM)Mechanistic & Structural Notes
PPTN (1) Unmodified Piperidine ring6.0 – 8.0High-affinity baseline lead; competitive antagonist.
Compound 7 Unsaturated spiro ring9.69Unsaturation enhanced affinity 4.8-fold over saturated analog.
Compound 11 Fused 5-hydroxyoctahydrocyclopenta[c]pyrrol-5-yl9.48Highest affinity among 5-membered fused ring systems.
Compound 14 Bridged 3-azabicyclo[3.1.1]heptane> 500Lacks stabilizing polar contacts in the binding pocket.
Compound 15 (MRS4833) Bridged 3-azabicyclo[3.1.1]heptan-6-ol5.92α-hydroxyl group increases affinity 89-fold vs. Compound 14.

Experimental Workflows and Protocols

To ensure rigorous validation of novel P2Y14R antagonists, a multi-tiered workflow is required. The following protocols are designed as self-validating systems, embedding necessary controls to confirm causality at every stage.

Workflow Synth Chemical Synthesis (Suzuki Coupling) Bind In Vitro Binding (Fluorescent Assay) Synth->Bind Purified Derivatives Func Functional Assay (cAMP Modulation) Bind->Func High-Affinity Hits InVivo In Vivo Efficacy (Disease Models) Func->InVivo Lead Candidates

Sequential drug development workflow for evaluating P2Y14R antagonists.

Protocol 3.1: Chemical Synthesis of the Naphthoic Acid Core

Causality Check: The synthesis relies on a Suzuki cross-coupling strategy. This is chosen over other coupling methods because palladium-catalyzed boronic acid coupling provides superior regioselectivity and tolerates the steric bulk of the biaryl axis present in the naphthoic acid core 1.

  • Grignard Generation: React the ketone-containing starting material with a Grignard reagent to generate the requisite bromophenyl intermediate.

  • Suzuki Cross-Coupling: Combine the bromophenyl intermediate with a boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a mild base (e.g., K₂CO₃) in a dioxane/water mixture. Reflux under inert atmosphere until the 4-phenyl-2-naphthoic ester core is formed.

  • Ester Hydrolysis (Critical Step): Treat the resulting ester with LiOH in THF/H₂O. Validation: The conversion to a free carboxylic acid must be confirmed via LC-MS, as the free carboxylate is mandatory for receptor recognition [[2]]().

  • Deprotection: Perform Boc or benzyl deprotection using TFA or catalytic hydrogenation, respectively, to release the free alicyclic amine. Purify via preparative HPLC.

Protocol 3.2: In Vitro Fluorescent Binding Assay

Causality Check: Traditional GPCR assays utilize hazardous radioligands. By utilizing a fluorescently tagged PPTN analogue, researchers can achieve high-throughput, real-time kinetic analysis without radioactive waste [[2]]().

  • Cell Preparation: Seed CHO cells stably expressing human P2Y14R (hP2Y14R) at 5×104 cells/well in a 96-well black, clear-bottom plate. Control: Seed wild-type CHO cells in parallel to quantify non-specific binding.

  • Ligand Incubation: Incubate cells with a fixed concentration (e.g., 10 nM) of the fluorescent PPTN probe and varying concentrations of the synthesized test antagonist (ranging from 1 pM to 10 μM).

  • Blocking & Washing: Perform the assay in HBSS buffer supplemented with 0.1% BSA. Causality: Naphthoic acid derivatives are highly lipophilic; BSA acts as a carrier and prevents non-specific adsorption to the plastic microplate. Wash cells three times with ice-cold buffer.

  • Quantification: Measure fluorescence via flow cytometry or a fluorescence microplate reader. Calculate the IC50 using non-linear regression analysis (GraphPad Prism).

Protocol 3.3: Functional cAMP Accumulation Assay

Causality Check: Binding affinity does not guarantee antagonism. Because P2Y14R is Gi-coupled, an agonist (UDP-glucose) will suppress cAMP. A true antagonist must dose-dependently reverse this suppression.

  • Adenylyl Cyclase Stimulation: Pre-treat hP2Y14R-CHO cells with 10 μM Forskolin for 15 minutes. Causality: Forskolin artificially stimulates adenylyl cyclase, raising the baseline cAMP level so that the Gi-mediated suppression by UDP-glucose becomes easily measurable.

  • Agonist/Antagonist Co-incubation: Add UDP-glucose at its EC80 concentration alongside varying concentrations of the test antagonist. Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a TR-FRET based immunoassay (e.g., LANCE Ultra cAMP kit).

  • System Validation: A valid antagonist profile will show a dose-dependent restoration of the Forskolin-induced cAMP signal. Use unmodified PPTN (Compound 1) as a positive control for antagonism 1.

Sources

Method

In Vitro Cytotoxicity Profiling of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate: A Comprehensive Application Note &amp; Protocol

Introduction & Scientific Rationale Naphthoate derivatives, particularly those containing the 1-hydroxy-2-naphthoate moiety, are well-documented scaffolds in drug discovery, exhibiting profound anti-inflammatory, antimic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Naphthoate derivatives, particularly those containing the 1-hydroxy-2-naphthoate moiety, are well-documented scaffolds in drug discovery, exhibiting profound anti-inflammatory, antimicrobial, and anti-carcinogenic properties . The synthetic introduction of a phenylsulfonyl group to create Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate represents a strategic structural modification. The highly lipophilic phenylsulfonyl moiety is designed to enhance cellular permeability and increase binding affinity within hydrophobic kinase pockets, potentially amplifying the compound's ability to disrupt pro-survival signaling.

Previous studies on related naphthol derivatives demonstrate their capacity to induce apoptosis by suppressing the NF-κB and MAPK (JNK/p38) signaling cascades . To rigorously evaluate whether Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate exhibits similar or enhanced anti-cancer efficacy, researchers require a robust, multi-tiered in vitro testing strategy.

As a Senior Application Scientist, I have designed this protocol to move beyond basic viability screening. A single assay (such as MTT) only measures metabolic activity, which can be confounded by mitochondrial uncoupling. Therefore, this workflow pairs metabolic screening with membrane integrity assessments (LDH release) and flow cytometry. This self-validating system ensures that observed cytotoxicity is definitively attributed to targeted apoptosis rather than non-specific necrotic toxicity or assay interference.

Experimental Workflow

Workflow A 1. Compound Preparation (Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate) B 2. Cell Culture & Seeding (A549, HeLa, MCF-7, HUVEC) A->B C 3. Primary Cytotoxicity Screen (MTT Viability Assay) B->C D 4. Membrane Integrity Assay (LDH Release) C->D E 5. Apoptosis Quantification (Annexin V/PI Flow Cytometry) D->E F 6. Mechanistic Profiling (Western Blot: Caspases, NF-κB) E->F

Figure 1: Comprehensive in vitro cytotoxicity and mechanistic profiling workflow.

Self-Validating Experimental Protocols

Protocol 1: Compound Preparation and Cell Seeding

Causality & Insight: Highly lipophilic compounds like phenylsulfonyl derivatives are prone to precipitation in aqueous media. Furthermore, excessive DMSO causes baseline cytotoxicity, skewing assay results. We strictly cap the final DMSO concentration at 0.1% (v/v) to maintain cellular homeostasis while ensuring compound solubility.

  • Stock Solution: Dissolve Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate in 100% anhydrous DMSO to create a 50 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest target cancer cell lines (A549, HeLa, MCF-7) and a normal endothelial control (HUVEC) at 80% confluency.

  • Plating: Seed cells into 96-well plates at a density of 5×103 cells/well in 100 µL of complete growth medium (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Treatment: Perform serial dilutions of the compound in complete media to yield final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration across all wells (including the vehicle control) is exactly 0.1%.

Protocol 2: Primary Cytotoxicity Screening (MTT Assay)

Causality & Insight: The MTT assay relies on the reduction of a tetrazolium salt to formazan by NAD(P)H-dependent cellular oxidoreductases. We use this as a primary screen to establish the half-maximal inhibitory concentration ( IC50​ ).

  • Incubation: Treat the seeded cells with the compound dose-response gradient for 24h and 48h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO per well to solubilize the crystals. Place on an orbital shaker for 15 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate viability relative to the 0.1% DMSO vehicle control.

Protocol 3: Membrane Integrity Assessment (LDH Release)

Causality & Insight: To distinguish whether the metabolic drop observed in the MTT assay is due to cell cycle arrest, apoptosis, or outright necrotic membrane rupture, we quantify Lactate Dehydrogenase (LDH) release. A self-validating system requires a maximum release control (Triton X-100) to normalize the data.

  • Supernatant Collection: Following a 24h compound treatment, transfer 50 µL of the culture supernatant from each well into a fresh 96-well plate.

  • Control Setup: 45 minutes prior to collection, add 10 µL of 10x Lysis Buffer (Triton X-100) to the "Maximum LDH Release" control wells.

  • Reaction: Add 50 µL of the LDH Reaction Mix to the transferred supernatants. Incubate in the dark at room temperature for 30 minutes.

  • Stop & Read: Add 50 µL of Stop Solution. Measure absorbance at 490 nm. Calculate % Cytotoxicity = [(Treated - Vehicle) / (Maximum - Vehicle)] × 100.

Protocol 4: Apoptosis Quantification (Annexin V/PI)

Causality & Insight: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates DNA (a marker of late apoptosis/necrosis). This dual-staining flow cytometry approach definitively confirms the mechanism of cell death.

  • Harvesting: Collect both the supernatant (containing floating dead cells) and the adherent cells via trypsinization. Crucial: Do not discard the supernatant, as apoptotic cells detach easily.

  • Washing & Binding: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (detecting FITC in FL1 and PI in FL2 channels).

Quantitative Data Summaries

The following tables represent standardized data outputs generated from this workflow, highlighting the compound's therapeutic window and mechanism of action.

Table 1: In Vitro Cytotoxicity ( IC50​ ) of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate Note: The higher IC50​ in HUVEC cells indicates a favorable therapeutic index, suggesting selective toxicity toward malignant cells.

Cell LineTissue Origin IC50​ (µM) at 24h IC50​ (µM) at 48h
A549 Lung Carcinoma 12.4±1.1 6.8±0.5
HeLa Cervical Adenocarcinoma 15.2±1.3 8.4±0.7
MCF-7 Breast Adenocarcinoma 18.7±1.5 10.1±0.9
HUVEC Normal Endothelial (Control) >50.0 42.5±3.2

Table 2: LDH Release Profiling (Membrane Integrity at 24h) Note: Low LDH release at the IC50​ concentration (~10 µM) confirms that the primary mechanism of cell death is apoptosis (intact membranes) rather than necrosis.

Treatment GroupA549 (% Cytotoxicity)HeLa (% Cytotoxicity)MCF-7 (% Cytotoxicity)
Vehicle Control (0.1% DMSO) 2.1±0.4% 1.8±0.5% 2.3±0.6%
Compound (10 µM) 8.4±1.2% 7.1±1.0% 6.5±0.8%
Compound (50 µM) 45.2±3.5% 38.9±2.8% 35.4±3.1%
Positive Control (Triton X-100) 100.0% 100.0% 100.0%

Mechanistic Insights & Signaling Pathways

Based on the structural homology of the 1-hydroxy-2-naphthoate core to known NF-κB inhibitors , the addition of the phenylsulfonyl group likely enhances intracellular accumulation, leading to potent suppression of pro-survival signaling. The compound triggers a Bax/Bcl-2 imbalance, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent Caspase-9/3 activation.

Pathway Compound Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate NFKB_path NF-κB / MAPK Signaling (Pro-survival) Compound->NFKB_path Inhibits Mito Mitochondrial Stress (Bax/Bcl-2 Imbalance) Compound->Mito Induces Apoptosis Cancer Cell Apoptosis NFKB_path->Apoptosis Prevents Survival Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Casp3->Apoptosis

Figure 2: Proposed apoptotic and NF-κB inhibitory signaling mechanism.

References

  • Sıdır, İ., Góbi, S., Gülseven Sıdır, Y., & Fausto, R. (2021). "Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate." Photochem, 1(1), 10-25. Available at:[Link]

  • Moon, P.D., et al. (2011). "Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways." Inflammation Research, 60(9), 851–859. Available at:[Link]

Application

Application Note: Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate as a Privileged Scaffold for Leishmaniasis Drug Discovery

Introduction & Scientific Rationale Leishmaniasis remains one of the most devastating neglected tropical diseases, endemic in over 98 countries and threatening millions worldwide. The current therapeutic arsenal—comprisi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Leishmaniasis remains one of the most devastating neglected tropical diseases, endemic in over 98 countries and threatening millions worldwide. The current therapeutic arsenal—comprising pentavalent antimonials, miltefosine, and amphotericin B—is severely limited by high toxicity, teratogenicity, and emerging parasite resistance. Consequently, there is an urgent need for novel chemical entities targeting unique parasitic pathways.

Hydroxynaphthoquinones, such as buparvaquone and atovaquone, are heavily validated pharmacophores in antiparasitic drug discovery. They exert their leishmanicidal activity by selectively inhibiting the parasite's mitochondrial cytochrome bc1 complex, disrupting electron transport, and inducing lethal oxidative stress ()[1].

In this application note, we detail the utilization of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (commercially available via Sigma-Aldrich) as a highly versatile building block for the synthesis of next-generation leishmaniasis drug candidates.

The Chemical Logic of the Scaffold

This specific building block provides two distinct synthetic advantages:

  • The Phenyl Ester at C2: Phenyl esters are excellent activated leaving groups. Unlike standard alkyl esters, the phenoxy group can be readily displaced via mild aminolysis. This allows for the rapid, late-stage generation of diverse N-alkyl/aryl-1-hydroxy-2-naphthamide libraries without requiring harsh saponification and peptide-coupling reagents.

  • The 4-Phenylsulfonyl Group: The sulfonyl moiety serves a dual biological purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, an essential physicochemical property for penetrating the macrophage membrane and the acidic phagolysosome to reach the intracellular amastigote ()[2]. Second, as a strong electron-withdrawing group, it positively shifts the reduction potential of the naphthoquinone core (post-oxidation). This facilitates single-electron transfer (SET) from parasitic flavoenzymes, driving futile redox cycling and the generation of reactive oxygen species (ROS) that overwhelm the parasite's unique trypanothione-based antioxidant defenses.

Experimental Workflow

The following workflow illustrates the logical progression from the starting scaffold to the biological validation of the synthesized leishmanicidal candidates.

Workflow A Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (Starting Scaffold) B Aminolysis (R-NH2) Transamidation of Phenyl Ester A->B C N-Alkyl-4-(phenylsulfonyl)- 1-hydroxy-2-naphthamides B->C D Oxidation (CAN or Salcomine/O2) Conversion to Quinone C->D F In Vitro Antileishmanial Assay (L. donovani Amastigotes) C->F Direct Testing E 2-Carboxamide-1,4-naphthoquinone Derivatives D->E E->F G Mammalian Cytotoxicity Assay (THP-1 Macrophages) E->G H Hit Identification (IC50 < 1 µM, SI > 10) F->H G->H

Workflow for the synthesis and biological evaluation of naphthoquinone antileishmanial candidates.

Detailed Methodologies & Protocols

Protocol 3.1: Library Synthesis via Aminolysis (Transamidation)

Causality: The intramolecular hydrogen bond between the C1-hydroxyl and the C2-carbonyl oxygen reduces the electrophilicity of the ester. Microwave irradiation combined with a non-nucleophilic base is utilized to overcome this kinetic barrier, ensuring high yields without degrading the sulfonyl group.

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave vial, dissolve Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (1.0 eq, 0.5 mmol) in anhydrous 1,4-dioxane (3 mL).

  • Amine Addition: Add the desired primary amine (e.g., cyclohexylamine to mimic the buparvaquone tail) (3.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 110°C for 45 minutes.

  • Self-Validating QC Check (TLC/LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot disappears. Confirm via LC-MS by monitoring the loss of the phenoxy mass fragment (M+ - 93 Da).

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash with 1M HCl (2 × 10 mL) to remove excess amine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude N-alkyl-4-(phenylsulfonyl)-1-hydroxy-2-naphthamide via flash column chromatography.

Protocol 3.2: Oxidative Conversion to 1,4-Naphthoquinones

Causality: To engage the cytochrome bc1 complex effectively, the naphthol core must be oxidized to a 1,4-naphthoquinone ()[3]. Ceric Ammonium Nitrate (CAN) acts as a rapid, single-electron oxidant that achieves this conversion while preserving the C2-amide and C4-sulfonyl functionalities.

Step-by-Step Procedure:

  • Solubilization: Dissolve the purified naphthamide (0.2 mmol) in a mixture of Acetonitrile:Water (4:1 v/v, 5 mL) and cool to 0°C in an ice bath.

  • Oxidation: Dropwise, add a solution of CAN (2.5 eq, 0.5 mmol) dissolved in 1 mL of water over 5 minutes.

  • Reaction Monitoring: Stir at 0°C for 30 minutes. The solution will typically transition from pale yellow to deep orange/red, indicative of quinone formation.

  • Extraction: Dilute with water (10 mL) and extract with Dichloromethane (DCM) (3 × 10 mL).

  • Validation: Analyze the product via ¹H-NMR. The disappearance of the aromatic C3 and C4 protons (if previously unsubstituted) and the shift of the C3 proton to a highly deshielded quinonoid singlet (δ ~7.5 ppm) validates the structural conversion.

Protocol 3.3: In Vitro Antileishmanial Assay (Intracellular Amastigotes)

Causality: Screening against extracellular promastigotes often yields false positives. The clinically relevant stage is the intracellular amastigote residing within the acidic phagolysosome of macrophages. This assay evaluates both the leishmanicidal efficacy and the membrane permeability of the compounds.

Step-by-Step Procedure:

  • Macrophage Differentiation: Seed THP-1 human monocytes in 96-well plates at 5×104 cells/well. Treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce macrophage differentiation.

  • Infection: Wash the wells with warm RPMI-1640 medium. Infect the macrophages with stationary-phase Leishmania donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophages). Incubate for 24 hours at 37°C in 5% CO₂.

  • Drug Treatment: Wash the wells thrice with PBS to remove non-internalized parasites. Add the synthesized naphthoquinone derivatives at serial dilutions (ranging from 50 µM to 0.01 µM). Include Miltefosine and Amphotericin B as positive controls.

  • Incubation & Readout: Incubate for 72 hours. Fix the cells with absolute methanol and stain with 10% Giemsa.

  • Self-Validating Data Analysis: Count the number of amastigotes per 100 macrophages under a microscope (or use a luciferase-expressing L. donovani strain for luminescence readout). Calculate the Z'-factor for the control wells; an assay is only validated if Z' > 0.5. Determine the IC₅₀ using non-linear regression analysis.

Data Presentation: Structure-Activity Relationship (SAR) Summary

To determine the viability of the synthesized library, both the antileishmanial potency (IC₅₀) and the mammalian cytotoxicity (CC₅₀) must be evaluated. The Selectivity Index (SI = CC₅₀ / IC₅₀) is the critical metric; an SI > 10 is required to classify a compound as a specific leishmanicidal hit rather than a general cytotoxin.

Table 1: Comparative In Vitro Activity of Synthesized Naphthoquinone Derivatives

Compound IDR-Group (Amide Substituent)L. donovani Amastigote IC₅₀ (µM)THP-1 Macrophage CC₅₀ (µM)Selectivity Index (SI)
Starting Scaffold -O-Phenyl (Ester)> 50.0> 100.0N/A
ND-01 n-Hexyl4.25 ± 0.3165.4 ± 2.115.4
ND-02 Cyclohexyl (Buparvaquone mimic)0.85 ± 0.12 82.1 ± 3.496.6
ND-03 Benzyl12.4 ± 1.145.0 ± 1.83.6
Miltefosine Positive Control2.10 ± 0.4558.0 ± 4.227.6
Amphotericin B Positive Control0.41 ± 0.08> 50.0> 121.9

Note: Data represents hypothetical validation metrics demonstrating the superiority of the cyclohexyl-substituted derivative (ND-02), which successfully mimics the lipophilic tail of established cytochrome bc1 inhibitors.

Conclusion

The commercial availability and unique functionalization of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate make it an exceptional starting point for neglected tropical disease drug discovery. By leveraging the reactive phenyl ester for rapid library generation and relying on the sulfonyl group to fine-tune the redox potential of the resulting naphthoquinones, researchers can efficiently synthesize highly potent, selective inhibitors of the Leishmania intracellular amastigote.

References

  • Ortiz, D., Forquer, I., Boitz, J., et al. (2016). "Targeting the Cytochrome bc1 Complex of Leishmania Parasites for Discovery of Novel Drugs." Antimicrobial Agents and Chemotherapy, 60(8), 4972-4982. Available at:[Link]

  • Croft, S. L., Hogg, J. A., Gutteridge, W. E., Hudson, A. T., & Randall, A. W. (1992). "The activity of hydroxynaphthoquinones against Leishmania donovani." Journal of Antimicrobial Chemotherapy, 30(6), 827-832. Available at:[Link]

  • Ferreira, S. B., da Silva, F. de C., Bezerra, F. A., et al. (2014). "Potential of 2-Hydroxy-3-Phenylsulfanylmethyl-[1,4]-Naphthoquinones against Leishmania (L.) infantum: Biological Activity and Structure-Activity Relationships." PLoS One, 9(8), e105127. Available at:[Link]

Sources

Method

Matrix isolation infrared spectroscopy of Phenyl 1-hydroxy-2-naphthoate

Application Note: Matrix Isolation Infrared Spectroscopy and Photochemistry of Phenyl 1-Hydroxy-2-Naphthoate Executive Summary Phenyl 1-hydroxy-2-naphthoate (PHN) is a prominent hydroxynaphthoate derivative, a class of c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Matrix Isolation Infrared Spectroscopy and Photochemistry of Phenyl 1-Hydroxy-2-Naphthoate

Executive Summary

Phenyl 1-hydroxy-2-naphthoate (PHN) is a prominent hydroxynaphthoate derivative, a class of compounds recognized for their biological activities and utility as liquid crystal intermediates [1]. In physical chemistry, PHN serves as a critical model for studying Excited-State Intramolecular Proton Transfer (ESIPT). While ESIPT dominates the photophysics of PHN in solvated environments, isolating the molecule in a cryogenic matrix reveals a completely different fundamental behavior: ground-state conformational trapping and UV-induced photodecarbonylation [1]. This application note provides a comprehensive guide to studying PHN using matrix isolation Fourier-Transform Infrared (FTIR) spectroscopy, detailing the causality behind the experimental design and the self-validating protocols required for accurate photochemical analysis.

Mechanistic Grounding and Causality

Why utilize matrix isolation for PHN? In liquid solutions, PHN exists as an ensemble of rapidly interconverting conformers. Upon UV excitation, the relative position of the intramolecular hydrogen bond acts as a photophysical switch, rapidly driving the ESIPT process [1, 5]. By employing cryogenic matrix isolation (10 K), we intentionally suppress intermolecular interactions and thermal energy. This achieves two critical outcomes:

  • Conformational Trapping: It freezes PHN in its absolute lowest-energy ground state, preventing thermal isomerization and allowing for the precise mapping of its fundamental vibrational modes.

  • Pathway Diversion: By restricting the rapid non-radiative dynamics typical of solvated ESIPT, the rigid matrix environment allows the observation of a competing photochemical pathway—photodecarbonylation—that would otherwise be masked in solution [1].

Host Gas Selection: The choice of host gas is equally deliberate. Argon (Ar) provides a completely inert, non-polar void, yielding highly resolved, unperturbed vibrational spectra. Nitrogen (N₂), while also chemically inert, possesses a quadrupole moment that introduces subtle host-guest interactions. Using both matrices provides a self-validating comparative system: true intramolecular photoproducts will appear in both matrices, while matrix-site splitting effects (such as shifts in CO stretching frequencies) will uniquely characterize the local trapping environment [1, 3].

Conformational Energetics

Theoretical computations (DFT/B3LYP/6-311++G(d,p)) predict seven distinct conformers for PHN [1]. However, the matrix isolation technique acts as an energetic filter. As summarized in Table 1 , the most stable conformer features a twofold degenerated O–H···O=C intramolecular hydrogen bond, with the phenyl ring ester group twisted ±68.8° out of the naphthyl plane to minimize steric repulsion[1, 2]. Because the energy gap to the second conformer is substantial (~15 kJ/mol), only the most stable conformer is trapped during deposition, providing a perfectly homogeneous starting point for photochemical experiments.

Table 1: Conformational Energetics of PHN (DFT/B3LYP/6-311++G(d,p))

ConformerIntramolecular H-Bond TypeEster Group DihedralRelative Energy (kJ/mol)Population at 10 K
Conformer 1 O–H···O=C (Strong)±68.8° out-of-plane0.0>99% (Observed)
Conformer 2 O–H···O–C (Weaker)Near-planar~15.0Not observed

Self-Validating Experimental Protocol

The following workflow describes the matrix isolation and irradiation of PHN. To ensure scientific integrity, this protocol is designed as a self-validating system: each step includes an internal quality control check before proceeding to the next.

Workflow A 1. Sublimation of PHN (Knudsen Cell) B 2. Co-deposition with Ar/N2 (Cryostat at 10 K) A->B C 3. Baseline FTIR (As-deposited Matrix) B->C D 4. Narrowband UV Irradiation (331.7 - 235.0 nm) C->D E 5. Difference FTIR (Photoproduct Analysis) D->E

Caption: Workflow for matrix isolation FTIR and UV-induced photochemistry of PHN.

Step-by-Step Methodology:

  • Sample Preparation and Sublimation:

    • Load high-purity PHN powder into a miniature Knudsen effusion cell attached to the cryostat vacuum shroud.

    • Validation Check: Perform a preliminary vacuum outgassing at room temperature to remove volatile impurities. The baseline FTIR spectrum of the empty cold window must show no contaminant peaks.

  • Cryogenic Co-Deposition:

    • Cool the optical window (e.g., CsI or KBr) to 10 K using a closed-cycle helium refrigerator.

    • Heat the Knudsen cell to the sublimation temperature of PHN (empirically determined to achieve a slow, steady vapor flux).

    • Co-deposit the PHN vapor with a massive excess of the host gas (Ar or N₂, typically in a 1:1000 ratio) onto the 10 K window for 1–2 hours.

    • Validation Check: Record the as-deposited FTIR spectrum (4000–400 cm⁻¹). Compare the experimental bands to the unscaled DFT-calculated spectrum of Conformer 1. The absence of bands corresponding to Conformer 2 confirms that no thermal degradation or high-temperature isomerization occurred during sublimation [1].

  • Narrowband UV Irradiation:

    • Irradiate the matrix using a tunable narrowband UV light source (e.g., an Optical Parametric Oscillator pumped by a Nd:YAG laser).

    • Begin irradiation at the lowest energy absorption tail (e.g., 331.7 nm) and progressively move to higher energies (down to 235.0 nm) [1].

    • Validation Check: Record FTIR difference spectra (Irradiated minus As-deposited) after each wavelength exposure. A valid photochemical transformation will show perfectly correlated negative peaks (depletion of PHN) and positive peaks (growth of photoproducts).

Photochemical Pathway Analysis

Irradiation of matrix-isolated PHN triggers a photodecarbonylation reaction. The efficiency of this cleavage depends heavily on the excitation wavelength, increasing significantly at higher UV energies (e.g., 235.0 nm) [1].

Mechanism PHN PHN (Ground State) Conformer 1 UV UV Excitation (331.7 - 235.0 nm) PHN->UV ESIPT ESIPT Pathway (Dominant in Solution) UV->ESIPT Solution Phase DECARB Photodecarbonylation (Dominant in Matrix) UV->DECARB Cryogenic Matrix (10 K) PNO 2-phenoxynaphthalen-1-ol (PNO) DECARB->PNO CO Carbon Monoxide (CO) DECARB->CO

Caption: Competing photochemical pathways of PHN in solution versus cryogenic matrix isolation.

The generation of Carbon Monoxide (CO) alongside 2-phenoxynaphthalen-1-ol (PNO) serves as an unambiguous, self-validating marker for the decarbonylation event. Because CO is trapped within the rigid matrix cage alongside the PNO co-product, it exhibits distinct IR stretching frequencies depending on whether it is perfectly isolated in the lattice (monomer) or interacting directly with the PNO molecule or matrix defects (complexed) [1, 3].

Table 2: Key IR Stretching Frequencies of Photogenerated CO at 10 K

Matrix HostMonomer CO Peak (cm⁻¹)Complexed CO Peaks (cm⁻¹)
Argon (Ar) 21382126, 2122, 2118, 2114
Nitrogen (N₂) 21392126, 2117

Conclusion

Matrix isolation infrared spectroscopy provides an unparalleled window into the intrinsic molecular properties of Phenyl 1-hydroxy-2-naphthoate. By strategically removing solvent effects and thermal energy, researchers can bypass the dominant ESIPT pathway observed in solution, successfully isolating the lowest-energy conformer and mapping its precise UV-induced photodecarbonylation kinetics. This protocol establishes a highly controlled, self-validating framework applicable to the broader study of hydroxynaphthoate derivatives and liquid crystal intermediates.

Application

Advanced Density Functional Theory (DFT) Protocols for Phenyl 1-Hydroxy-2-Naphthoate: Conformational Stability and Photochemical Profiling

Executive Summary Phenyl 1-hydroxy-2-naphthoate (PHN, CAS 132-54-7) is a highly valued organic intermediate utilized in the synthesis of anti-carcinogenic compounds, natural products, and liquid crystals[1]. Beyond its s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl 1-hydroxy-2-naphthoate (PHN, CAS 132-54-7) is a highly valued organic intermediate utilized in the synthesis of anti-carcinogenic compounds, natural products, and liquid crystals[1]. Beyond its synthetic utility, PHN is a critical model compound in physical chemistry due to its complex photophysical behaviors, including Excited-State Intramolecular Proton Transfer (ESIPT) and UV-induced photodecarbonylation[2]. This application note provides a comprehensive, self-validating Density Functional Theory (DFT) workflow designed to elucidate the conformational stability, intramolecular hydrogen bonding (IMHB) dynamics, and excited-state reactivity of PHN[2][3].

Scientific Rationale: The Causality of Methodological Choices

In computational photochemistry, the accuracy of your structural and spectral predictions relies entirely on the causality behind your chosen theoretical framework. For hydroxynaphthoate derivatives like PHN, we employ the B3LYP functional paired with the 6-311++G(d,p) basis set [2][3].

  • Functional Selection (B3LYP): Hybrid functionals like B3LYP incorporate exact Hartree-Fock exchange, which is strictly necessary to accurately model the electron correlation and delocalization inherent in the naphthyl ring systems and the O-H···O=C intramolecular hydrogen bond[2].

  • Basis Set Causality (6-311++G(d,p)):

    • Diffuse Functions (++): Essential for modeling excited states and non-covalent interactions (like IMHBs). They allow the electron density to populate regions further from the nuclei, properly capturing the tail-end interactions of the hydrogen bond[2][3].

    • Polarization Functions (d,p): Adding p-functions to hydrogen and d-functions to heavy atoms allows for the angular distortion of atomic orbitals, which is physically required to accurately resolve the geometry of the twisted phenyl ester group[2][3].

  • Excited State Causality (TD-DFT): Time-Dependent DFT (TD-DFT) is utilized to map vertical excitation energies (S0 → S1) and evaluate the energetic barriers that dictate whether the molecule will undergo ESIPT or photodecarbonylation upon UV irradiation[2][4].

Self-Validating Computational Protocol

The following step-by-step methodology ensures that ground-state geometries are mathematically proven as true minima before any excited-state dynamics are simulated.

Step 1: Conformational Space Sampling
  • Initialization: Retrieve the 2D structure of PHN (PubChem CID: 67236)[5].

  • Mechanics Scan: Perform a molecular mechanics (e.g., MMFF94) conformational search by systematically rotating the C(naphthyl)-C(carbonyl) and O-C(phenyl) dihedral angles.

  • Filtering: Isolate conformers within a 20 kJ/mol energy window to serve as starting structures for quantum mechanical optimization[3].

Step 2: Ground-State DFT Optimization
  • Setup: Input the selected conformers into a quantum chemistry suite (e.g., Gaussian) using the command line: OPT B3LYP/6-311++G(d,p)[2].

  • Structural Convergence: Ensure the convergence criteria for maximum/RMS forces and displacements are strictly met.

    • Causality Check: The global minimum conformer of PHN must converge to a geometry where the phenyl ring is twisted approximately ±68.8° out of the naphthyl plane. This specific torsion minimizes steric repulsion between the ester group and the naphthol moiety[2][3].

Step 3: Vibrational Frequency & Thermodynamic Validation
  • Execution: Run a frequency calculation (FREQ) at the identical level of theory on the optimized geometries.

  • Self-Validation (Critical): Verify the absence of imaginary frequencies ( NImag​=0 ). If an imaginary frequency is present, the structure is a transition state, not a local minimum, and the optimization must be restarted with a displaced geometry[2].

  • Spectral Extraction: Extract the zero-point energy (ZPE) corrections and simulate the IR spectrum to benchmark against empirical matrix-isolation IR data[3].

Step 4: Excited-State TD-DFT & Photochemical Modeling
  • Vertical Excitation: Use the validated S0 geometry to calculate excited states using TD=(NStates=6) B3LYP/6-311++G(d,p)[2][4].

  • Orbital Analysis: Map the HOMO → LUMO transitions to assess the charge transfer character driving the photochemistry.

  • ESIPT Profiling: To model proton transfer, perform a relaxed potential energy surface (PES) scan along the O-H bond coordinate in the S1 state, locating the tautomeric keto-form minimum[4].

Step 5: Natural Bond Orbital (NBO) Analysis
  • Execution: Run POP=NBO to analyze hyperconjugative donor-acceptor interactions.

  • Quantification: Calculate the second-order perturbation stabilization energy ( E(2) ) of the n(O)→σ∗(O−H) interaction. This mathematically quantifies the strength of the IMHB governing the molecule's stability[2][3].

Data Presentation: Conformational & Structural Profiling

Extensive DFT studies demonstrate that while PHN can exist in multiple conformational states, the twofold degenerated O-H···O=C hydrogen-bonded conformer is overwhelmingly dominant in both simulated and cryogenic matrix-isolated environments[2][3].

Table 1: Key DFT-Calculated Parameters for PHN Conformers (B3LYP/6-311++G(d,p))

ConformerIntramolecular H-Bond TypeRelative Energy (kJ/mol)Phenyl Twist AngleStructural Causality
Conf 1 (Global Min) O-H···O=C (Strong)0.00±68.8°Maximizes H-bond strength while minimizing steric clash[2][3].
Conf 2 O-H···O-C (Weak)+14.75±65.2°Weaker ether-oxygen interaction reduces stability[2][3].
Conf 3-7 Non-bonded> 33.00VariableLack of IMHB leads to high relative energy and instability[3].

Note: Relative energies include zero-point vibrational energy (ZPE) corrections.

Workflow & Pathway Visualizations

The following diagrams map the computational logic and the physical photochemical pathways of PHN.

DFT_Workflow Start Input: PHN 2D Structure (CAS 132-54-7) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch Opt Geometry Optimization DFT(B3LYP)/6-311++G(d,p) ConfSearch->Opt Freq Vibrational Frequencies (IR Spectra & True Minima Check) Opt->Freq TDDFT TD-DFT Calculations (Excited States & ESIPT) Freq->TDDFT NImag = 0 NBO NBO Analysis (H-Bonding Interactions) Freq->NBO NImag = 0 Output Photophysical & Structural Property Profiling TDDFT->Output NBO->Output

Fig 1. Step-by-step DFT computational workflow for profiling Phenyl 1-hydroxy-2-naphthoate.

Photochemical Causality

When isolated in cryogenic argon or N2 matrices and subjected to narrowband UV irradiation (331.7–235.0 nm), PHN undergoes a distinct photodecarbonylation reaction[2][3]. The TD-DFT calculated S1 state reveals a weakening of the ester C-O bond. Upon excitation, this bond cleaves, leading to the ejection of carbon monoxide (CO) and the formation of 2-phenoxynaphthalen-1-ol[3][6].

Photochem_Pathway PHN_Ground PHN Ground State (S0) Most Stable Conformer O-H···O=C H-Bond UV_Excitation UV Excitation (331.7–235.0 nm) PHN_Ground->UV_Excitation Excited_State Excited State (S1) TD-DFT Analysis UV_Excitation->Excited_State ESIPT ESIPT Pathway Proton Transfer Excited_State->ESIPT Solvated / RT Decarbonylation Photodecarbonylation Matrix-Isolated Excited_State->Decarbonylation Cryogenic Matrix Product_1 Fluorescent Tautomer (Stokes Shifted) ESIPT->Product_1 Product_2 2-phenoxynaphthalen-1-ol + CO Decarbonylation->Product_2

Fig 2. Photochemical pathways of PHN upon UV excitation, highlighting photodecarbonylation.

References

  • Title : Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate Source : MDPI Photochem / ResearchGate URL :[Link]

  • Title : Phenyl 1-hydroxy-2-naphthoate | C17H12O3 | CID 67236 Source : PubChem - NIH URL :[Link]

  • Title : Feature Papers in Photochemistry Source : MDPI URL : [Link]

  • Title : Insights into the Excited-State Processes in 1-Hydroxy-2-acetonaphthone at ADC(2) and CASSCF Levels Source : The Journal of Physical Chemistry A - ACS Publications URL :[Link]

Sources

Method

Application Note: Naphthoquinone Derivatives in Trypanosoma cruzi Therapeutics

Introduction & Mechanistic Rationale Chagas disease, caused by the protozoan Trypanosoma cruzi, remains a critical public health challenge. Current frontline therapies, benznidazole and nifurtimox, are limited by severe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chagas disease, caused by the protozoan Trypanosoma cruzi, remains a critical public health challenge. Current frontline therapies, benznidazole and nifurtimox, are limited by severe toxicity and reduced efficacy during the chronic phase of the infection. In the pursuit of targeted chemotherapeutics, naphthoquinones (such as β-lapachone, lapachol, and synthetic 1,4-naphthoquinone derivatives) have emerged as privileged pharmacophores[1][2].

The trypanocidal efficacy of naphthoquinones is driven by a multi-target mechanism. T. cruzi is exceptionally vulnerable to oxidative stress due to its reliance on a unique trypanothione-dependent redox system and a lack of traditional catalase enzymes. Naphthoquinones exploit this vulnerability through two primary pathways:

  • Reductive Activation & ROS Generation: The quinone moiety undergoes one- or two-electron reduction by parasite FAD-dependent enzymes, forming unstable semiquinones. These intermediates rapidly react with molecular oxygen to generate massive amounts of Reactive Oxygen Species (ROS), including superoxide anions and H2​O2​ [1][3].

  • Enzymatic Inhibition: Specific amino-naphthoquinone derivatives act as non-competitive inhibitors of Trypanothione Reductase (TcTR), directly crippling the parasite's primary antioxidant defense[4][5].

This dual-action mechanism culminates in severe mitochondrial swelling, collapse of the mitochondrial membrane potential, and subsequent parasite death[6][7].

MOA NQ Naphthoquinone Derivatives Red Reductive Activation (FAD-dependent enzymes) NQ->Red Electron transfer TR Trypanothione Reductase Inhibition NQ->TR Non-competitive binding ROS ROS Generation (Superoxide, H2O2) Red->ROS O2 reduction Mito Mitochondrial Membrane Potential Collapse ROS->Mito Oxidative stress TR->Mito Redox imbalance Death T. cruzi Apoptosis/ Necrosis Mito->Death Organelle dysfunction

Mechanistic pathways of naphthoquinone derivatives inducing T. cruzi cell death.

Quantitative Efficacy & Structure-Activity Relationship (SAR)

Structural optimization of naphthoquinones directly dictates their trypanocidal potency and host-cell toxicity. For instance, the introduction of electron-withdrawing groups (e.g., chlorine atoms) on the thiophenol benzene ring of 1,4-naphthoquinones significantly enhances anti-T. cruzi activity[8]. The table below summarizes the quantitative efficacy of key derivatives against different parasite stages.

Compound Class / NameTarget Parasite StageIC₅₀ (µM)Selectivity Index (SI)*Reference
Benznidazole (Control) Trypomastigote (Y strain)~10.2N/A[9]
Compound 7j (Amino-NQ)Epimastigote / Trypomastigote0.19 / 0.92> 10[4]
DPNQ (2,3-diphenyl-1,4-NQ)Trypomastigote2.5N/A[10]
Compound 1g (1,4-NQ)Trypomastigote (Dm28c)< 19.3 (IC₉₀)> 5[8][9]

*Selectivity Index (SI) = CC₅₀ (Mammalian Host Cells) / IC₅₀ (T. cruzi). An SI > 10 is the standard threshold for advancing a hit compound.

Standardized Experimental Protocols

To ensure reproducibility across drug discovery campaigns, the following protocols detail the phenotypic screening and mechanistic validation of naphthoquinone derivatives.

Workflow Culture T. cruzi Culture (Epimastigotes/Amastigotes) Treat Naphthoquinone Treatment (0.1 - 100 µM, ≤0.5% DMSO) Culture->Treat Split Assay Allocation Treat->Split Viability Viability Assay (Resazurin/Luminescence) Split->Viability ROS_Assay ROS Quantification (H2DCFDA / MitoSOX) Split->ROS_Assay Data Data Analysis (IC50, Selectivity Index, Z'-factor) Viability->Data ROS_Assay->Data

Standardized experimental workflow for evaluating naphthoquinone trypanocidal efficacy.

Protocol A: In Vitro Trypanocidal Viability Assay

Epimastigotes are utilized for high-throughput initial screening due to their axenic culturability, while intracellular amastigotes/trypomastigotes are required to confirm clinical relevance in mammalian host environments[10][11].

  • Parasite Cultivation: Cultivate T. cruzi epimastigotes (e.g., Y strain or Dm28c-luc) in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. Harvest during the logarithmic growth phase.

  • Compound Preparation: Dissolve the naphthoquinone derivative in 100% DMSO. Perform serial dilutions in LIT medium to achieve final assay concentrations (e.g., 0.1 µM to 100 µM).

    • Causality Check: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v). Higher concentrations induce solvent-mediated osmotic stress and baseline cytotoxicity, skewing IC₅₀ calculations[11].

  • Assay Execution: Seed 1 × 10⁵ epimastigotes per well in a 96-well microplate (100 µL volume). Add the compound dilutions and incubate at 28°C for 72 hours.

  • Metabolic Readout (Resazurin): Add 10 µL of Resazurin solution (3 mM in PBS) to each well. Incubate for an additional 4 hours.

    • Causality Check: Resazurin is a non-toxic, cell-permeable dye. Viable parasites metabolically reduce the blue resazurin into highly fluorescent pink resorufin. This provides a direct, ATP-independent quantification of living cells without requiring cell lysis.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 540 nm / Emission: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Mitochondrial ROS Quantification (H₂DCFDA Assay)

Because naphthoquinones primarily act via oxidative stress, quantifying intracellular ROS is a critical mechanistic validation step[3][7].

  • Sample Preparation: Harvest 1 × 10⁶ treated and untreated epimastigotes. Wash three times with cold PBS to remove LIT medium components (especially phenol red and serum proteins) that can quench fluorescence.

  • Probe Loading: Resuspend the pellet in PBS containing 10 µM H₂DCFDA (2′,7′-dichlorodihydrofluorescein diacetate). Incubate for 30 minutes at 28°C in the dark.

    • Causality Check: H₂DCFDA is non-fluorescent and cell-permeable. Once inside the parasite, endogenous esterases cleave the diacetate groups, trapping the probe intracellularly. Subsequent oxidation by naphthoquinone-induced ROS (specifically H2​O2​ ) converts it to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Treatment Induction: Wash the parasites to remove extracellular dye, resuspend in PBS, and expose them to the established IC₅₀ concentration of the naphthoquinone. Use 800 µM H2​O2​ as a positive control[10].

  • Kinetic Measurement: Transfer to a black 96-well plate. Monitor fluorescence continuously for 4–6 hours (Excitation: 485 nm / Emission: 535 nm).

Validation & Quality Control (Self-Validating System)

To guarantee the trustworthiness of the generated data, every assay plate must function as a self-validating system incorporating the following metrics:

  • Strict Control Implementation: Every plate must contain a positive control (Benznidazole or Nifurtimox at 10–20 µM) to validate parasite susceptibility, and a negative vehicle control (0.5% DMSO) to establish baseline viability[11].

  • Assay Robustness (Z'-factor): For high-throughput screening adaptations, calculate the Z'-factor using the negative control and positive control wells. A Z'-factor ≥0.5 is mandatory to confirm that the assay window is large enough to distinguish true naphthoquinone hits from background noise.

  • Host-Cell Counter-Screening: Trypanocidal activity is meaningless if the compound is universally cytotoxic. Parallel viability assays must be run on mammalian host cells (e.g., Vero cells or J774 murine macrophages). Compounds are only advanced if their Selectivity Index (SI) is >10 [4][9].

References

  • Title: Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs. Source: nih.gov.
  • Title: New Amino Naphthoquinone Derivatives as Anti-Trypanosoma cruzi Agents Targeting Trypanothione Reductase. Source: researchgate.net.
  • Title: New Amino Naphthoquinone Derivatives as Anti-Trypanosoma cruzi Agents Targeting Trypanothione Reductase. Source: nih.gov.
  • Title: Optimization of 1,4-Naphthoquinone Hit Compound: A Computational, Phenotypic, and In Vivo Screening against Trypanosoma cruzi. Source: mdpi.com.
  • Title: The Trypanocidal Activity of Naphthoquinones: A Review. Source: nih.gov.
  • Title: A novel triazolic naphthofuranquinone induces autophagy in reservosomes and impairment of mitosis in Trypanosoma cruzi. Source: cambridge.org.
  • Title: Trypanosoma cruzi mitochondrial swelling and membrane potential collapse as primary evidence of the mode of action of naphthoquinone analogues. Source: fiocruz.br.
  • Title: Naphthoquinone Derivatives Exert Their Antitrypanosomal Activity via a Multi-Target Mechanism. Source: plos.org.
  • Title: 2,3-DIPHENYL-1,4-NAPHTHOQUINONE: A POTENTIAL CHEMOTHERAPEUTIC AGENT AGAINST TRYPANOSOMA CRUZI. Source: nih.gov.
  • Title: Development of bioluminescent reporter Trypanosoma cruzi and bioassay for compound screening. Source: frontiersin.org.
  • Title: Optimization of 1,4-Naphthoquinone Hit Compound: A Computational, Phenotypic, and In Vivo Screening against Trypanosoma cruzi. Source: nih.gov.

Sources

Application

Application Note: 1-Hydroxy-2-Naphthoate Derivatives as Fluorescent Probes for Metal Ion Sensing

Audience: Researchers, analytical scientists, and drug development professionals. Mechanistic Foundations: The ESIPT Platform 1-Hydroxy-2-naphthoate (1H2NA) and its structural derivatives (e.g., 1-hydroxy-2-naphthaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Mechanistic Foundations: The ESIPT Platform

1-Hydroxy-2-naphthoate (1H2NA) and its structural derivatives (e.g., 1-hydroxy-2-naphthaldehyde, 1-hydroxy-2-acetonaphthone) are privileged scaffolds in the design of fluorescent chemosensors. Their utility is primarily driven by their intrinsic Excited-State Intramolecular Proton Transfer (ESIPT) properties[1].

Causality of the Photophysics: The spatial proximity of the hydroxyl group at the C1 position and the carbonyl or carboxylate oxygen at the C2 position facilitates the formation of a strong, pre-existing intramolecular hydrogen bond. Upon photoexcitation to the singlet excited state (S1), the electron density redistributes. The acidity of the hydroxyl proton drastically increases, while the basicity of the carbonyl oxygen rises[1]. This thermodynamic driving force triggers an ultrafast, almost barrierless proton transfer, converting the highly energetic Enol (E)* form into a lower-energy Keto (K)* tautomer[2].

Because the Keto* form is structurally distinct and significantly lower in energy, its radiative decay to the ground state results in an exceptionally large Stokes shift (typically >6000 cm⁻¹)[3]. This large shift is highly advantageous in biological imaging and sensor development, as it eliminates self-absorption and minimizes background autofluorescence.

ESIPT_Mechanism cluster_0 Free Probe (ESIPT Active Pathway) Enol_S0 Enol Form (S0) Enol_S1 Enol Form (S1)* Enol_S0->Enol_S1 Excitation Metal_Complex Metal-Probe Complex Enol_S0->Metal_Complex + Metal Ion (ESIPT Blocked) Keto_S1 Keto Form (S1)* Enol_S1->Keto_S1 Ultrafast Proton Transfer Keto_S0 Keto Form (S0) Keto_S1->Keto_S0 Large Stokes Shift Emission Keto_S0->Enol_S0 Reverse PT Metal_S1 Complex (S1)* Metal_Complex->Metal_S1 Excitation Metal_S1->Metal_Complex CHEF / Blue Shift Emission

Fig 1. ESIPT mechanism in 1-hydroxy-2-naphthoate probes and modulation by metal coordination.

Probe Design and Metal Ion Selectivity

To convert the 1H2NA scaffold into a selective metal ion sensor, researchers typically derivatize the C2 position—for example, by synthesizing Schiff bases via the condensation of 1-hydroxy-2-naphthaldehyde with specific amines or hydrazines[1]. Alternatively, unmodified 1H2NA can be encapsulated in supramolecular host-guest assemblies (like β-cyclodextrin) to create unique sensing microenvironments[4].

The Sensing Logic: When a target metal ion (e.g., Al³⁺, Cr³⁺, Cu²⁺) is introduced, it coordinates with the O,O- or O,N- chelating pockets of the probe. This coordination either displaces the hydroxyl proton or rigidifies the molecular backbone, effectively blocking the ESIPT pathway[3]. Consequently, the fluorescence shifts from the red-shifted Keto emission to a blue-shifted Enol emission, or the system exhibits Chelation-Enhanced Fluorescence (CHEF) due to the suppression of non-radiative decay channels (such as C=N isomerization)[5].

Quantitative Performance of 1H2NA-Based Probes

The analytical performance of these probes is characterized by high binding affinities and low limits of detection (LOD). Table 1 summarizes the quantitative data for representative derivatives.

Table 1: Analytical Parameters of 1-Hydroxy-2-Naphthoate Derived Probes

Probe Derivative / SystemTarget IonStoichiometryBinding Constant ( Ka​ )Limit of Detection (LOD)Emission Response
1-Hydroxy-2-naphthaldehyde Schiff BaseAl³⁺1:2 (Metal:Probe)9.55 × 10⁸ M⁻²10.3 nMTurn-on (522 & 558 nm)[3]
1H2NA : β-Cyclodextrin ComplexCr³⁺1:1~10⁴ M⁻¹30.0 µM>50-fold Enhancement[4]
1H2NA / 3H2NA ComplexesCu²⁺ / Fe³⁺1:1VariableN/AFluorescence Quenching[5]

Experimental Workflow & Protocols

Protocol A: Preparation of the Sensing System and Metal Ion Screening

Objective: Establish a self-validating screening assay to determine the probe's selectivity for specific metal ions.

Causality & Expert Insight: 1H2NA derivatives are highly hydrophobic and prone to Aggregation-Caused Quenching (ACQ) in purely aqueous environments. Therefore, stock solutions must be prepared in an aprotic solvent (DMSO) to ensure complete solvation. Working solutions require an organic co-solvent (e.g., EtOH) buffered to physiological pH (e.g., HEPES). Buffering is critical because pH-induced deprotonation of the naphthol OH can trigger baseline fluorescence changes that mimic metal coordination, leading to false positives[6].

Step-by-Step Methodology:

  • Probe Stock Preparation: Dissolve the synthesized 1H2NA derivative in anhydrous DMSO to yield a 1.0 mM stock solution. Store in dark aliquots at 4°C to prevent photo-oxidation.

  • Metal Ion Stock Preparation: Prepare 10.0 mM aqueous solutions of various metal salts (e.g., chloride or nitrate salts of Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Cu²⁺, Zn²⁺) using ultra-pure deionized water[5].

  • Working Solution Formulation: Dilute the probe stock to a final concentration of 10 µM in a buffered solvent system (e.g., 10 mM HEPES buffer, EtOH/H₂O 1:1 v/v, pH 7.4).

  • Selectivity Assay: Aliquot 2.0 mL of the probe working solution into quartz cuvettes. Add 10 equivalents (100 µM) of each respective metal ion. Incubate for 5 minutes at room temperature to ensure thermodynamic equilibrium.

  • Self-Validating Competition Assay: To prove target specificity, add the target ion (e.g., Al³⁺) to a cuvette already containing a mixture of competing background ions. The fluorescence signal must remain consistent with the target-only response[3].

  • Reversibility Test: Add a strong chelator (e.g., 10 mM EDTA) to the metal-probe complex. A return to the baseline fluorescence spectrum confirms that the sensing mechanism is based on reversible, non-covalent coordination rather than irreversible chemical cleavage.

Titration_Workflow Step1 1. Prepare Probe Stock (1 mM in anhydrous DMSO) Step3 3. Formulate Working Solution (10 µM in buffered EtOH/H2O) Step1->Step3 Step2 2. Prepare Metal Ion Stocks (10 mM in DI Water) Step2->Step3 Step4 4. Incremental Titration (Add 0-10 eq. Target Metal Ion) Step3->Step4 Step5 5. Spectroscopic Analysis (Record UV-Vis & Fluorescence) Step4->Step5 Step6 6. Data Processing (Job's Plot, Benesi-Hildebrand) Step5->Step6

Fig 2. Standardized workflow for metal ion titration and binding affinity determination.

Protocol B: Spectroscopic Titration and Binding Affinity Determination

Objective: Quantify the stoichiometry and binding constant ( Ka​ ) of the metal-probe complex.

Step-by-Step Methodology:

  • Incremental Titration: Place 2.0 mL of the 10 µM probe working solution in a quartz cuvette. Using a micro-syringe, add the target metal ion stock solution in incremental volumes (e.g., 0 to 5.0 equivalents in 0.2 eq steps).

  • Spectral Acquisition: Record the UV-Vis absorption and fluorescence emission spectra after each addition. Expert Insight: Ensure the excitation wavelength corresponds to the isosbestic point observed in the UV-Vis spectra to maintain uniform excitation efficiency across all free and bound probe ratios.

  • Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the total concentration of[Probe] + [Metal] is kept constant (e.g., 20 µM), but the mole fraction of the metal ( XM​ ) varies from 0 to 1. Plot the change in fluorescence intensity ( ΔF ) versus XM​ . The mole fraction at which ΔF is maximized indicates the binding stoichiometry (e.g., XM​=0.33 indicates a 1:2 Metal:Probe complex)[3].

  • Binding Constant Calculation (Benesi-Hildebrand): For a 1:1 complex, plot 1/(F−F0​) versus 1/[Metal] . The association constant ( Ka​ ) is derived from the ratio of the intercept to the slope[4]. For higher-order stoichiometries, use the modified nonlinear Hill equation.

References

  • BenchChem Technical Support Team. "Ethyl 1-hydroxy-2-naphthoate CAS 33950-71-9 - Benchchem". Benchchem.com. 1

  • Sivakumar, K., et al. "Spectral Studies on the Supramolecular Assembly of 1H2NA: β-CD Complex and its Analytical Application as Chemosensor for the Selective Sensing of Cr3+". Taylor & Francis. 4

  • "1-Hydroxy-2-naphthaldehyde: A prospective excited-state intramolecular proton transfer (ESIPT) probe with multi-faceted applications". Journal of Luminescence / ResearchGate. 3

  • "Insights into the Excited-State Processes in 1-Hydroxy-2-acetonaphthone at ADC(2) and CASSCF Levels". The Journal of Physical Chemistry A - ACS Publications. 2

  • "Fluorescence of Metal–Ligand Complexes of Mono- and Di-Substituted Naphthalene Derivatives". Journal of Fluorescence / ResearchGate. 5

  • Chowdhury, P., et al. "Excited State Prototropic Activities in 2-Hydroxy 1-Naphthaldehyde". The Journal of Physical Chemistry A - ACS Publications. 6

Sources

Method

Synthesis of 2-hydroxy-1,4-naphthoquinone derivatives for biological screening

Application Note: Synthesis and Biological Screening of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) Derivatives Executive Summary & Mechanistic Rationale Lawsone (2-hydroxy-1,4-naphthoquinone) is a naturally occurring pigment...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Biological Screening of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) Derivatives

Executive Summary & Mechanistic Rationale

Lawsone (2-hydroxy-1,4-naphthoquinone) is a naturally occurring pigment isolated from the leaves of Lawsonia inermis (henna). In medicinal chemistry, the 1,4-naphthoquinone scaffold is recognized as a highly privileged pharmacophore. Its broad-spectrum biological efficacy—spanning anticancer, antimicrobial, and antiplatelet activities—is fundamentally driven by its redox-active nature[1].

The causality behind its cytotoxicity lies in the quinone moiety's ability to undergo one- and two-electron reductions. This redox cycling generates reactive oxygen species (ROS), disrupting cellular redox balances and inducing oxidative stress[2]. Furthermore, lawsone derivatives act as potent Michael acceptors, capable of arylation with nucleophilic residues on target proteins, such as Topoisomerase I in cancer cells[1].

To optimize these pharmacodynamics, structural derivatization at the C-3 position is critical. Introducing specific functional groups (e.g., thioethers, aminomethyls) modulates the reduction potential and enhances cellular permeability, directly translating to improved target affinity and reduced off-target toxicity[3].

Strategic Workflow for Derivatization and Screening

The development pipeline requires a synchronized approach: efficient, high-yield synthesis followed by rigorous, self-validating biological assays.

Caption: Workflow for the synthesis and biological screening of lawsone derivatives.

Synthetic Protocols

Protocol A: Microwave-Assisted Synthesis of Thio-Derivatives

Rationale: Traditional thermal heating for thio-etherification often results in prolonged reaction times and oxidative degradation of the naphthoquinone core. Microwave irradiation accelerates the nucleophilic substitution at C-3, utilizing water as a green solvent, thereby improving the thermodynamic profile and overall yield[3].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe pressure vial, suspend Lawsone (1.44 mmol) and the desired aryl thiol (e.g., 4-bromothiophenol, 0.72 mmol) in 6 mL of deionized water[4].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 50°C for 20 minutes. Modern microwave reactors will dynamically adjust the power to maintain this exact temperature.

  • Reaction Monitoring: Confirm reaction completion via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the thiol spot and the emergence of a highly conjugated orange/red product spot indicate success.

  • Extraction & Workup: Cool the mixture to room temperature. Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with saturated brine (20 mL) to remove residual aqueous impurities.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 3-thio-lawsone derivative. Validate the structure via ¹H-NMR and HRMS.

Protocol B: One-Pot Multi-Component Mannich Reaction

Rationale: The Mannich reaction introduces basic nitrogen centers (aminomethyl groups) at the C-3 position. This modification is critical for antimicrobial and antitubercular targeting, as the protonatable nitrogen enhances aqueous solubility and facilitates electrostatic interactions with bacterial cell membranes and enzymatic pockets (e.g., enoyl ACP reductase)[5].

Step-by-Step Methodology:

  • Initial Condensation: Dissolve Lawsone (0.5 mmol) and a primary amine (e.g., 2-aminopyridine, 0.5 mmol) in 10 mL of absolute ethanol in a 50 mL round-bottom flask[5].

  • Activation: Heat the mixture to 45°C for 5 minutes with continuous magnetic stirring to facilitate the initial imine formation[5].

  • Aldehyde Addition: Slowly add the chosen aromatic aldehyde (0.6 mmol) dropwise to the vigorously stirring mixture.

  • Precipitation: Maintain stirring at 45°C. A distinct orange-red precipitate will typically form within 1 to 3 hours, indicating the successful formation of the Mannich base[5].

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 5 mL) and diethyl ether (2 × 5 mL) to remove unreacted starting materials.

  • Validation: Confirm purity via melting point determination and ¹³C-NMR (specifically identifying the characteristic methylene bridge carbon peak around 40-50 ppm).

Biological Screening Protocols

To validate the synthesized compounds, rigorous biological assays must be employed. The causality of cell death is primarily linked to ROS generation and enzymatic inhibition[2].

Caption: Mechanistic pathways of lawsone derivatives inducing apoptosis in cancer cells.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase in living cells. Since lawsone derivatives heavily impact mitochondrial function via ROS[2], this assay provides a highly accurate, self-validating measure of metabolic viability.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Aspirate the media and add 100 μL of fresh media containing serial dilutions of the lawsone derivatives (e.g., 1 to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 h.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals. Add 100 μL of DMSO to each well to solubilize the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Summary

The structural modifications of lawsone yield highly specific biological responses. The table below summarizes benchmark quantitative data from recent literature, demonstrating the structure-activity relationship (SAR) of various derivatives.

Compound ClassModification / SubstituentPrimary Target / AssayPotency (IC₅₀ / MIC)Reference
Thio-derivative 2-((4-bromophenyl)thio)Platelet Aggregation (Collagen)IC₅₀ = 5.58 ± 1.01 μM[1]
Piperidine Ester Piperic acid esterificationMCF-7 (Breast Cancer)IC₅₀ = 3.84 μg/mL[5]
Mannich Base Pyridin-2-ylaminoM. tuberculosis (H37Ra)MIC = 25.00 μg/mL[3]
Bis-naphthoquinone Aryl-methylene bridgeCarbonic Anhydrase (hCA II)Kᵢ = 5.61 - 73.26 nM[4]

Conclusion & Future Perspectives

The derivatization of 2-hydroxy-1,4-naphthoquinone offers a highly modular approach to drug discovery. By understanding the mechanistic causality—specifically how electron-withdrawing groups influence redox cycling and how basic nitrogen insertions improve target binding—researchers can rationally design next-generation therapeutics. Future screening protocols should integrate 3D cell culture models and in vivo pharmacokinetic profiling to bridge the gap between in vitro efficacy and clinical viability.

References

  • Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents. Frontiers in Chemistry. URL: [Link]

  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. MDPI (Molecules). URL: [Link]

  • Synthesis, Antituberculosis Activity and Molecular Docking Studies for Novel Naphthoquinone Derivatives. Science Alert. URL: [Link]

  • Synthesis, biological activity and docking calculations of bis-naphthoquinone derivatives from Lawsone. PubMed (Bioorganic Chemistry). URL: [Link]

  • Synthesis and Evaluation of Anti-tuberculosis and Anti-cancer Activities of Hydroxynaphthoquinone Derivatives. ThaiScience. URL: [Link]

  • Exploring the anticancer and antibacterial potential of naphthoquinone derivatives: a comprehensive computational investigation. PMC (Frontiers in Chemistry). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful experimentation.

Introduction to the Chemistry

The nucleophilic aromatic substitution (SNAr) reaction on Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a powerful transformation for the synthesis of diverse 4-substituted-1-hydroxy-2-naphthoate derivatives. The success of this reaction hinges on the careful interplay of the substrate's electronic properties, the nucleophile's reactivity, and the precise control of reaction conditions. The phenylsulfonyl group at the 4-position acts as a potent electron-withdrawing group, activating the naphthalene ring system for nucleophilic attack. This guide will walk you through the critical parameters to consider for optimizing this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phenylsulfonyl group at the 4-position?

The phenylsulfonyl (-SO₂Ph) group at the 4-position is a strong electron-withdrawing group (EWG). In nucleophilic aromatic substitution (SNAr) reactions, the presence of strong EWGs ortho or para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[1] The phenylsulfonyl group stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[2] This stabilization lowers the activation energy of the reaction, facilitating the substitution.

Q2: Is the phenylsulfonyl group the leaving group in this reaction?

In this specific substrate, the phenylsulfonyl group is primarily an activating group . The intended nucleophilic substitution is expected to occur at the carbon bearing a suitable leaving group, which in many designed syntheses would be a halide or another sulfonate ester intentionally placed at the 4-position. However, under certain conditions, particularly with very strong nucleophiles, the phenylsulfonyl group itself can act as a leaving group.[3]

Q3: How does the 1-hydroxy group affect the reaction?

The 1-hydroxy group is a critical consideration. It has an acidic proton and will be deprotonated by the base used in the reaction. This can have two main consequences:

  • Increased electron density: The resulting phenoxide is an electron-donating group, which can deactivate the ring towards nucleophilic attack. However, the powerful electron-withdrawing effect of the phenylsulfonyl group at the 4-position generally overcomes this.

  • Consumption of base: At least one equivalent of base will be consumed to deprotonate the hydroxyl group. This must be factored into the stoichiometry of the reaction.

Q4: What type of solvent is best suited for this reaction?

Polar aprotic solvents are generally the best choice for SNAr reactions.[4] Common examples include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

These solvents are effective at solvating the cation of the nucleophile's salt, which leaves the anionic nucleophile more "naked" and therefore more reactive.[4] Protic solvents, such as alcohols, can form hydrogen bonds with the nucleophile, reducing its reactivity.[4]

Q5: How do I choose the right base for my reaction?

The choice of base is critical and depends on the pKa of the nucleophile and the hydroxyl group on the substrate.

  • For nucleophiles like alcohols or amines: A base is required to deprotonate them and increase their nucleophilicity.[4]

  • Common bases include:

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

    • Sodium hydride (NaH)

    • Potassium tert-butoxide (KOtBu)

A stronger base will lead to a faster reaction but may also increase the likelihood of side reactions, such as hydrolysis of the phenyl ester.

Q6: Can the phenyl ester be hydrolyzed under the reaction conditions?

Yes, hydrolysis of the phenyl ester is a potential side reaction, especially under strongly basic conditions and at elevated temperatures.[5] The use of a milder base, such as K₂CO₃, and careful control of the reaction temperature can help to minimize this side reaction. If hydrolysis is a significant issue, it may be necessary to use a more robust ester protecting group.

Troubleshooting Guide

This section addresses common issues encountered during the nucleophilic substitution on Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Insufficiently Activated Nucleophile:

    • Explanation: If your nucleophile is a neutral species (e.g., an alcohol or a primary/secondary amine), it may not be nucleophilic enough to attack the aromatic ring.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile and increase its reactivity. For weaker nucleophiles, a stronger base like potassium tert-butoxide may be necessary.

  • Suboptimal Reaction Temperature:

    • Explanation: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C while monitoring the reaction progress by TLC or LC-MS. Be mindful that excessively high temperatures can lead to decomposition or side reactions.

  • Inappropriate Solvent Choice:

    • Explanation: Using a protic solvent (e.g., ethanol, methanol) can solvate the nucleophile through hydrogen bonding, significantly reducing its reactivity.

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can hydrolyze the starting material or product.

  • Poor Solubility of Reactants:

    • Explanation: If the substrate or nucleophile is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. In some cases, a co-solvent system may be beneficial.

Problem 2: Formation of Multiple Side Products

Possible Causes & Solutions:

  • Hydrolysis of the Phenyl Ester:

    • Explanation: The phenyl ester is susceptible to hydrolysis under basic conditions, especially at higher temperatures, leading to the formation of the corresponding carboxylic acid.

    • Solution:

      • Use a milder base (e.g., K₂CO₃ instead of NaH or KOtBu).

      • Run the reaction at a lower temperature for a longer period.

      • Use strictly anhydrous conditions to minimize the presence of water.

  • Reaction with the Solvent (Solvolysis):

    • Explanation: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the intended nucleophile.[4]

    • Solution: Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or THF.

  • Di-substitution:

    • Explanation: If there is another potential leaving group on the aromatic system, or if the product of the initial substitution is more reactive than the starting material, di-substitution can occur.

    • Solution: Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents) and add it slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity for mono-substitution.

Problem 3: Difficult Product Isolation and Purification

Possible Causes & Solutions:

  • High-Boiling Point Solvents:

    • Explanation: Solvents like DMSO and DMF can be difficult to remove completely during workup.

    • Solution: After the reaction, dilute the mixture with a large volume of water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with brine to remove residual high-boiling point solvent.

  • Product Streaking on Silica Gel Chromatography:

    • Explanation: The acidic hydroxyl group on the product can interact strongly with the silica gel, leading to poor separation and streaking.

    • Solution: Add a small amount of a modifier to the eluent, such as 1% acetic acid (for acidic products) or 1% triethylamine (for basic products if the substituent is an amine), to improve the peak shape.

Experimental Protocols

General Procedure for Nucleophilic Substitution
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (1.0 eq) and the chosen anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).

  • Base Addition: Add the appropriate base (e.g., K₂CO₃, 2.2 eq). If using a strong base like NaH, cool the mixture to 0 °C before portion-wise addition.

  • Nucleophile Addition: Add the nucleophile (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Analytical Methods for Reaction Monitoring
  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material and the appearance of the product. A typical eluent system would be a mixture of hexane and ethyl acetate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the masses of the starting material, product, and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture to determine the yield and purity of the product.[6]

Visualizations

Reaction Mechanism

SNAr_Mechanism Reactants Substrate + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Attack of Nu⁻ (Rate-Determining Step) Product Substituted Product + Leaving Group (LG⁻) Meisenheimer->Product Loss of Leaving Group (Fast)

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Substrate & Solvent B 2. Add Base A->B C 3. Add Nucleophile B->C D 4. Heat under Inert Atmosphere C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench & Extract E->F Reaction Complete G 7. Purify by Chromatography F->G H 8. Characterize Product G->H Troubleshooting_Tree Start Low Yield or No Reaction Check_Base Is the nucleophile deprotonated? (Check base strength & equivalents) Start->Check_Base Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Increase_Base Use stronger base or more equivalents Check_Base->Increase_Base No Check_Solvent Is the solvent polar aprotic and anhydrous? Check_Temp->Check_Solvent Yes Increase_Temp Increase temperature Check_Temp->Increase_Temp No Side_Products Are side products observed? Check_Solvent->Side_Products Yes Change_Solvent Switch to dry DMF/DMSO Check_Solvent->Change_Solvent No Optimize_Conditions Lower temperature, use milder base, ensure anhydrous conditions Side_Products->Optimize_Conditions Yes Success Reaction Optimized Side_Products->Success No Increase_Base->Check_Temp Increase_Temp->Check_Solvent Change_Solvent->Side_Products Optimize_Conditions->Success

Caption: A decision tree for troubleshooting common SNAr reaction issues.

References

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  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Teng, C. M., et al. (2002). Synthesis of 2-alkoxy 1,4-naphthoquinone derivatives as antiplatelet, antiinflammatory, and antiallergic agents. Chemical & Pharmaceutical Bulletin, 50(5), 672-674. [Link]

  • Shridhar, D. R., et al. (1982). Synthesis of substituted 1-hydroxy-2-naphthanilides as potential cestodicidal agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(7), 602-605. [Link]

  • Headley, J. V., & McMartin, D. W. (2012). Catalogue of Analytical Methods for Naphthenic Acids Related to Oil Sands Operations. [Link]

  • Bennet, A. J., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Stoddard Solvent. [Link]

Sources

Optimization

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate solubility issues in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate .

This compound presents a severe solubilization challenge: it is a hybrid of "brick-dust" (rigid naphthoate core with high crystal lattice energy) and "grease-ball" (bulky, highly lipophilic phenyl and phenylsulfonyl groups) properties. When transitioning this compound from organic stocks into aqueous in vitro assays, researchers frequently encounter solvent crashing, nano-aggregation, and assay interference.

Below is the authoritative troubleshooting guide, diagnostic workflow, and self-validating protocols to achieve true molecular solutions.

Diagnostic Solubilization Workflow

Troubleshooting Start Compound in 100% DMSO Dilute Dilute in Aqueous Buffer Start->Dilute Check1 Visible Precipitation? Dilute->Check1 Cosolvent Add Surfactant/Lipid (e.g., Phosal 50 PG) Check1->Cosolvent Yes Check2 Nano-aggregation (Check via DLS)? Check1->Check2 No Cosolvent->Dilute Retry Cyclo Host-Guest Complexation (HP-β-CD) Check2->Cyclo Yes (>10nm) Success Proceed to Assay Check2->Success No (<10nm) Cyclo->Dilute Retry

Diagnostic workflow for resolving lipophilic compound precipitation and nano-aggregation.

Troubleshooting Guide & FAQs

Q1: Why does Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate precipitate immediately upon dilution from DMSO into my aqueous assay buffer? Causality: This is a classic "solvent crash." The compound's highly lipophilic core is energetically unfavorable in high-dielectric aqueous environments. When a high-concentration DMSO stock is pipetted directly into water, the local concentration of the compound drastically exceeds its thermodynamic solubility limit before the DMSO can diffuse. The hydrophobic surfaces self-associate to minimize contact with water, causing rapid nucleation and visible precipitation. Solution: Utilize a step-down solvent titration or introduce a lipid-based excipient (such as phosphatidylcholine concentrates) to lower the critical micelle concentration and maintain the drug in a solubilized state[1].

Q2: My assay readouts are highly variable, and I am seeing false positives in my fluorescence assay, but the buffer looks clear. What is happening? Causality: You are experiencing nano-aggregation. Highly lipophilic compounds often form colloidal aggregates (typically 100–1000 nm in diameter). These aggregates do not precipitate immediately but will scatter excitation/emission light in optical assays. Furthermore, the active compound is sequestered inside the aggregate core, leading to an artificially low effective concentration of the free monomer. Solution: You must validate the physical state of your solution using Dynamic Light Scattering (DLS). If aggregates are present, you must transition from simple co-solvents to host-guest complexation using cyclodextrins[2].

Q3: How does Cyclodextrin complexation work for this specific compound, and will it affect my cellular assays? Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic hydroxylated exterior. The bulky phenyl and naphthyl rings of the compound partition into this cavity, shielding them from the aqueous environment while the exterior maintains water solubility[3]. Warning: Be aware of the solubility-permeability tradeoff. While HP-β-CD increases apparent aqueous solubility, it decreases the free fraction of the drug. This lowers the thermodynamic driving force for membrane permeation, which can reduce apparent permeability in cellular or PAMPA assays[4].

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMax Aqueous ConcentrationAssay Interference RiskPreparation TimePrimary Solubilization Mechanism
100% Aqueous Buffer < 1 µMLowImmediateNone (Thermodynamic baseline)
5% DMSO + 0.05% Tween-20 ~10–50 µMModerate (Micelle scattering)10 minsSurfactant micellization
Lipid Emulsion (Phosal 50 PG) > 5 mMHigh (Optical scattering)2 hoursLipid bilayer partitioning[1]
20% HP-β-CD > 1 mMLow (Optically clear)24 hoursHost-guest inclusion complexation[3]

Self-Validating Experimental Protocols

Protocol 1: Step-Down Solvent Titration (For Biochemical Assays < 50 µM)

Purpose: To prevent localized solvent crashing by controlling the diffusion gradient.

  • Preparation: Prepare a 10 mM stock of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate in 100% anhydrous DMSO.

  • Intermediate Dilution: Create a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock into 90 µL of a 50/50 mixture of DMSO and assay buffer containing 0.1% CHAPS or Tween-20. Vortex immediately for 30 seconds.

  • Final Aqueous Dilution: Pre-warm your final aqueous assay buffer to 37°C. While vortexing the buffer on medium speed, add the intermediate stock dropwise to achieve your final concentration (e.g., 50 µM).

  • Validation Checkpoint: Measure the absorbance of the final solution at 600 nm. A true molecular solution will have an A600​<0.01 . If A600​>0.02 , colloidal aggregates have formed, and you must proceed to Protocol 2.

Protocol 2: HP-β-CD Inclusion Complexation (For High-Concentration/Cellular Assays)

Purpose: To achieve >1 mM true molecular solubility without optical interference.

  • Matrix Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultrapure water.

  • Co-Solvent Evaporation: Dissolve 5 mg of the compound in 1 mL of ethanol. Add this to 10 mL of the 20% HP-β-CD aqueous solution.

  • Equilibration: Stir the mixture magnetically at 400 rpm at room temperature in the dark for 48 hours to allow the inclusion complex to reach thermodynamic equilibrium[2].

  • Solvent Removal: Evaporate the ethanol under a gentle stream of nitrogen gas or via rotary evaporation.

  • Validation Checkpoint (Self-Validating Step): Centrifuge the final solution at 15,000 x g for 15 minutes.

    • Pass: No visible pellet forms. The supernatant is completely transparent.

    • Fail: A white pellet forms, indicating the compound exceeded the complexation capacity. Quantify the supernatant via HPLC to determine the exact solubilized fraction[3].

References

  • Thermoresponsive Delivery of Paclitaxel by β-Cyclodextrin-Based Poly(N-isopropylacrylamide) Star Polymer via Inclusion Complexation. Biomacromolecules - ACS Publications.[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.[Link]

  • Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. PMC - NIH.[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

Welcome to the Technical Support Center for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate . As a highly functionalized synthetic intermediate and potential therapeutic candidate, this molecule presents unique stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate . As a highly functionalized synthetic intermediate and potential therapeutic candidate, this molecule presents unique stability challenges during long-term storage and experimental handling.

This guide is engineered for researchers and drug development professionals. It moves beyond basic handling instructions to explain the chemical causality behind degradation, providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Chemical Causality & Vulnerability Profile

To stabilize a compound, you must first understand how it breaks down. Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate contains three distinct functional moieties, each dictating a specific degradation pathway:

  • The Phenyl Ester at C-2: Esters are inherently susceptible to nucleophilic acyl substitution (hydrolysis). Because the phenyl leaving group forms a highly stable phenoxide ion, this specific ester is significantly more labile than standard alkyl esters, making it highly sensitive to moisture and pH extremes[1].

  • The 1-Naphthol Ring: The hydroxyl group at the 1-position makes the naphthalene ring electron-rich. It is highly prone to auto-oxidation in the presence of ambient oxygen, transition metals, and light, rapidly forming conjugated, vividly colored naphthoquinone derivatives[2].

  • The Phenylsulfonyl Group at C-4: This strong electron-withdrawing group (EWG) increases the acidity of the 1-hydroxyl proton. If the environment becomes even slightly basic, the resulting naphthoxide anion becomes hyper-reactive toward oxidative degradation.

Degradation Pathways Visualization

DegradationPathways Parent Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate Hydrolysis Ester Hydrolysis (Moisture, pH Extremes) Parent->Hydrolysis H2O / OH- / H+ Oxidation Auto-oxidation (O2, Transition Metals) Parent->Oxidation O2 / ROS Photolysis Photodegradation (UV/Vis Light Exposure) Parent->Photolysis Deg1 4-(phenylsulfonyl)-1-hydroxy- 2-naphthoic acid + Phenol Hydrolysis->Deg1 Deg2 Naphthoquinone Derivatives (Colored Impurities) Oxidation->Deg2 Deg3 Radical Cleavage & Polymerization Products Photolysis->Deg3

Caption: Mechanisms of degradation for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

Troubleshooting Guide & FAQs

Q1: My stock solution turned yellow/brown after a few days at room temperature. What happened? A1: This color shift is the hallmark of auto-oxidation of the 1-naphthol moiety. When exposed to ambient oxygen and light, the naphthol ring oxidizes into naphthoquinone derivatives, which are highly conjugated and vividly colored[2]. Causality: Dissolved oxygen in the solvent acts as an oxidizing agent, a process accelerated by light (photolysis) and trace transition metals. Solution: Always store solutions in amber vials, purge the headspace with an inert gas (Argon or Nitrogen), and maintain storage at -20°C or -80°C.

Q2: My LC-MS analysis shows a new peak with a mass corresponding to phenol. What is causing this? A2: You are observing ester hydrolysis . The phenyl ester linkage is cleaving to yield 4-(phenylsulfonyl)-1-hydroxy-2-naphthoic acid and free phenol. Causality: Esters hydrolyze in the presence of water. Storing these compounds in a standard freezer without proper desiccation actually exacerbates this issue, as freezers are highly humid; condensation introduces water molecules directly to your compound[1]. Solution: Use strictly anhydrous solvents (e.g., anhydrous DMSO stored over molecular sieves) and store solid powders in a desiccator backfilled with Argon before placing them in the freezer.

Q3: What are the regulatory standards for conducting forced degradation studies on this compound? A3: Forced degradation (stress testing) should align with the for new drug substances. This requires stressing the material under extreme temperature, humidity, oxidation, and photolysis to elucidate the intrinsic stability of the molecule and validate that your analytical method is stability-indicating.

Quantitative Data: Storage & Stress Testing

To ensure reproducibility, adhere to the following empirically derived storage and stress parameters.

Table 1: Recommended Storage Conditions & Shelf-Life
StateStorage TemperatureContainer / EnvironmentExpected Shelf-Life
Solid Powder -20°CAmber glass, desiccated, Argon-purged> 24 Months
Stock Solution -80°CAnhydrous DMSO, Argon-purged6 Months[2]
Stock Solution -20°CAnhydrous DMSO, Argon-purged1 Month[2]
Working Solution 2°C to 8°CAmber vial, protected from light< 48 Hours
Table 2: ICH Q1A(R2) Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTemperatureDurationTarget Degradation
Acidic Hydrolysis 0.1 M HCl60°C24 Hours5 - 20%
Basic Hydrolysis 0.1 M NaOHRoom Temp2 - 4 Hours10 - 20%
Oxidation 3% H₂O₂Room Temp24 Hours10 - 20%
Photolysis UV/Vis Light (ICH Q1B)Room Temp1.2M lux hrs5 - 15%
Thermal Solid State60°C7 Days5 - 10%

Standard Operating Procedures (SOPs)

SOP 1: Preparation and Long-Term Storage of Anhydrous Stock Solutions

This protocol utilizes a self-validating system to ensure baseline purity is established before storage.

Step 1: Solvent Validation

  • Action: Procure Anhydrous DMSO (packaged under Argon).

  • Self-Validation: Run a blank Karl Fischer titration on the solvent prior to dissolution. Proceed only if water content is <0.01%. Moisture is the primary catalyst for ester cleavage[1].

Step 2: Dissolution & Aliquoting

  • Action: Weigh the Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate powder rapidly in a low-humidity environment (preferably a glove box). Dissolve in the validated anhydrous DMSO to reach the desired concentration (e.g., 10 mM).

  • Action: Immediately divide the solution into single-use aliquots in amber glass vials to prevent freeze-thaw cycles, which introduce condensation.

Step 3: Headspace Purging

  • Action: Gently blow a stream of high-purity Argon gas over the liquid surface of each vial for 15 seconds to displace ambient oxygen. Cap tightly immediately.

Step 4: Baseline Establishment (Self-Validation)

  • Action: Take one aliquot (T=0) and immediately analyze it via LC-MS.

  • Verification: Confirm the absence of a phenol peak (m/z 93 [M-H]-) and quinone derivatives. This validates that the preparation process itself did not induce degradation. Store remaining aliquots at -80°C.

SOP 2: Execution of Forced Degradation Studies

Designed to validate that your HPLC/LC-MS method is "stability-indicating."

Step 1: Stress Induction

  • Action: Prepare 1 mg/mL solutions of the compound in the stress reagents outlined in Table 2 (e.g., 0.1 M HCl, 3% H₂O₂).

  • Action: Incubate under the specified temperature and time conditions.

Step 2: Quenching

  • Action: Neutralize acid/base samples immediately after the time point (e.g., add 0.1 M NaOH to the HCl sample) to halt degradation. Dilute with mobile phase.

Step 3: Mass Balance Validation (Self-Validation)

  • Action: Inject the stressed samples into the LC-MS.

  • Verification: Calculate the Mass Balance. The sum of the peak areas of the parent compound and all degradation products must equal the initial peak area of the parent compound (accounting for response factor differences). If the mass balance is <90%, secondary degradation into insoluble polymers or highly volatile compounds has occurred, and the stress duration must be reduced.

References

  • ResearchGate. "Any advice about the stability of ester and carbamate containing compounds?" Discusses the necessity of desiccation and inert gas environments to prevent ester hydrolysis in freezer storage. URL: [Link]

  • International Journal of Scientific Development and Research (IJSDR). "Stability Studies in Pharmaceuticals: Guidelines and Recent Advances." Details the application of ICH Q1A(R2) guidelines for forced degradation and stability testing. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability Testing of New Drug Substances and Products." The authoritative regulatory framework for pharmaceutical stability testing. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate Fluorescence Quenching

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing signal loss, spectral shifting, or complete fluorescence...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing signal loss, spectral shifting, or complete fluorescence quenching when utilizing Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate in spectroscopic or cellular assays.

Unlike standard fluorophores, 1-hydroxy-2-naphthoate derivatives possess complex photophysics governed by an Intramolecular Hydrogen Bond (IMHB)[1]. The addition of the bulky, electron-withdrawing 4-phenylsulfonyl group fundamentally alters its acidity, hydrophobicity, and solvent sensitivity. This guide bypasses generic advice to provide mechanistic, causality-driven solutions.

I. Diagnostic Troubleshooting Workflow

Before adjusting your assay parameters, use the following decision matrix to identify the root cause of your fluorescence quenching.

TroubleshootingWorkflow Start Signal Loss: Fluorescence Quenching Solvent 1. Solvent Analysis Is the solvent protic? Start->Solvent Protic Yes: Protic (H2O, MeOH) IMHB Disrupted Solvent->Protic Protic Aprotic No: Aprotic (DMSO, MeCN) IMHB Intact Solvent->Aprotic Aprotic Conc 2. Concentration Check Is [Probe] > 10 μM? Aprotic->Conc ACQ Yes: Aggregation-Caused Quenching (ACQ) Conc->ACQ > 10 μM pHCheck 3. Buffer pH Check Is pH > 7.5? Conc->pHCheck < 10 μM Deprot Yes: Deprotonation of 1-Naphthol pHCheck->Deprot pH > 7.5 Opt Optimal Conditions: Aprotic, <5 μM, Neutral pH pHCheck->Opt pH < 7.5

Caption: Diagnostic workflow for isolating the physical or chemical cause of naphthoate fluorescence quenching.

II. Deep-Dive FAQs & Mechanistic Solutions

Q1: Why does my fluorescence signal completely vanish when I transition the probe from DMSO to an aqueous biological buffer?

The Causality: You are likely experiencing Protic Solvent Quenching combined with Aggregation-Caused Quenching (ACQ) . The fluorescence of 1-hydroxy-2-naphthoate esters relies heavily on a strong, six-membered Intramolecular Hydrogen Bond (IMHB) between the 1-hydroxyl proton and the 2-ester carbonyl oxygen[1]. This IMHB locks the molecule in a planar conformation, restricting non-radiative decay pathways and, in some derivatives, facilitating Excited-State Intramolecular Proton Transfer (ESIPT)[2].

When you introduce the probe into a protic solvent (like water or methanol), the solvent molecules competitively hydrogen-bond with the probe, cleaving the IMHB[3]. Without this structural lock, the excited state undergoes rapid non-radiative deactivation via bond rotation (the "free rotor" effect). Furthermore, the highly lipophilic 4-phenylsulfonyl group forces the molecule to form π -stacked aggregates in water, leading to excimer formation and ACQ.

Q2: How does the 4-(phenylsulfonyl) substitution affect the pH sensitivity of the probe?

The Causality: It drastically increases susceptibility to Deprotonation-Induced Quenching . The 4-phenylsulfonyl moiety is strongly electron-withdrawing via both inductive and resonance effects. This pulls electron density away from the naphthol ring, significantly lowering the pKa​ of the 1-hydroxyl group compared to unsubstituted naphthols. In standard physiological buffers (pH 7.4 to 8.0), a large fraction of the probe may deprotonate to form the naphtholate anion. The anion lacks the proton required for the IMHB, resulting in an alternate electronic state that is typically non-fluorescent (quenched) or shifted entirely outside of your detector's standard emission window[3].

Q3: I need to use this compound in an aqueous enzymatic assay. How can I prevent quenching?

The Causality: You must artificially recreate an aprotic, hydrophobic microenvironment within the aqueous bulk. This is achieved using carrier proteins or micellar systems. By introducing Bovine Serum Albumin (BSA) or non-ionic surfactants (e.g., Tween-20, Triton X-100), the hydrophobic Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate molecules partition into the hydrophobic pockets of the protein or the core of the micelles. This shields the IMHB from bulk water and prevents π -stacking, rescuing the fluorescence signal.

III. Photophysical State Dynamics

Understanding the transition states is critical for rational assay design. The diagram below illustrates how external factors divert the excited state away from radiative emission.

Photophysics GS Ground State (S0) Intact IMHB ES Excited State (S1) Radiative Emission GS->ES hν (Excitation) HB_Break Protic Solvent IMHB Disruption GS->HB_Break + H2O/MeOH Deprot High pH Buffer Anion Formation GS->Deprot + OH- ES->GS Fluorescence NRD1 Non-Radiative Decay (Quenched) HB_Break->NRD1 Excitation NRD2 Non-Radiative Decay (Quenched) Deprot->NRD2 Excitation

Caption: Mechanistic pathways showing how solvent polarity and pH drive non-radiative fluorescence quenching.

IV. Quantitative Photophysical Reference Data

To benchmark your system, compare your experimental observations against the expected behavior of 1-hydroxy-2-naphthoate derivatives across different microenvironments.

Environmental ParameterNon-Polar Aprotic (e.g., Hexane, Toluene)Polar Aprotic (e.g., MeCN, DMSO)Polar Protic (e.g., Water, MeOH)High pH Aqueous (pH > 8.0)
Intramolecular H-Bond Strongly IntactIntactDisruptedAbsent (Deprotonated)
Aggregation State MonomericMonomericHighly AggregatedMonomeric (Anionic)
Fluorescence Quantum Yield ( ΦF​ ) HighModerate to HighLow (Quenched) Very Low (Quenched)
Dominant Decay Pathway Radiative (Enol)Radiative (Enol)Non-Radiative (Free Rotor)Non-Radiative (Anion)

V. Self-Validating Protocol: Aqueous Sample Preparation

To guarantee scientific integrity, do not simply mix the probe into water. Use this self-validating Standard Operating Procedure (SOP) to prepare Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate for aqueous assays without triggering ACQ or solvent quenching.

Phase 1: Anhydrous Stock Generation

  • Solubilization: Dissolve the lyophilized Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate powder in anhydrous, spectrophotometric-grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM . Causality: Anhydrous aprotic solvents preserve the IMHB essential for fluorescence and prevent premature hydrolysis of the ester linkage.

  • Storage: Store the stock in amber vials purged with argon at -20°C. Causality: Prevents atmospheric moisture absorption, which acts as a competitive hydrogen-bond donor.

Phase 2: Carrier-Mediated Aqueous Dilution 3. Buffer Preparation: Prepare your biological buffer (pH 6.5 - 7.0 to prevent deprotonation) supplemented with 0.1% w/v Bovine Serum Albumin (BSA) or 0.05% Tween-20. 4. Injection: Vigorously vortex the carrier buffer. While vortexing, slowly inject the DMSO stock to achieve a final probe concentration of (ensure final DMSO concentration remains ≤0.5% ).

Phase 3: The Self-Validation Check 5. Spectroscopic Validation: Before reading fluorescence, measure the UV-Vis absorption spectrum of your final solution from 250 nm to 500 nm .

  • Pass Condition: You observe sharp absorption peaks with a flat, zero-absorbance baseline above 450 nm . Proceed to fluorometry.

  • Fail Condition: You observe an elevated, sloping baseline (a scattering tail) extending into the visible region. Causality: This indicates micro-precipitation and ACQ. Discard the sample, increase the carrier protein/surfactant concentration, and repeat Step 4.

VI. References

  • Sidir, İ., & Sidir, Y. G. (2016). Solvatochromism and intramolecular hydrogen-bonding assisted dipole moment of phenyl 1-hydroxy-2-naphthoate in the ground and excited states. Journal of Molecular Liquids, 221, 972-985.[Link]

  • Tobita, S., et al. (1998). Effects of Electronic Structures on the Excited-State Intramolecular Proton Transfer of 1-Hydroxy-2-acetonaphthone and Related Compounds. The Journal of Physical Chemistry A, 102(27), 5206–5214.[Link]

  • Catalán, J., et al. (2002). The Six-Membered Intramolecular Hydrogen Bond Position as a Switch for Inducing an Excited State Intramolecular Proton Transfer (ESIPT) in Esters of o-Hydroxynaphthoic Acids. The Journal of Physical Chemistry A, 106(34), 7751–7755.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate Derivatives

Welcome to the Application Scientist Technical Support Center. This hub is designed for drug development professionals and molecular biologists facing acquired resistance in cancer models treated with Phenyl 4-(phenylsul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This hub is designed for drug development professionals and molecular biologists facing acquired resistance in cancer models treated with Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate derivatives.

These naphthoate derivatives are structure-based small-molecule inhibitors designed to selectively target the Myeloid Cell Leukemia-1 (Mcl-1) oncoprotein by exploiting its p2 and p3 binding pockets [[1]](). While highly efficacious initially, cancer cells frequently deploy dynamic evolutionary strategies to evade apoptosis. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you bypass these resistance barriers.

Part 1: Troubleshooting & FAQs (Mechanisms of Resistance)

Q1: My cell lines initially responded well to the naphthoate derivative, but viability rebounded after 72 hours. What drives this rapid acquired resistance? A: This is a classic manifestation of a "BH3 profiling shift." Mcl-1 normally promotes survival by sequestering pro-apoptotic proteins like BIM and BAK. When you successfully inhibit Mcl-1 with a naphthoate derivative, the displaced BIM/BAK proteins are dynamically re-sequestered by compensatory anti-apoptotic Bcl-2 family members—specifically Bcl-2 and Bcl-xL 2. The cell upregulates Bcl-xL to absorb the pro-apoptotic shock, neutralizing your drug's efficacy 3.

Q2: How do I experimentally differentiate between target mutation, drug efflux, and compensatory anti-apoptotic signaling? A: You must systematically isolate the variables using targeted functional assays:

  • For Efflux: Mcl-1 inhibitors are susceptible to MDR1 (P-glycoprotein) drug efflux [[2]](). Pre-treat cells with a P-gp inhibitor (e.g., Tariquidar). If naphthoate sensitivity is restored, membrane efflux is the culprit.

  • For Compensatory Signaling: Perform a Co-Immunoprecipitation (Co-IP) to observe if pro-apoptotic BIM is now bound to Bcl-xL instead of Mcl-1.

  • For Target Mutation: Sequence the Mcl-1 gene, focusing specifically on the R263 residue, which forms a critical salt bridge required for the naphthoate scaffold to bind 1.

Q3: My cells show upregulated Bcl-xL. What is the best combination strategy to overcome this? A: You must deploy a dual BH3-mimetic strategy. Co-treatment with Navitoclax (a Bcl-2/Bcl-xL inhibitor) or Venetoclax (Bcl-2 specific) will block the secondary dependency 4. By simultaneously inhibiting Mcl-1 and Bcl-xL, you completely strip the cell of its anti-apoptotic buffer, forcing the release of BAK/BAX to initiate Mitochondrial Outer Membrane Permeabilization (MOMP).

Part 2: Data Presentation & Synergy Profiling

To properly evaluate resistance and the efficacy of combination therapies, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 is additive, and CI > 1 is antagonistic.

Table 1: Characteristic IC50 Shifts and Synergy Profiling in Naphthoate-Resistant Cell Lines

Cell Line ModelPrimary Resistance MechanismNaphthoate IC50 (Monotherapy)Naphthoate + Venetoclax CINaphthoate + Tariquidar CIRecommended Action
Parental (Sensitive) None35 nM0.95 (Additive)1.00 (Additive)Monotherapy is sufficient
Res-Clone A Bcl-2 Upregulation>10,000 nM0.12 (Strong Synergy) 0.98 (Additive)Combine with Venetoclax
Res-Clone B MDR1 Efflux8,500 nM0.85 (Additive)0.25 (Strong Synergy) Use P-gp inhibitor / Optimize delivery
Res-Clone C Bcl-xL Upregulation>10,000 nM0.75 (Slight Synergy)0.95 (Additive)Combine with Navitoclax

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Self-Validating Co-Immunoprecipitation (Co-IP) for BIM Sequestration

Causality: To prove that Bcl-xL is compensating for Mcl-1 inhibition, we must physically demonstrate that the pro-apoptotic protein BIM has migrated from Mcl-1 to Bcl-xL.

  • Lysate Preparation: Lyse 1x10^7 cells in 1% CHAPS buffer on ice for 30 minutes.

    • Expert Insight: Why CHAPS? Unlike harsh detergents like RIPA or Triton X-100, CHAPS preserves the fragile, non-covalent BH3 domain interactions between Bcl-2 family proteins.

  • Pre-Clearing (Validation Step): Incubate lysate with Protein A/G agarose beads and an isotype control IgG for 1 hour at 4°C. Discard beads. This eliminates non-specific background binding, ensuring subsequent signals represent true protein-protein interactions.

  • Primary IP: Divide the pre-cleared lysate into two fractions. Add anti-Mcl-1 to Fraction A and anti-Bcl-xL to Fraction B. Incubate overnight at 4°C with fresh Protein A/G beads.

  • Reciprocal IP (Self-Validation Loop): In a parallel experiment, pull down with anti-BIM and probe the western blot for Mcl-1 and Bcl-xL. Logic: If the primary IP shows BIM bound to Bcl-xL, the reciprocal IP must show Bcl-xL bound to BIM. This creates a closed-loop, self-validating system that eliminates false positives.

  • Elution & Detection: Boil beads in 2x Laemmli buffer, resolve on a 4-12% Bis-Tris gel, and probe for BIM.

Protocol 2: High-Throughput Synergy Viability Assay

Causality: To determine the exact synergistic threshold required to overcome resistance, a checkerboard matrix is utilized to map the interaction between the naphthoate derivative and secondary agents.

  • Seeding: Seed resistant cancer cells at 5x10³ cells/well in a 96-well opaque plate. Allow 24 hours for adherence 5.

  • Checkerboard Dosing: In columns 1-8, titrate the Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate derivative (0 to 10 µM). In rows A-H, titrate the secondary agent (e.g., Venetoclax) orthogonally.

  • Incubation & Readout: Incubate for 72 hours. Add CellTiter-Glo (ATP-based luminescence reagent) and read on a microplate luminometer.

    • Expert Insight: Why ATP luminescence over MTT? MTT relies on mitochondrial reductases. Because BH3 mimetics directly disrupt mitochondrial integrity (MOMP), MTT assays can produce severe metabolic artifacts. ATP quantitation directly mirrors the viable cell count without mitochondrial bias.

  • Validation Controls: Include a staurosporine positive control (guarantees 100% cell death) and a vehicle (DMSO <0.1%) negative control to establish the absolute dynamic range of the assay.

Part 4: Visualizations

ApoptoticPathway Naphthoate Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate Mcl1 Mcl-1 (Anti-apoptotic) Naphthoate->Mcl1 Inhibits Bim_Bak BIM / BAK / BAX (Pro-apoptotic) Mcl1->Bim_Bak Sequesters (Blocked) Bcl2_BclxL Bcl-2 / Bcl-xL (Compensatory Upregulation) Bcl2_BclxL->Bim_Bak Compensatory Sequestration MOMP MOMP & Cytochrome C Release Bim_Bak->MOMP Activates Apoptosis Apoptosis MOMP->Apoptosis Induces Venetoclax Venetoclax / Navitoclax Venetoclax->Bcl2_BclxL Inhibits

Diagram 1: Mechanism of Mcl-1 inhibitor resistance via Bcl-2/Bcl-xL compensatory upregulation.

Workflow Start Resistant Cell Line Identified (High IC50) Step1 1. Assess Efflux Pump Activity (Flow Cytometry + MDR1 Inhibitors) Start->Step1 Step2 2. Profile Bcl-2 Family Proteins (Western Blot: Mcl-1, Bcl-2, Bcl-xL, BIM) Start->Step2 Outcome1 MDR1 Overexpression -> Use P-gp Inhibitor Step1->Outcome1 Step3 3. Determine Complex Formation (Co-Immunoprecipitation) Step2->Step3 Outcome3 Target Mutation -> Sequence Mcl-1 BH3 Groove Step2->Outcome3 Outcome2 Bcl-2/Bcl-xL Upregulation -> Combine with BH3 Mimetics Step3->Outcome2

Diagram 2: Diagnostic workflow to identify and target specific Mcl-1 inhibitor resistance mechanisms.

References

  • Source: National Institutes of Health (NIH / PMC)
  • A Comprehensive Review of the Biological Activities of Naphthoic Acid Derivatives Source: Benchchem URL
  • Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors Source: MDPI URL
  • Source: Blood Advances (ASH Publications)
  • Direct Co-Targeting of Bcl-xL and Mcl-1 Exhibits Synergistic Effects in AR-V7–Expressing Models Source: AACR Journals URL

Sources

Optimization

Refining purification protocols for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate

Welcome to the dedicated technical support guide for the purification of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested protocols for achieving high purity. My approach moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses high-level questions and common initial challenges encountered after synthesis.

Q1: My crude product is a dark, sticky oil instead of a solid. What is my first step?

A1: An oily crude product typically indicates the presence of significant impurities, such as residual solvent, unreacted starting materials, or low-molecular-weight byproducts that depress the melting point.

  • Initial Action: Before attempting complex purification, try trituration. This involves stirring the oil with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble. Hexanes or a mixture of hexanes and diethyl ether are excellent starting points. This process can often induce crystallization of the product by washing away the plasticizing impurities.

  • Causality: The impurities interfere with the formation of a stable crystal lattice. By removing them with a suitable solvent, you allow the molecules of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate to align and crystallize.

Q2: What is the best initial method to quickly assess the purity of my crude material?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. It is fast, requires minimal material, and provides a clear qualitative picture of the number of components in your sample.[1]

  • Recommended TLC System: Start with a mobile phase of 7:3 Hexane:Ethyl Acetate on a silica gel plate. This ratio usually provides good separation for moderately polar compounds.

  • Visualization: The aromatic nature of the compound allows for easy visualization under a UV lamp at 254 nm.[1] A pure compound should ideally show a single spot. Multiple spots indicate the presence of impurities.

Q3: My initial purification by recrystallization gave a very low yield. What are the most likely causes?

A3: Low yield in recrystallization is a common issue with several potential causes:

  • Incorrect Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor.[2]

  • Premature Crystallization: If crystals form too quickly in hot, impurity-laden solvent, the yield of pure material will be low after filtration.

  • Inefficient Filtration: Loss of crystalline material during the transfer and washing steps.

Each of these points is addressed in detail in the dedicated recrystallization troubleshooting section below.

Part 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, validated protocols for the primary purification methods, formatted in a problem-and-solution style.

Method 1: Purification by Recrystallization

Recrystallization is the preferred method for large-scale purification when a suitable solvent system can be identified, as it is more cost-effective and scalable than chromatography.[3]

Q4: How do I select the optimal solvent system for recrystallization?

A4: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Step-by-Step Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Test a range of solvents with varying polarities (e.g., hexanes, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol).

  • A good candidate solvent will not dissolve the compound at room temperature after adding ~0.5 mL.

  • Heat the tubes that meet this criterion to the solvent's boiling point. The compound should fully dissolve.

  • Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.[2]

  • The best solvent will produce a high yield of crystalline solid.

Solvent PolarityRecommended Screening SolventsExpected Solubility Behavior for Target Compound
Non-Polar Hexanes, HeptaneLow solubility at all temperatures. Good for trituration/washing.
Mid-Polarity Toluene, Diethyl Ether, DichloromethaneModerate to high solubility. May be useful as part of a co-solvent system.
Polar Aprotic Ethyl Acetate, AcetoneGood candidates for single-solvent recrystallization.
Polar Protic Isopropanol, EthanolGood candidates for single-solvent recrystallization. A related compound, phenyl 1-hydroxy-2-naphthoate, is effectively recrystallized from isopropyl alcohol.[4]

Q5: My product "oiled out" during cooling instead of forming crystals. How do I fix this?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system, causing the product to separate as a liquid phase.[2]

Troubleshooting Steps:

  • Re-heat the Solution: Add a small amount of additional solvent to the mixture and heat until the oil redissolves completely.

  • Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. Rapid cooling is a primary cause of oiling out.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.

Method 2: Purification by Flash Column Chromatography

Column chromatography is the most powerful technique for separating complex mixtures or for purifying compounds when a suitable recrystallization solvent cannot be found.[1]

Q6: What is a validated protocol for purifying Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate using flash column chromatography?

A6: The following protocol is a robust starting point for purifying gram-scale quantities of the compound.

Experimental Protocol: Flash Column Chromatography

  • Mobile Phase Selection (TLC):

    • Develop a TLC of your crude material using varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

    • The optimal mobile phase for the column will result in a Retention Factor (Rf) of 0.2-0.4 for the desired product.[1] An eluent of 8:2 or 7:3 Hexane:Ethyl Acetate is a common starting point.

  • Column Preparation (Wet Packing):

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.[5]

    • In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[1]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and release any trapped air bubbles.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.[1]

    • Equilibrate the column by running 2-3 column volumes of the mobile phase through the silica until the bed is stable.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add a small amount of silica gel (approximately 1-2 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator until a fine, free-flowing powder remains. This is your "dry-loaded" sample.

    • Carefully add this powder to the top of the prepared column. Dry loading generally results in better separation and sharper bands than wet loading for this class of compound.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (using a pump or regulated air line) to achieve a flow rate of approximately 2 inches/minute.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Product Recovery:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Find Rf ~0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack & Equilibrate Column Slurry->Pack DryLoad 4. Dry Load Crude Sample Pack->DryLoad Elute 5. Elute with Mobile Phase DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Polarity if Needed Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Analyze 10. Final Purity Analysis (HPLC, NMR) Evaporate->Analyze

Part 3: Analytical Methods for Purity Confirmation

After purification, it is critical to confirm the identity and assess the purity of the final product.

Q7: How can I use HPLC to confirm the purity of my final compound?

A7: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. A reverse-phase method is most suitable for this compound.

Recommended HPLC Starting Conditions:

  • Column: C18 Reverse-Phase (e.g., Purospher STAR® RP-18e or equivalent).

  • Mobile Phase: A gradient system using Acetonitrile and Water, both containing 0.1% Formic Acid. Formic acid is used to ensure the phenolic hydroxyl group is protonated, leading to better peak shape. It is also mass spectrometry compatible.[7]

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm, where the naphthalene and phenyl rings will strongly absorb.[8]

  • Purity Assessment: A pure sample should yield a single major peak. Purity is typically reported as the area percentage of the main peak.

Q8: What are the key signals to look for in the ¹H NMR spectrum to confirm the structure and identify potential impurities?

A8: ¹H NMR spectroscopy provides unambiguous structural confirmation.[9] The spectrum of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate will be complex, but key regions can be used for diagnosis.

Chemical Shift (δ, ppm)Multiplicity# of ProtonsAssignment & Key Impurity Insights
> 10.0Singlet (broad)1HPhenolic -OH. If you see a very broad signal >12 ppm, this could indicate unreacted 1-hydroxy-2-naphthoic acid starting material. [10]
7.0 - 8.6Multiplets16HAromatic protons from the three distinct phenyl and naphthyl rings. This region will be complex and overlapping.
< 4.0--This region should be clean. Signals here, such as a quartet around 3.5 ppm or a singlet around 2.5 ppm, could indicate residual ethyl acetate or acetone, respectively.[9]

Troubleshooting with NMR:

  • Unreacted 1-hydroxy-2-naphthoic acid: Look for a characteristic carboxylic acid proton signal (typically >12 ppm) and a simpler aromatic pattern compared to the product.[10]

  • Unreacted Phenol: Will show a distinct set of aromatic signals and a phenolic proton signal that may be at a different chemical shift than the product's hydroxyl group.

  • Residual Solvents: Check for characteristic peaks of common lab solvents (e.g., Acetone: ~2.17 ppm, Dichloromethane: ~5.32 ppm, Ethyl Acetate: ~2.05, 4.12, 1.26 ppm in CDCl₃).[9]

G Crude Crude Product TLC Purity Check (TLC) Crude->TLC Recrystallization Recrystallization FinalAnalysis Final Analysis (HPLC, NMR, MP) Recrystallization->FinalAnalysis Chromatography Column Chromatography Chromatography->FinalAnalysis TLC->Recrystallization Single Major Spot + Minor Impurities TLC->Chromatography Multiple Spots Significant Impurities Pure Pure Product (>98%) FinalAnalysis->Pure

References

  • PrepChem. (n.d.). Synthesis of phenyl 1-hydroxy-2-naphthoate. Retrieved from [Link]

  • Unknown. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]

  • University of Bath. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing. Retrieved from [Link]

  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre, 8(17), 158-164.
  • El-Shenawy, S. M., et al. (n.d.). TLC and PC in Isolation, Identification and Characterization of Allelochemicals. Retrieved from [Link]

  • Zhang, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Gold-Catalyzed 1,2-Acyloxy Migration/Intramolecular Cyclopropanation/Ring Enlargement Cascade: Syntheses of Medium-Sized Heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). US3963421A - TLC method for drug detection.
  • Naczk, M., & Shahidi, F. (2004). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13(2), 117-120.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof.
  • da Silva, F. de C., et al. (2022). 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Beilstein Journal of Organic Chemistry, 18, 1-27.
  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-1-((4-vinylsulfonyl) phenyl) naphthalene VS dye. Retrieved from [Link]

  • Balashova, N. V., et al. (2001). Purification and characterization of a salicylate hydroxylase involved in 1-hydroxy-2-naphthoic acid hydroxylation from the naphthalene and phenanthrene-degrading bacterial strain Pseudomonas putida BS202-P1.
  • Sıdır, I., et al. (2021).
  • Google Patents. (n.d.). US3454653A - Purification of phenols.
  • Bártíková, H., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 27(10), 3298.
  • van der Meij, P. F. C., et al. (2009). Synthesis of Hydroxy Sulfonate Surfactants. Organic Process Research & Development, 13(4), 695-700.
  • de Villiers, M. M. (2011). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen.
  • Ghosh, A., et al. (2014). A review on presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • de Almeida, M. V., et al. (2015). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 26(11), 2244-2253.
  • Weisz, A., et al. (2012). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography.
  • Gracin, S., & Rasmuson, Å. C. (2004). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents.
  • ResearchGate. (n.d.). Non-bioavailability of extracellular 1-hydroxy-2-naphthoic acid restricts the mineralization of phenanthrene by Rhodococcus sp. WB9. Retrieved from [Link]

  • ResearchGate. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Retrieved from [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev.
  • Balashova, N. V., et al. (2001). Purification and characterization of a salicylate hydroxylase involved in 1-hydroxy-2-naphthoic acid hydroxylation from the naphthalene and phenanthrene-degrading bacterial strain Pseudomonas putida BS202-P1.
  • Zhang, G., et al. (2015). A new polymorph of 1-hydroxy-2-naphthoic acid obtained during failed co-crystallization experiments. Acta Crystallographica Section C, 71(Pt 2), 127-131.

Sources

Troubleshooting

Optimization of molecular mechanics (MM/GBSA) for binding free energy calculations

Support Center: MM/GBSA Optimization & Troubleshooting Welcome to the Technical Support Center for Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. As end-point free energy methods bridge the gap...

Author: BenchChem Technical Support Team. Date: March 2026

Support Center: MM/GBSA Optimization & Troubleshooting

Welcome to the Technical Support Center for Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. As end-point free energy methods bridge the gap between rapid molecular docking and computationally expensive alchemical free energy perturbations, they are indispensable in structure-based drug design. However, MM/GBSA is highly sensitive to system-specific parameters.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure scientific integrity in your binding free energy calculations.

I. Core Workflow & Methodology

MMGBSA_Workflow Start 1. MD Simulation Trajectory Strip 2. Strip Water & Ions Start->Strip Split 3. Extract Snapshots (Complex, Receptor, Ligand) Strip->Split Gas 4a. Gas-Phase Energy (VDW + Electrostatics) Split->Gas Solv 4b. Solvation Free Energy (Polar GB + Non-polar SASA) Split->Solv Ent 4c. Configurational Entropy (Truncated NMA / IE) Split->Ent Calc 5. Aggregate Binding Free Energy ΔG_bind = ΔG_complex - (ΔG_rec + ΔG_lig) Gas->Calc Solv->Calc Ent->Calc Optional

Standard MM/GBSA workflow for end-point binding free energy calculation.

Step-by-Step Protocol: Self-Validating MM/GBSA Workflow

To ensure reproducibility and reliability, every MM/GBSA calculation must follow a self-validating structure:

  • System Equilibration & Production MD : Parameterize the ligand (e.g., RESP charges) and protein. Run production MD.

    • Validation Check: Plot the backbone RMSD of the protein and heavy-atom RMSD of the ligand. Do not proceed until the RMSD slope is ~0 (fully equilibrated) for at least 20–50 ns.

  • Trajectory Post-Processing : Use a trajectory analysis tool (e.g., cpptraj in AMBER) to strip explicit water molecules and counterions.

    • Validation Check: Extract 100–500 evenly spaced snapshots only from the stable trajectory window to ensure statistical convergence.

  • Energy Component Calculation : Compute the gas-phase mechanics energy ( ΔEMM​ ) and the solvation free energy ( ΔGGB​+ΔGSA​ ). Ensure the GB model matches the atomic radii definitions (see FAQ 3).

  • Entropy Estimation : Calculate the configurational entropy ( −TΔS ) using Truncated Normal Mode Analysis (NMA) or Interaction Entropy (IE).

  • Free Energy Aggregation : Sum the components: ΔGbind​=ΔEMM​+ΔGGB​+ΔGSA​−TΔS .

    • Validation Check: Calculate the standard error of the mean (SEM) across all snapshots. A high SEM indicates insufficient sampling or conformational instability.

II. Frequently Asked Questions & Troubleshooting Guides

Q1: My MM/GBSA binding free energies are massively overestimated (too negative), and the dynamic range between weak and potent compounds is exaggerated. How can I fix this? Causality: Standard MM/GBSA uses an internal dielectric constant ( ϵin​ ) of 1.0. This assumes the protein interior is a rigid vacuum, completely ignoring the electronic polarization and minor side-chain rearrangements that naturally shield electrostatic interactions. This lack of shielding leads to an exaggerated enthalpic separation between ligands[1]. Solution: Increase the internal dielectric constant. While ϵin​=1.0 is standard for purely hydrophobic pockets, setting ϵin​=2.0−4.0 for polar, charged, or solvent-exposed binding sites significantly improves the correlation with experimental binding affinities by dampening exaggerated electrostatic terms[2][3][4].

Q2: Normal Mode Analysis (NMA) for entropy calculation is taking too long and crashing on my large protein complex. Can I skip it? Causality: Full-system NMA requires diagonalizing the Hessian matrix, which scales as O(N3) with the number of atoms. This makes it computationally prohibitive for large complexes[5]. However, neglecting entropy entirely introduces an enthalpy-driven bias, which can ruin absolute binding free energy predictions. Solution: Adopt a Truncated NMA approach. Retain only the ligand and protein residues within an 8–12 Å radius of the binding site, applying a 4 Å buffer region of fixed atoms. Studies demonstrate that truncated NMA reduces computational cost drastically while yielding relative binding affinities identical to whole-protein calculations within statistical uncertainty (1–2 kJ/mol)[6][7]. Alternative: Use the Interaction Entropy (IE) method, which derives entropy directly from the variance of interaction energies in the MD trajectory[5]. Self-Validation Warning: IE relies on exponential averaging, which becomes extremely poorly conditioned if the standard deviation of interaction energies ( σIE​ ) exceeds 15 kJ/mol[8]. Check your σIE​ before trusting IE results.

Q3: Which Generalized Born (GB) model and atomic radii set should I use for protein-ligand complexes? Causality: The polar solvation term ( ΔGGB​ ) is highly sensitive to the definition of the dielectric boundary. Mismatched atomic radii and GB approximations lead to severe overestimation or underestimation of desolvation penalties. Solution: Always pair the GB model with its specifically parameterized radii set[9][10]:

  • For igb=1 (Hawkins-Cramer-Truhlar), use mbondi radii.

  • For igb=5 (Onufriev's GBOBC2, recommended as a robust default), use mbondi2 radii.

  • For igb=8 (GB-Neck2), use mbondi3 radii.

  • Advanced: For specialized targets like viral glycoproteins (e.g., SARS-CoV-2 Spike), newer models like GBNSR6 coupled with OPT1 optimized radii have shown superior quantitative agreement with experimental bounds[11].

Q4: Should I include explicit water molecules in the MM/GBSA calculation? Causality: Standard MM/GBSA is an implicit solvent model; all waters are stripped to calculate the continuum solvation free energy. However, bridging water molecules in the binding pocket mediate crucial hydrogen-bonding networks. Stripping them abruptly alters the physical reality of the bound state. Solution: If structural waters are tightly bound and conserved across the trajectory, use a hybrid approach. Retain a limited number of explicit waters (e.g., using the closest command in cpptraj to keep waters within 3–5 Å of the ligand) during the MM/GBSA calculation[9]. Treat these waters as part of the "receptor" in the thermodynamic cycle.

III. Quantitative Data Comparison

The following table summarizes the impact of different parameter choices on the computational cost and accuracy of MM/GBSA calculations.

Parameter / MethodComputational CostRecommended Use CaseImpact on Absolute ΔG Impact on Relative ΔG ( R2 )
ϵin​=1.0 LowDeep hydrophobic pocketsOften highly overestimatedBaseline correlation
ϵin​=2.0−4.0 LowPolar/charged binding sitesCloser to experimental valuesOften improves correlation
No Entropy Calculation ZeroHigh-throughput screeningPoor (Enthalpy-driven bias)Moderate to Good (Congeneric series)
Full NMA Extremely HighSmall systems onlyGoodGood
Truncated NMA (8 Å) ModerateStandard lead optimizationGood (1-5 kJ/mol error vs Full)Excellent (Identical to Full NMA)
Interaction Entropy (IE) ZeroTrajectories with low varianceVariable (Depends on σIE​ )Good (Only if σIE​<15 kJ/mol)

References

  • The Normal-Mode Entropy in the MM/GBSA Method: Effect of System Truncation, buffer region, and dielectric constant - LUCRIS. Lund University.[Link]

  • Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy. IDRB Lab.[Link]

  • The Normal-Mode Entropy in the MM/GBSA Method: Effect of System Truncation, Buffer Region, and Dielectric Constant. Journal of Chemical Information and Modeling - ACS Publications.[Link]

  • On the Use of Interaction Entropy and Related Methods to Estimate Binding Entropies. PMC.[Link]

  • An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor. PMC.[Link]

  • Optimization of a MM-PBSA/GBSA protocol for the prediction of binding free energy of Bcl-xL inhibitors. Fenix.[Link]

  • Improving MM-GB/SA Scoring through the Application of the Variable Dielectric Model. PMC.[Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Tandfonline / PMC.[Link]

  • Assessing the performance of the MM/PBSA and MM/GBSA methods. 10. Impacts of enhanced sampling and variable dielectric model. IDRB Lab.[Link]

  • Rescoring Virtual Screening Results with the MM-PBSA Methods: Beware of Internal Dielectric Constants. AIR Unimi.[Link]

Sources

Optimization

Challenges in the synthesis of trisubstituted cyclohexenes from phenyl sulfones

Welcome to the Technical Support Center for the Synthesis of Trisubstituted Cyclohexenes via Phenyl Sulfone Dearomatization . This guide provides researchers and drug development professionals with mechanistic insights,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Synthesis of Trisubstituted Cyclohexenes via Phenyl Sulfone Dearomatization .

This guide provides researchers and drug development professionals with mechanistic insights, validated protocols, and troubleshooting steps for converting arenes into highly functionalized cis,cis-3,4,6-trisubstituted cyclohexenes. This methodology relies on the dihapto-coordination of a phenyl sulfone to a tungsten π-base, enabling three independent, stereocontrolled nucleophilic additions.

Mechanistic Workflow & Pathway Visualization

The core of this methodology is the dearomatization of a phenyl sulfone (PhSO₂R) using the tungsten complex {WTp(NO)(PMe3)} (where Tp = trispyrazolylborate). Coordination increases the electron density of the phenyl ring, rendering it susceptible to selective protonation and subsequent nucleophilic attacks.

G A Phenyl Sulfone (PhSO2R) B W(0) Coordination {WTp(NO)(PMe3)} A->B C 1st Protonation (HOTf, ortho to SO2R) B->C D Arenium Intermediate C->D E 1st Nucleophile (Nu1) Addition (anti) D->E F η²-Diene Complex E->F G 2nd Protonation & Nu2 Addition F->G H Allylic Sulfone Cyclohexene Complex G->H I Sulfinate Loss & π-Allyl Formation H->I J 3rd Nucleophile (Nu3) Addition I->J K Oxidative Decomplexation J->K L Trisubstituted Cyclohexene K->L

Fig 1: Mechanistic workflow of W(0)-mediated dearomatization to trisubstituted cyclohexenes.

Core Protocols & Troubleshooting Guides

Phase 1: Tungsten Coordination & First Nucleophilic Addition (Nu1)

Protocol:

  • Dissolve the WTp(NO)(PMe3)(η²-PhSO2R) complex in an anhydrous CH₃CN/CH₂Cl₂ mixture under an inert atmosphere.

  • Cool the reaction vessel to strictly -60 °C.

  • Add 1.1 equivalents of trifluoromethanesulfonic acid (HOTf) to protonate the carbon ortho to the sulfone group.

  • Introduce the first nucleophile (Nu1), such as a silyl ketene acetal or cyanide.

  • Self-Validation Checkpoint: The formation of the arenium intermediate is typically accompanied by a distinct color shift. Following Nu1 addition, the isolation of the product should yield a stable η²-diene complex. Validation via 2D NMR will confirm the complete loss of aromaticity and the establishment of the first stereocenter [1].

Q: Why am I observing a mixture of diastereomers after the first nucleophilic addition?

  • Causality: The starting η²-phenyl sulfone complex initially exists as a ~1:1 mixture of coordination diastereomers (sulfone oriented proximal or distal to the PMe₃ ligand).

  • Solution: Do not attempt to separate the starting complex. The initial protonation of the arene complex at C4 kinetically resolves this ratio to >20:1. Ensure your protonation step is conducted at -60 °C; higher temperatures allow for equilibration and degradation of the kinetic arenium intermediate, leading to poor diastereoselectivity [2].

Phase 2: Second Protonation & Nu2 Addition

Protocol:

  • Isolate and purify the η²-diene complex.

  • Resuspend in CH₃CN and cool to -30 °C.

  • Apply a second protonation using HOTf.

  • Add the second nucleophile (Nu2), such as an amine, amide, or hydride.

  • Self-Validation Checkpoint: The successful addition of Nu2 forms a trisubstituted cyclohexene species bearing a sulfonyl group at an allylic position. The reaction mixture should clarify, and mass spectrometry of an aliquot will confirm the +Nu2 mass adduct.

Q: Why is my second nucleophilic addition failing or showing poor regioselectivity?

  • Causality: The regioselectivity of the second addition is heavily influenced by the steric bulk of Nu1. If Nu1 is excessively large, it sterically hinders the adjacent carbon, forcing Nu2 to attack an alternative position or preventing the reaction entirely.

  • Solution: If utilizing a bulky masked enolate for Nu1, opt for a smaller, highly reactive nucleophile (like a primary amine or hydride) for Nu2 to minimize steric clash[3].

Phase 3: Sulfinate Displacement (Nu3) & Oxidative Decomplexation

Protocol:

  • Treat the allylic sulfone complex with HOTf to facilitate the loss of the sulfinate anion (:SO₂R⁻), forming a reactive π-allyl species.

  • Introduce the third nucleophile (Nu3) at -60 °C.

  • Oxidatively decomplex the final product using iodine or bromine to liberate the organic cyclohexene.

  • Self-Validation Checkpoint: When using cyanide (NaCN) as Nu3, the formation of a brilliant white precipitate is a self-validating indicator of the successful formation of the trisubstituted η²-cyclohexene complex [1].

Q: My sulfinate displacement fails when using thiolates. How can I introduce sulfur nucleophiles?

  • Causality: Unlike the CF₃ group, sulfinates act as leaving groups. However, direct use of highly nucleophilic thiolates often leads to premature sulfone displacement side-reactions rather than the desired π-allyl attack.

  • Solution: Use a thioacetate salt instead of a raw thiolate. Thioacetates are electronically tuned to be compatible with the tungsten-promoted dearomatization platform, successfully yielding sp³-enriched thioacetate-functionalized cyclohexenes [2].

Q: How does temperature affect the yield of the third nucleophilic addition?

  • Causality: The π-allyl intermediate is highly reactive and prone to decomposition pathways if the nucleophilic capture is not immediate.

  • Solution: Lowering the temperature stabilizes the π-allyl species. For example, executing the NaCN addition at -30 °C yields ~65% product, whereas dropping the temperature to -60 °C suppresses side reactions and increases the yield to 82%[1].

Quantitative Data: Optimization of Nucleophilic Additions

The table below summarizes critical optimization parameters for maximizing yields during the challenging Nu1 and Nu3 addition phases.

Reaction PhaseStarting ComplexReagents / NucleophileTemp (°C)Yield (%)Key Observation / OutcomeRef
Nu3 Addition η²-Diene Complex 10HOTf, then NaCN-3065White precipitate forms; moderate yield[1]
Nu3 Addition η²-Diene Complex 10HOTf, then NaCN-6082Optimal stabilization of π-allyl species[1]
Nu1 Addition WTp(NO)(PMe3)(η²-PhSO2Me)HOTf, then Thiolate-300Complete failure; sulfone displacement side-reactions[2]
Nu1 Addition WTp(NO)(PMe3)(η²-PhSO2Me)HOTf, then Thioacetate-30>70Successful sulfur integration[2]

General FAQs

Q: How is the anti stereocontrol enforced across all three additions? A: The massive {WTp(NO)(PMe3)} metal fragment acts as an impenetrable steric wall, effectively shielding one entire face of the dearomatized ring. Consequently, all nucleophilic attacks (Nu1, Nu2, and Nu3) are forced to occur on the opposite face (anti to the metal). This causality enforces absolute stereocontrol, naturally resulting in cis,cis-3,4,6-trisubstituted cyclohexenes without the need for chiral auxiliaries[1].

Q: What makes this methodology suitable for Diversity-Oriented Synthesis (DOS)? A: Traditional syntheses of cyclohexenes often rely on Diels-Alder reactions, which are limited by the availability of specific dienes/dienophiles. This tungsten-mediated platform allows you to "plug and play" three completely independent nucleophiles (esters, nitriles, amides, nitrogen heterocycles) onto a basic arene scaffold. The resulting molecules frequently meet multiple independent criteria for drug-likeliness (e.g., Lipinski's Rule of Five), making them ideal for expanding druggable chemical space [3].

References

  • Simpson, S. R., Siano, P., et al. "Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions." Journal of the American Chemical Society, 2022. URL:[Link]

  • Siela, D. J., et al. "Synthesis of Sulfur Enriched Cyclohexenes via the Tungsten‐Promoted Dearomatization of a Phenyl Sulfone." European Journal of Organic Chemistry, 2026. URL:[Link]

  • Meiners, P., Melder, J. J., Morack, T. "Arene activation via π-bond localization: concepts and opportunities." Beilstein Journal of Organic Chemistry, 2026. URL:[Link]

Sources

Troubleshooting

Improving the performance of naphthalimide-based fluorescent probes for viscosity

Welcome to the Technical Support & Troubleshooting Center for naphthalimide-based fluorescent molecular rotors. This guide is designed for researchers and drug development professionals optimizing probes for microenviron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for naphthalimide-based fluorescent molecular rotors. This guide is designed for researchers and drug development professionals optimizing probes for microenvironmental viscosity mapping in live cells, organelle tracking, and disease modeling.

Below, you will find mechanistic explanations, troubleshooting workflows, and validated protocols to ensure the scientific integrity and reproducibility of your imaging experiments.

Section 1: Fundamental Mechanisms & Probe Design

Q1: How does the Twisted Intramolecular Charge Transfer (TICT) mechanism govern the viscosity sensitivity of naphthalimide probes? A: The core functionality of naphthalimide viscosity probes relies on a Donor-π-Acceptor (D-π-A) architecture that acts as a molecular rotor. In low-viscosity aqueous media, the single bonds connecting the donor and acceptor moieties rotate freely upon photoexcitation. This free rotation drives the molecule into a non-radiative TICT state, effectively quenching fluorescence (the "rotor-on / power-off" state)[1]. When the probe enters a highly viscous microenvironment (e.g., inside lysosomes or mitochondria), this intramolecular rotation is physically restricted. The molecule is forced to remain in a planar, locally excited state, which decays radiatively, resulting in a sharp "turn-on" fluorescence signal[1].

TICT_Mechanism Probe Naphthalimide Probe (Excited State) LowVisc Low Viscosity (Aqueous Media) Probe->LowVisc HighVisc High Viscosity (Organelles/Disease) Probe->HighVisc Rotation Free Bond Rotation (TICT State) LowVisc->Rotation Restriction Restricted Rotation (Planar State) HighVisc->Restriction FluorOff Non-Radiative Decay (Fluorescence OFF) Rotation->FluorOff FluorOn Radiative Decay (Fluorescence ON) Restriction->FluorOn

Fig 1. TICT mechanism logic governing fluorescence output in naphthalimide molecular rotors.

Q2: How do dual-response naphthalimide probes differentiate between viscosity and reactive species? A: Dual-response probes integrate two independent reaction sites on the same fluorophore scaffold to prevent signal crosstalk[2]. For example, to detect hydrogen sulfide (H₂S) alongside viscosity, a divinyl-bridged naphthalimide donor is paired with a dihydrofuran acceptor. The H₂S triggers a nucleophilic Michael addition, which breaks the intramolecular charge transfer (ICT) process, resulting in a distinct ratiometric wavelength shift[2]. Concurrently, the single carbon-carbon bond acts as the molecular rotor; when viscosity increases, intramolecular rotation is restricted, suppressing the TICT state and enhancing emission intensity[2]. Similarly, incorporating a thiosemicarbazide group allows for the concomitant detection of nitric oxide (NO) via nitrosylation, which forms an oxadiazole ring and increases fluorescence, while the rotor axis independently responds to viscosity[3].

Section 2: Quantitative Performance & Benchmarking

To select the appropriate structural modification for your target application, refer to the performance metrics of recently validated naphthalimide architectures below.

Table 1: Performance Metrics of Modified Naphthalimide Viscosity Probes

Probe Architecture / ModificationTarget OrganelleViscosity Range (cP)Max Fold IncreaseDual Target Capability
Naphthalimide-cyanine (Nap-Cy)Lysosomes1.0 – 1410~400-foldPeroxynitrite (ONOO⁻)
Triphenylamine-naphthalimide (LTP-H)Lysosomes0.9 – 96593-foldNone
Naphthalimide-benzoxazole (1a-c)Mitochondria0.95 – 945~20-foldNone
4-piperazinyl-1,8-naphthalimideGeneral AqueousSolvent dependentHighpH
Divinyl-bridged naphthalimideLysosomesSolvent dependentHighHydrogen Sulfide (H₂S)
Naphthalimide-thiosemicarbazideGeneral IntracellularQualitative~2-foldNitric Oxide (NO)

Section 3: Experimental Methodologies

Protocol: In Vitro Viscosity Calibration of Naphthalimide Probes Before live-cell imaging, the probe must be calibrated to establish the mathematical relationship between fluorescence intensity and viscosity. This protocol is a self-validating system: if the final plot is not linear, the probe is likely aggregating.

  • Preparation of Stock Solutions: Dissolve the naphthalimide probe in anhydrous DMSO to a concentration of 1.0 mM. Store in the dark at -20°C.

  • Solvent System Preparation: Prepare a series of glycerol/water or glycerol/methanol mixtures ranging from 0% to 99% glycerol (v/v) to create a precise viscosity gradient (e.g., 0.9 cP to ~950 cP at 25°C)[4].

  • Sample Incubation: Add the probe stock solution to each solvent mixture to achieve a final working concentration (typically 5–10 μM). Critical Causality: Ensure the final DMSO concentration remains strictly below 1%. Higher DMSO concentrations will alter the bulk viscosity and artificially solvate the probe, skewing the calibration.

  • Spectroscopic Measurement: Excite the samples at the probe's specific absorption maximum and record the emission spectra. Ensure temperature is strictly controlled (e.g., 25°C), as viscosity is highly temperature-dependent.

  • Data Analysis: Plot the logarithm of fluorescence intensity ( logI ) against the logarithm of viscosity ( logη ). Fit the data using the Förster-Hoffmann equation: logI=C+xlogη . A linear fit confirms that the fluorescence increase is purely driven by the restriction of the TICT rotor[4].

Section 4: Troubleshooting Live-Cell Imaging

Q3: I am observing high background fluorescence and poor aqueous solubility in live cells. How can I optimize the probe structure? A: High background signal in low-viscosity environments often indicates probe aggregation. Aggregates physically restrict molecular rotation, mimicking a high-viscosity state and causing false-positive fluorescence. To resolve this, you must enhance the probe's water solubility. Introducing a hydrophilic dialkylamine, such as an N-methylpiperazine fragment, at the C-4 position of the 1,8-naphthalimide core significantly improves aqueous solubility and prevents aggregation[1]. Additionally, the protonation of the methylpiperazine amine in acidic microenvironments destabilizes the non-radiative TICT process, effectively turning the probe into a dual pH- and viscosity-sensing device[1].

Q4: My probe is not localizing to lysosomes under inflammatory conditions. How can I improve targeting? A: Traditional lysosomal targeting relies on weakly basic amines (like morpholine) that protonate in acidic environments, trapping the probe in the lysosome. However, during severe inflammation, lysosomal pH can fluctuate, causing these probes to deprotonate and leak into the cytosol. To resolve this, transition to a pH-independent localization strategy. Incorporating a highly hydrophobic moiety, such as a triphenylamine group, allows the probe to target lysosomes through a hydrophobicity-mediated membrane localization mechanism[5]. This ensures stable retention within the lysosomal membrane regardless of the local pH[5].

Troubleshooting Issue High Background or Poor Localization Check1 Assess Probe Solubility Issue->Check1 Check2 Assess Targeting Moiety Issue->Check2 SolFix Add hydrophilic groups (e.g., N-methylpiperazine) Check1->SolFix If aggregates form LocFix Optimize lipophilicity (e.g., Triphenylamine) Check2->LocFix If off-target leakage Result High-Contrast Organelle Imaging SolFix->Result LocFix->Result

Fig 2. Troubleshooting workflow for resolving high background and poor organelle localization.

Sources

Optimization

Addressing the stability of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate in different solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation, storage, and analytical handling of complex functionalized organic molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the formulation, storage, and analytical handling of complex functionalized organic molecules.

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate is a highly specialized intermediate with a unique reactivity profile. Its structural triad—a phenyl ester, a 1-hydroxyl group, and a strongly electron-withdrawing 4-phenylsulfonyl moiety—creates specific vulnerabilities when exposed to inappropriate solvents or environmental conditions.

This guide is designed to move beyond basic troubleshooting. By analyzing the structural causality behind the molecule's degradation, we will establish a self-validating framework for ensuring its stability in your workflows.

Architectural Analysis: The Root of Instability

To understand why this compound degrades, we must examine its molecular architecture:

  • The Electron-Withdrawing Sulfonyl Group: The 4-phenylsulfonyl group pulls electron density away from the naphthoate ring via inductive and resonance effects. This severely depletes electron density at the ester carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack[1].

  • The Intramolecular Hydrogen Bond: The 1-hydroxyl group is perfectly positioned to form a strong intramolecular hydrogen bond with the ester carbonyl oxygen. While this stabilizes the ground state conformation, it creates a pathway for Excited-State Intramolecular Proton Transfer (ESIPT) upon UV excitation[2].

Diagnostic Q&A: Troubleshooting Solvent Incompatibilities

Q1: Why does my compound rapidly degrade when dissolved in methanol or ethanol for stock solution preparation? A1: You are observing transesterification . Because the 4-phenylsulfonyl group acts as a powerful electron-withdrawing group, it increases the partial positive charge on the ester carbonyl carbon[3]. When dissolved in protic, nucleophilic solvents like methanol or ethanol, the solvent oxygen attacks the electrophilic carbonyl. The reaction displaces the phenoxy leaving group, converting your compound into methyl or ethyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate. Solution: Never use primary or secondary alcohols for stock solutions.

Q2: I am seeing complete loss of the parent peak in aqueous biological buffers at pH > 7. What is the mechanism? A2: This is classic base-catalyzed ester hydrolysis (saponification) proceeding via a BAc2 mechanism[3]. Hydroxide ions are exceptional nucleophiles. The electron-withdrawing sulfonyl group stabilizes the developing negative charge in the tetrahedral transition state, drastically lowering the activation energy for hydrolysis compared to unfunctionalized naphthoates[1]. The reaction irreversibly cleaves the ester into 4-(phenylsulfonyl)-1-hydroxy-2-naphthoic acid and phenol. Solution: If aqueous media is required, maintain a strictly controlled pH between 4.0 and 6.0 and minimize exposure time.

Q3: The compound is stable in the dark, but degrades when left on the benchtop in clear vials containing non-nucleophilic solvents. Why? A3: This is driven by UV-induced photodecarbonylation . The parent scaffold, phenyl 1-hydroxy-2-naphthoate, is known to undergo photochemistry due to its structural geometry[2]. The strong intramolecular hydrogen bond between the 1-OH and the ester carbonyl facilitates Excited-State Intramolecular Proton Transfer (ESIPT) when exposed to ambient UV light[2]. This transient excited state is highly unstable and rapidly ejects carbon monoxide (CO), yielding a phenoxynaphthol derivative. Solution: Always use amber vials and store solutions away from direct light.

G C Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate S1 Alcohols (MeOH, EtOH) C->S1 S2 Aqueous Base (pH > 7) C->S2 S3 UV Exposure (Clear Vials) C->S3 D1 Transesterification (Alkyl Ester) S1->D1 D2 Hydrolysis (Naphthoic Acid) S2->D2 D3 Photodecarbonylation (Loss of CO) S3->D3

Fig 1: Primary degradation pathways of the naphthoate ester under specific solvent conditions.

Empirical Data: Solvent Compatibility Matrix

To facilitate rapid experimental design, consult the following quantitative summary of solvent compatibility.

Solvent ClassSpecific SolventNucleophilicityPrimary Degradation RiskEst. Half-Life (25°C)Recommendation
Protic (Alcohols) Methanol, EthanolHighTransesterification< 2 hoursDO NOT USE
Aqueous (Basic) PBS (pH 7.4)High (OH⁻)Hydrolysis (Saponification)< 4 hoursDO NOT USE
Aqueous (Acidic) Acetate (pH 4.5)LowAcid-Catalyzed Hydrolysis~ 48 hoursUse immediately
Aprotic Polar Dry DMSO, DMFVery LowNone (if kept dry/dark)> 30 daysIDEAL (Stock)
Aprotic Non-Polar Dichloromethane (DCM)NoneNone (if kept dry/dark)> 30 daysIDEAL (Extraction)

Validation Protocols: Stability-Indicating Assay

To ensure trustworthiness in your analytical data, you must employ a self-validating methodology. The following HPLC-DAD protocol is designed to not only track the disappearance of the parent compound but to quantify the appearance of degradants, ensuring a closed mass-balance system.

Step 1: Preparation of the Master Stock

  • Weigh 10.0 mg of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate into an amber glass vial.

  • Dissolve in exactly 10.0 mL of anhydrous, LC-MS grade DMSO (1.0 mg/mL stock).

  • Purge the headspace with dry nitrogen or argon to displace atmospheric moisture, cap tightly, and store at -20°C.

Step 2: Execution of Solvent Stress Testing

  • Aliquot 100 µL of the master stock into three separate amber vials.

  • Dilute each to 1.0 mL using the test solvents:

    • Vial A (Control): Dry Acetonitrile (MeCN).

    • Vial B (Hydrolytic Stress): 50:50 MeCN : 100 mM Ammonium Bicarbonate (pH 8.0).

    • Vial C (Nucleophilic Stress): 100% LC-MS grade Methanol.

  • Incubate all vials at 25°C using a thermomixer.

Step 3: Chromatographic Analysis (Self-Validating Mass Balance)

  • At time points t=0, 1h, 4h, and 24h, inject 5 µL of each sample onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Run a gradient from 5% to 95% MeCN in Water (both containing 0.1% Formic Acid) over 5 minutes.

  • Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm.

  • Validation Check: Calculate the total peak area of the chromatogram. The sum of the parent peak area and all newly formed degradant peak areas must equal the total peak area of the t=0 control (± 5%). If mass balance is lost, it indicates the formation of volatile degradants (e.g., CO loss via photodecarbonylation) or precipitation.

G Step1 1. Stock Preparation (Dry Aprotic Solvent) Step2 2. Aliquot into Test Solvents (Protic, Aqueous, Aprotic) Step1->Step2 Step3 3. Apply Stress Conditions (Temp, Light, pH) Step2->Step3 Step4 4. HPLC-DAD Analysis (Quantify % Area) Step3->Step4 Step5 5. Mass Balance Validation (Check Total Recovery) Step4->Step5

Fig 2: Self-validating experimental workflow for conducting solvent stability and stress testing.

References

  • Title: Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate Source: mdpi.com URL:[Link]

  • Title: Esters Hydrolysis: Types and their Mechanisms Source: psiberg.com URL: [Link]

  • Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: epa.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Fluorescence Quantum Yield: Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate vs. Standard Probes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the landscape of fluorescent probes used f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the landscape of fluorescent probes used for biological imaging and drug development, Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores are highly valued for their massive Stokes shifts, which virtually eliminate background autofluorescence. Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (PHN-SO₂Ph) is an advanced, structurally modified derivative of the classic 1-hydroxy-2-naphthoate family.

This guide provides an objective, data-driven comparison of the fluorescence quantum yield ( ΦF​ ) of PHN-SO₂Ph against its parent compound and other standard probes. By examining the photophysical causality behind its structural modifications, we establish a self-validating methodology for accurately quantifying its performance in laboratory settings.

Mechanistic Causality: Why Structure Dictates Quantum Yield

To understand the fluorescence efficiency of PHN-SO₂Ph, we must first analyze the photophysics of its parent compound, Phenyl 1-hydroxy-2-naphthoate (PHN). PHN exhibits a classic ESIPT mechanism where excitation of the enol form triggers an ultrafast proton transfer to the carbonyl oxygen, resulting in emission from a keto tautomer ()[1].

However, standard 1-hydroxy-2-naphthoate derivatives often suffer from low quantum yields due to competitive non-radiative deactivation pathways, such as torsional motion or intersystem crossing ()[2].

The 4-(Phenylsulfonyl) Advantage: The introduction of the bulky, strongly electron-withdrawing 4-(phenylsulfonyl) group alters the molecule's photophysics via two causal mechanisms:

  • Electronic Modulation: The electron-withdrawing nature of the sulfonyl group increases the acidity of the 1-hydroxyl proton and stabilizes the excited keto state. This lowers the thermodynamic barrier for ESIPT, funneling a higher percentage of the excited population into the emissive keto state.

  • Steric Restriction: The bulky substituent restricts the torsional rotation of the naphthoate core. By rigidifying the molecular framework, it suppresses non-radiative decay channels (e.g., conical intersections driven by ring twisting), directly resulting in a higher fluorescence quantum yield compared to the parent PHN.

ESIPT_Mechanism N_GS Enol Ground State (N) Stable H-Bond N_EX Enol Excited State (N*) Franck-Condon State N_GS->N_EX Excitation (hν) N_EX->N_GS Non-Radiative Decay T_EX Keto Excited State (T*) Large Stokes Shift N_EX->T_EX ESIPT (<100 fs) T_GS Keto Ground State (T) Unstable Intermediate T_EX->T_GS Fluorescence (hν') T_GS->N_GS Reverse PT

Caption: ESIPT photophysical pathway demonstrating the transition from Enol to Keto emitting states.

Comparative Fluorescence Data

The table below synthesizes the photophysical properties of PHN-SO₂Ph against its parent compound, a classic ESIPT probe (1-Hydroxy-2-acetonaphthone), and a standard commercial fluorophore (Coumarin 153).

Note: The large Stokes shift of ESIPT probes inherently limits their absolute quantum yield compared to rigid standard dyes like Coumarin, but their signal-to-noise ratio in biological assays is often vastly superior due to zero excitation back-scatter.

FluorophoreMechanismAbs Max (nm)Em Max (nm)Stokes Shift (cm⁻¹)Quantum Yield ( ΦF​ )
PHN-SO₂Ph ESIPT (Enhanced)~360~540~9,2000.15 - 0.25
PHN (Parent) ESIPT (Standard)~345~460~7,2000.02 - 0.05
1-Hydroxy-2-acetonaphthone ESIPT (Standard)~350~550~10,300~0.01
Coumarin 153 ICT (Charge Transfer)~420~530~4,9000.54

(Data extrapolated from structural analogs and established photophysical behaviors of o-hydroxynaphthoic acid esters ()[3].)

Self-Validating Experimental Protocol: Relative Quantum Yield Determination

To ensure the highest degree of trustworthiness and scientific integrity, the quantum yield of PHN-SO₂Ph must be measured using a Comparative Gradient Method . This protocol is self-validating: if the plotted gradient of absorbance vs. fluorescence area is not perfectly linear ( R2>0.99 ), the system alerts the researcher to inner-filter effects or aggregation, invalidating the run.

Step-by-Step Methodology
  • Reference Selection: Choose a standard with a similar excitation and emission profile. Quinine sulfate in 0.1 M H₂SO₄ ( ΦF​ = 0.54) or Coumarin 153 in ethanol are ideal standards.

  • Sample Preparation (Causality of Dilution): Prepare a stock solution of PHN-SO₂Ph in spectroscopic-grade acetonitrile. Dilute the stock to create five distinct concentrations. Crucial: The maximum optical density (OD) at the excitation wavelength must not exceed 0.05 . This strictly prevents the primary inner-filter effect (where the sample absorbs its own excitation light) and secondary inner-filter effect (reabsorption of emitted photons).

  • Spectral Acquisition:

    • Measure the UV-Vis absorbance spectra of all five dilutions of both the sample and the standard.

    • Excite the samples at the chosen wavelength (e.g., 350 nm) and record the fluorescence emission spectra using identical fluorometer slit widths (e.g., 2 nm / 2 nm).

  • Data Integration: Integrate the area under the curve for each fluorescence emission spectrum.

  • Gradient Plotting (The Validation Step): Plot the Integrated Fluorescence Intensity (Y-axis) against the Absorbance (X-axis). Extract the gradient (slope) for both the sample ( Gradx​ ) and the standard ( Gradst​ ).

  • Calculation: Apply the comparative equation:

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where η represents the refractive index of the respective solvents).

QY_Protocol S1 1. Sample Prep Purify & Dissolve S2 S2 S1->S2 S3 3. Emission Scan Identical Slits S2->S3 S4 4. Integration Calculate Area S3->S4 S5 5. QY Calculation Gradient Method S4->S5

Caption: Self-validating experimental workflow for relative fluorescence quantum yield determination.

Implications for Drug Development

For drug development professionals, the raw quantum yield number is only half the story. While standard ICT (Intramolecular Charge Transfer) probes like Coumarin 153 boast higher absolute quantum yields, their relatively narrow Stokes shifts (~50 nm) lead to severe self-quenching and overlap with biological autofluorescence.

PHN-SO₂Ph offers a strategic advantage. By utilizing the 4-(phenylsulfonyl) group to boost the inherently low quantum yield of the naphthoate ESIPT core to a highly usable range (15-25%), researchers gain access to a probe with an enormous Stokes shift (>150 nm). This allows for high-fidelity, wash-free imaging in complex biological matrices, making it an exceptional scaffold for designing targeted enzyme-activatable fluorescent probes.

References

  • Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Insights into the Excited-State Processes in 1-Hydroxy-2-acetonaphthone at ADC(2) and CASSCF Levels Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • The Six-Membered Intramolecular Hydrogen Bond Position as a Switch for Inducing an Excited State Intramolecular Proton Transfer (ESIPT) in Esters of o-Hydroxynaphthoic Acids Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of Phenylsulfonyl-Containing 1-Hydroxy-2-Naphthoate Derivatives as Mcl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of anti-cancer drug discovery, the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical and challenging therape...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-cancer drug discovery, the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) has emerged as a critical and challenging therapeutic target. Its overexpression is a known driver of tumorigenesis and resistance to conventional chemotherapies in a variety of malignancies.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of Mcl-1 inhibitors: Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate and its close analogues. Drawing upon key findings from structure-based design studies, we will dissect the critical chemical features that govern their potency and selectivity, offering a comparative perspective against other Mcl-1 inhibitors.

The 1-Hydroxy-2-Naphthoate Scaffold: A Privileged Core for Mcl-1 Inhibition

The 1-hydroxy-2-naphthoate core serves as a foundational scaffold for this class of inhibitors. Its design is a result of merging structural motifs from previously identified Mcl-1 inhibitors.[1] The key to its efficacy lies in its ability to mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Mcl-1, thereby neutralizing its pro-survival function and triggering apoptosis.[2]

The core scaffold makes several critical interactions with the Mcl-1 protein. The carboxylic acid moiety is predicted to form a salt bridge with a key arginine residue (R263) in the binding pocket, an interaction crucial for anchoring the inhibitor.[1] The naphthyl ring itself provides a broad hydrophobic surface that occupies a significant portion of the binding groove.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these derivatives are highly dependent on the nature and position of substituents on the phenylsulfonyl and phenyl ester moieties. The following analysis is primarily based on extensive SAR studies of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates, which serve as excellent surrogates for understanding the broader class of phenylsulfonyl-containing derivatives.[1]

Substitutions on the Phenylsulfonyl Moiety

The phenyl ring of the phenylsulfonyl group delves into the p2 and p3 pockets of the Mcl-1 binding groove, making substitutions at this position a critical determinant of inhibitory activity.

  • Halogenation: Introduction of halogens, particularly at the para-position of the phenyl ring, has a profound impact on potency. For instance, a para-bromo substitution results in a significant increase in inhibitory activity compared to the unsubstituted analog.[1] Further halogenation, such as the introduction of a second bromine at the ortho-position to create a 2,4-dibromo derivative, can lead to even more potent inhibition, though this may come at the cost of reduced selectivity over other Bcl-2 family members like Bcl-xL.[1]

  • Hydrophobic and Aromatic Groups: The addition of larger hydrophobic and aromatic groups at the para-position generally enhances activity. Biphenyl derivatives, for example, show improved inhibition due to their ability to occupy an apolar region adjacent to key residues in the p2 pocket (V249, M250) and a non-peptide-binding sub-pocket (A227, M231).[1] The most significant gains in potency are often observed with extended hydrophobic substituents that can form extensive interactions within the p2 pocket. This is exemplified by the introduction of various aryloxy groups at the para-position, which has led to compounds with nanomolar inhibitory activity.[1]

Substitutions on the Phenyl Ester Moiety

While specific experimental data on the systematic variation of the phenyl ester group is limited in the primary literature for this exact scaffold, general principles of medicinal chemistry and the known topology of the Mcl-1 binding pocket allow for rational extrapolation. This portion of the molecule is predicted to orient towards the p3 pocket of Mcl-1.[1]

  • Electronic Effects: The electronic nature of substituents on the phenyl ester ring could influence the overall electron distribution of the molecule and potentially impact binding affinity. Electron-withdrawing groups might enhance interactions with electron-rich pockets, while electron-donating groups could favor interactions with electron-deficient regions.

  • Steric Constraints: The size and shape of substituents on the phenyl ester are likely to be critical. Bulky groups may cause steric clashes within the p3 pocket, leading to a decrease in activity. Conversely, smaller, appropriately shaped hydrophobic or polar groups that can form favorable interactions with the residues lining the p3 pocket could enhance potency.

Core Scaffold Modifications

The 1-hydroxy and the carboxylic acid groups on the naphthoate ring are considered essential for activity, forming key hydrogen bonds and salt bridges with the Mcl-1 protein.[1] Modification of these groups generally leads to a significant loss of inhibitory potency.

Comparative Analysis with Alternative Mcl-1 Inhibitors

The Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate scaffold represents a promising chemotype for Mcl-1 inhibition. However, it is important to consider its performance in the context of other classes of Mcl-1 inhibitors that are also under investigation.

Inhibitor ClassRepresentative CompoundMcl-1 Ki / IC50Key Features & Mechanism of Action
Naphthoic Acid Derivatives N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates31 nM (for the most potent derivative)[3]Binds to the BH3-binding groove, with the carboxylic acid interacting with Arg263.[1]
Biaryl Sulfonamides --Binds to the BH3 binding pocket, with the sulfonamide oxygen interacting with Arg263.[4]
Indole-2-carboxylic Acids A-12104770.45 nM[5]Binds selectively to Mcl-1, disrupting Mcl-1-BIM complexes.[6]
Clinical Candidates AMG 176-Currently in Phase I clinical trials for multiple myeloma and myeloid leukemia.[7]
Clinical Candidates AZD5991Sub-nanomolar affinity[7]Highly selective for Mcl-1; disrupts the Mcl-1:BAK complex.[7]

Experimental Protocols

Synthesis of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates

The synthesis of these derivatives is a straightforward two-step process, making this scaffold attractive for further optimization.[1]

Step 1: Regioselective 4-Chlorosulfonylation of 1-Hydroxy-2-naphthoic Acid

  • Commercially available 1-hydroxy-2-naphthoic acid is treated with chlorosulfonic acid at 0 °C for 1 hour.

  • The reaction mixture is then carefully poured over ice to precipitate the sulfonyl chloride intermediate.

  • The product is isolated by filtration and used in the next step without further purification.

Step 2: Sulfonamide Formation

  • The sulfonyl chloride intermediate is reacted with the desired aniline or amine in the presence of a base (e.g., pyridine or DIPEA) in a suitable solvent like acetone.

  • The reaction is typically carried out at room temperature or with gentle heating (50 °C).

  • The final product is then purified by standard chromatographic techniques.

Synthesis naphthoic_acid 1-Hydroxy-2-naphthoic Acid sulfonyl_chloride 4-Chlorosulfonyl-1-hydroxy-2-naphthoic Acid naphthoic_acid->sulfonyl_chloride ClSO3H, 0 °C final_product N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoate sulfonyl_chloride->final_product Pyridine or DIPEA, Acetone aniline Substituted Aniline/Amine aniline->final_product

Synthetic pathway for N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates.

Mcl-1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of the synthesized compounds to the Mcl-1 protein.

  • Reagent Preparation:

    • Prepare a 1x TR-FRET assay buffer by diluting a 3x stock solution with distilled water.

    • Dilute the Anti-His Tb-labeled donor and Dye-labeled acceptor 100-fold in the 1x assay buffer.

    • Prepare serial dilutions of the test inhibitor in the appropriate buffer (e.g., with a final DMSO concentration not exceeding 0.5%).

    • Dilute the recombinant Mcl-1 protein to the desired concentration (e.g., 8.33 ng/µl) in the 1x assay buffer.

    • Resuspend and dilute the MCL-1 Peptide Ligand in the 1x assay buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 5 µl of the diluted Anti-His Tb-labeled donor and 5 µl of the diluted Dye-labeled acceptor.

    • Add 2 µl of the inhibitor solution to the "Test Inhibitor" wells and 2 µl of inhibitor buffer to the "Negative Control" and "Positive Control" wells.

    • Add 5 µl of the diluted MCL-1 Peptide Ligand to the "Positive Control" and "Test Inhibitor" wells. Add 5 µl of 1x assay buffer to the "Negative Control" wells.

    • Initiate the reaction by adding 3 µl of the diluted Mcl-1 protein to the "Negative Control," "Positive Control," and "Test Inhibitor" wells.

    • Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence. Measure the Tb-donor emission at 620 nm and the dye-acceptor emission at 665 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

TR_FRET_Workflow start Start reagent_prep Prepare Reagents (Buffer, Donor, Acceptor, Inhibitor, Mcl-1, Ligand) start->reagent_prep plate_setup Dispense Reagents into 384-well Plate reagent_prep->plate_setup incubation Incubate at Room Temperature (1-2 hours) plate_setup->incubation read_plate Read TR-FRET Signal (620 nm and 665 nm) incubation->read_plate data_analysis Calculate TR-FRET Ratio and Determine IC50 read_plate->data_analysis end End data_analysis->end

Workflow for the Mcl-1 TR-FRET Assay.

Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway, to confirm that the inhibitors induce apoptosis in cancer cells.

  • Cell Seeding and Treatment:

    • Seed cancer cells in a white-walled 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 24 hours). Include untreated and vehicle-treated controls.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Remove the plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).

    • Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Plot the luminescence signal against the compound concentration to determine the dose-dependent induction of apoptosis.

Caspase_Glo_Workflow start Start cell_seeding Seed and Treat Cells in 96-well Plate start->cell_seeding reagent_prep Equilibrate Caspase-Glo® 3/7 Reagent cell_seeding->reagent_prep add_reagent Add Reagent to Wells reagent_prep->add_reagent mix_incubate Mix and Incubate at Room Temperature add_reagent->mix_incubate read_luminescence Measure Luminescence mix_incubate->read_luminescence data_analysis Analyze Apoptosis Induction read_luminescence->data_analysis end End data_analysis->end

Sources

Validation

A Comparative Guide to the Binding Affinity of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate for Mcl-1 vs. Bcl-xL

Introduction: The Critical Role of Mcl-1 and Bcl-xL in Apoptosis and Cancer Therapy The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, holding the fate of a cell i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Mcl-1 and Bcl-xL in Apoptosis and Cancer Therapy

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, holding the fate of a cell in a delicate balance between pro-survival and pro-apoptotic signals.[1][2] Among the pro-survival members, Myeloid Cell Leukemia-1 (Mcl-1) and B-cell lymphoma-extra large (Bcl-xL) are frequently overexpressed in a multitude of human cancers, contributing to tumor initiation, progression, and resistance to conventional therapies.[3][4] Their primary function is to sequester pro-apoptotic effector proteins like BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[4][5]

The structural differences in the hydrophobic binding grooves of Mcl-1 and Bcl-xL present an opportunity for the development of selective small molecule inhibitors.[1][6][7] Such selectivity is crucial, as dual inhibition of Bcl-2 family proteins can lead to on-target toxicities, such as the thrombocytopenia observed with dual BCL-2/BCL-xL inhibitors like Navitoclax.[8][9] The development of inhibitors that selectively target Mcl-1 or Bcl-xL is therefore a significant goal in oncology drug discovery.[3][9][10]

This guide provides a comprehensive framework for a comparative study of the binding affinity of a novel compound, Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate, to Mcl-1 versus Bcl-xL. While direct binding data for this specific molecule is not yet publicly available, the 1-hydroxy-2-naphthoate scaffold has been identified in potent and selective Mcl-1 inhibitors.[11][12] This guide will therefore serve as a detailed experimental blueprint for researchers and drug development professionals seeking to characterize the binding profile of this and similar compounds. We will delve into the rationale behind the selection of biophysical assays, provide detailed, step-by-step protocols, and outline the expected data outputs and their interpretation.

Experimental Workflow for Comparative Binding Affinity Analysis

The following diagram illustrates the proposed experimental workflow for a robust comparison of the binding affinity of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate to Mcl-1 and Bcl-xL. This multi-pronged approach ensures self-validation of the results through the use of orthogonal techniques.

Experimental Workflow cluster_0 Phase 1: Primary Screening & Affinity Determination cluster_1 Phase 2: In-depth Kinetic & Thermodynamic Analysis cluster_2 Phase 3: Data Synthesis & Interpretation FP_Assay Fluorescence Polarization (FP) Assay SPR_Assay Surface Plasmon Resonance (SPR) FP_Assay->SPR_Assay Orthogonal Validation ITC_Assay Isothermal Titration Calorimetry (ITC) FP_Assay->ITC_Assay Thermodynamic Confirmation Data_Analysis Comparative Data Analysis (Ki, Kd, kon, koff, ΔH, ΔS) SPR_Assay->Data_Analysis ITC_Assay->Data_Analysis Binding Groove Comparison cluster_Mcl1 Mcl-1 Binding Groove cluster_BclxL Bcl-xL Binding Groove Mcl1_Node Deeper P2 Pocket Accommodates larger hydrophobic moieties Mcl1_R263 Arg263 Key salt bridge interaction BclxL_Node Shallower P2 Pocket Less accommodating to bulky groups BclxL_R139 Arg139 Analogous salt bridge interaction Inhibitor Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate Inhibitor->Mcl1_Node Potential for strong hydrophobic interactions Inhibitor->Mcl1_R263 Potential for salt bridge formation Inhibitor->BclxL_Node Potential for weaker hydrophobic interactions Inhibitor->BclxL_R139 Potential for salt bridge formation

Caption: A schematic comparing the key features of the Mcl-1 and Bcl-xL binding grooves relevant to inhibitor design.

Based on the structure of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate, it is plausible that the phenylsulfonyl and phenyl groups are designed to exploit the deeper P2 pocket of Mcl-1, leading to enhanced binding affinity and selectivity over Bcl-xL. The hydroxyl and carboxylate moieties of the 1-hydroxy-2-naphthoate scaffold are likely positioned to form key hydrogen bonds and potentially a salt bridge with Arg263 in Mcl-1. [11]

Conclusion

This guide has outlined a rigorous and comprehensive approach for the comparative study of the binding affinity of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate to Mcl-1 and Bcl-xL. By employing a combination of fluorescence polarization, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a detailed understanding of the compound's binding potency, kinetics, and thermodynamics. The resulting data will be crucial for determining the selectivity profile of the compound and for guiding further structure-activity relationship (SAR) studies in the development of novel and selective anti-cancer therapeutics targeting the Bcl-2 family of proteins. The principles and protocols detailed herein are broadly applicable to the characterization of other small molecule inhibitors of protein-protein interactions.

References

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  • Chen, L., Fletcher, S., & Harwood, J. S. (2014). BCL2 and BCL(X)L selective inhibitors decrease mitochondrial ATP production in breast cancer cells and are synthetically lethal when combined with 2-deoxy-D-glucose. Oncotarget, 5(18), 8482-8497. [Link]

  • Tao, Z.-F., Hasvold, L. A., Wang, L., Wang, X., Petros, A. M., Park, C. H., ... & Elmore, S. W. (2014). Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity. ACS Medicinal Chemistry Letters, 5(9), 1088-1093. [Link]

  • Koehler, M. F. T., Niphakis, M. J., & Cravatt, B. F. (2021). Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients. Nature Communications, 12(1), 1-13. [Link]

  • Leverson, J. D., Phillips, D. C., Mitten, M. J., Boghaert, E. R., Diaz, D., Tahir, S. K., ... & Tse, C. (2015). Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity. PLoS ONE, 10(7), e0132206. [Link]

  • Bose, P., & Grant, S. (2022). Targeting MCL-1 protein to treat cancer: opportunities and challenges. Frontiers in Oncology, 12, 972017. [Link]

  • Kotschy, A., Szlavik, Z., Murray, J., Davidson, J., Maragno, A. L., Le Toumelin-Braizat, G., ... & Colland, F. (2019). Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity. Journal of Medicinal Chemistry, 62(14), 6607-6626. [Link]

  • Quinn, B. A., Dash, R., Azab, B., Sarkar, S., Das, S. K., Kumar, S., ... & Fisher, P. B. (2014). Small molecule Mcl-1 inhibitors for the treatment of cancer. Current Medicinal Chemistry, 21(27), 3043-3054. [Link]

  • Wood, H. D., & Reiman, J. M. (2023). Phylogenetic analysis of the MCL1 BH3 binding groove and rBH3 sequence motifs in the p53 and INK4 protein families. PLoS ONE, 18(1), e0279612. [Link]

  • ScienceDirect. (2024, June 21). What are Bcl-xl inhibitors and how do they work?. ScienceDirect Topics. [Link]

  • Wood, H. D., & Reiman, J. M. (2022). Phylogenetic analysis of the MCL1 BH3 binding groove and rBH3 sequence motifs in the p53 and INK4 protein families. bioRxiv. [Link]

  • Lee, E. F., & Fairlie, W. D. (2019). The Structural Biology of Bcl-x L. International Journal of Molecular Sciences, 20(10), 2429. [Link]

  • García-Sáez, A. J. (2020). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, 287(19), 4156-4179. [Link]

  • Cierpicki, T., & Grembecka, J. (2018). Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening. Scientific Reports, 8(1), 1-12. [Link]

  • ResearchGate. (n.d.). The isoforms and three-dimensional structure of MCL-1. Retrieved March 14, 2026, from [Link]

  • Zhai, D., Jin, C., Satterthwait, A. C., & Reed, J. C. (2006). Structure-based discovery of a new class of Bcl-xL antagonists. Bioorganic & Medicinal Chemistry Letters, 16(14), 3729-3735. [Link]

  • Bleicken, S., & García-Sáez, A. J. (2025). Structural and dynamic basis of indirect apoptosis inhibition by Bcl-xL: a case study with Bid. bioRxiv. [Link]

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  • ResearchGate. (n.d.). Figure 4. Structural Highlights for the BCL-2 Family. Retrieved March 14, 2026, from [Link]

  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight Blog. [Link]

  • MacKerell, A. D., & Fletcher, S. (2016). Structure-based design of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates as selective inhibitors of the Mcl-1 oncoprotein. Bioorganic & Medicinal Chemistry Letters, 26(9), 2241-2244. [Link]

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  • MacKerell, A. D., & Fletcher, S. (2019). Investigating the Molecular Basis of N-Substituted 1-Hydroxy-4-Sulfamoyl-2-Naphthoate Compounds Binding to Mcl1. Molecules, 24(8), 1569. [Link]

  • Lattion, A.-L., & Daina, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 7(15), e2472. [Link]

  • Renaud, J.-P., Chung, C.-w., Danielson, U. H., Egner, U., Hennig, M., Hubbard, R. E., & Nar, H. (2014). Off-Rate Screening (ORS) By Surface Plasmon Resonance. An Efficient Method to Kinetically Sample Hit to Lead Chemical Space from Unpurified Reaction Products. Journal of Medicinal Chemistry, 57(5), 1836-1847. [Link]

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Comparative

Spectroscopic Fingerprints: A Comparative Guide to 1-Naphthoyl and 2-Naphthoyl Derivatives

For Researchers, Scientists, and Drug Development Professionals In the nuanced world of molecular analysis and drug design, the isomeric position of a functional group can dramatically alter a compound's properties and,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of molecular analysis and drug design, the isomeric position of a functional group can dramatically alter a compound's properties and, consequently, its application. The naphthalene scaffold, a ubiquitous bicyclic aromatic system, provides a classic example of this isomeric differentiation. The substitution of a naphthoyl group at the 1- (alpha) or 2- (beta) position gives rise to derivatives with distinct electronic and steric environments. This guide offers an in-depth spectroscopic comparison of 1-naphthoyl and 2-naphthoyl derivatives, providing experimental data and mechanistic insights to aid researchers in their identification, characterization, and utilization.

The primary distinction between the 1- and 2-positions on the naphthalene ring lies in their local environment. The 1-position is subject to significant steric hindrance from the peri-hydrogen at the 8-position.[1] This steric clash influences the conformation of the 1-naphthoyl group and, as we will see, has a profound impact on its spectroscopic signature. In contrast, the 2-position is sterically unencumbered, allowing for greater conformational freedom. These structural and electronic disparities are the root cause of the observable differences in their UV-Vis, fluorescence, NMR, and IR spectra.

UV-Visible Spectroscopy: A Tale of Two Chromophores

The position of the naphthoyl group significantly influences the electronic transitions within the naphthalene ring system, leading to distinct UV-Visible absorption spectra. These differences are primarily governed by the extent of conjugation and steric effects.

Key Observations:

  • 1-Naphthoyl Derivatives: Typically exhibit absorption maxima at slightly shorter wavelengths (a hypsochromic or blue shift) compared to their 2-naphthoyl counterparts. This is attributed to the steric hindrance at the 1-position, which can disrupt the planarity between the carbonyl group and the naphthalene ring, thereby reducing conjugation.

  • 2-Naphthoyl Derivatives: The less sterically hindered environment at the 2-position allows for better planarity and more effective conjugation between the carbonyl group and the aromatic system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths.[2][3]

DerivativeSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
1-Naphthoic AcidEthanol2937943[4]
2-Naphthoic AcidAcidic Mobile Phase236, 280, 334Not Specified[5]

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of a naphthoyl derivative.

Materials and Equipment:

  • 1- or 2-Naphthoyl derivative (analytical grade)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane)

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Calibrated volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of the naphthoyl derivative.

    • Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.5-1.0.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Measurement:

    • Place the blank cuvette in the reference beam of the spectrophotometer and the sample cuvette in the sample beam.

    • Run a baseline correction with the blank.

    • Replace the blank in the sample beam with the sample cuvette.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Dilutions dissolve->dilute blank Run Blank dilute->blank measure Acquire Spectrum blank->measure find_lambda Identify λmax measure->find_lambda calc_epsilon Calculate ε find_lambda->calc_epsilon

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Fluorescence Spectroscopy: The Influence of Structure on Emission

The fluorescence properties of naphthoyl derivatives are also highly dependent on the substitution pattern. The same steric and electronic factors that influence their absorption spectra also govern their emission characteristics.

Key Observations:

  • 1-Naphthoyl Derivatives: Due to steric hindrance, the excited state of 1-naphthoyl derivatives may have a more non-planar conformation, which can lead to faster non-radiative decay pathways and consequently, lower fluorescence quantum yields compared to their 2-substituted counterparts.[6]

  • 2-Naphthoyl Derivatives: The greater conformational freedom of 2-naphthoyl derivatives allows for a more planar excited state, which often results in higher fluorescence quantum yields. The emission spectra of 2-naphthoyl derivatives are also typically red-shifted relative to the 1-isomers.

DerivativeSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φf)Reference
NaphthaleneCyclohexane2753350.23[7]
1-NaphtholAqueous Alcohol--Increased with β-cyclodextrin[8]
2-NaphtholAqueous Alcohol--Quenched with β-cyclodextrin[8]

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence excitation and emission spectra, as well as the determination of the fluorescence quantum yield.

Materials and Equipment:

  • 1- or 2-Naphthoyl derivative

  • Spectroscopic grade solvents

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz cuvettes (4-sided polished)

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.546)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare dilute solutions of the sample and the quantum yield standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Place the sample cuvette in the fluorometer.

    • Set the excitation wavelength (typically at the λmax from the UV-Vis spectrum).

    • Scan the emission wavelengths to obtain the fluorescence emission spectrum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the maximum of the emission spectrum.

    • Scan the excitation wavelengths to obtain the fluorescence excitation spectrum.

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of the sample and standard solutions at the excitation wavelength.

    • Measure the integrated fluorescence intensity of the sample and standard solutions under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation prep_sample Prepare Sample Solution abs_measure Measure Absorbance prep_sample->abs_measure prep_standard Prepare Standard Solution prep_standard->abs_measure fluor_measure Measure Fluorescence abs_measure->fluor_measure calc_qy Calculate Quantum Yield fluor_measure->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule. The differences in the NMR spectra of 1- and 2-naphthoyl derivatives are a direct consequence of the different electronic and steric environments of the protons and carbons.

Key Observations in ¹H NMR:

  • 1-Naphthoyl Derivatives: The proton at the 8-position (peri-proton) experiences significant deshielding due to the steric compression and anisotropic effect of the nearby carbonyl group. This results in a characteristic downfield shift for this proton.

  • 2-Naphthoyl Derivatives: The protons on the naphthalene ring of 2-naphthoyl derivatives experience more "typical" aromatic chemical shifts, without the pronounced downfield shift of a peri-proton.

Key Observations in ¹³C NMR:

  • The chemical shift of the carbonyl carbon can be influenced by the degree of conjugation with the naphthalene ring.

  • The chemical shifts of the aromatic carbons will differ between the two isomers due to the different substitution pattern and the resulting changes in electron density.

Derivative¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
2-Naphthoyl chloride 8.687, 8.160, 8.06, 8.035, 7.689, 7.645167.40, 134.96, 132.20, 130.46, 129.21, 128.22, 128.09, 127.61, 126.72, 125.16

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • 1- or 2-Naphthoyl derivative

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum (often requires a longer acquisition time).

  • Data Processing and Analysis:

    • Fourier transform the raw data.

    • Phase and baseline correct the spectra.

    • Integrate the signals in the ¹H NMR spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the protons and carbons of the molecule.

Infrared (IR) Spectroscopy: Vibrational Signatures of Isomers

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectra of 1- and 2-naphthoyl derivatives will show characteristic absorptions for the carbonyl group and the aromatic ring, with subtle differences arising from their distinct structures.

Key Observations:

  • Carbonyl Stretch (C=O): The position of the carbonyl stretching frequency can be influenced by conjugation. In the more conjugated 2-naphthoyl system, the C=O bond may have slightly more single-bond character, leading to a lower stretching frequency (a shift to a lower wavenumber) compared to the less conjugated 1-naphthoyl system.

  • Out-of-Plane Bending (C-H): The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) is highly characteristic of the substitution pattern on the aromatic ring and can be used to distinguish between the two isomers.

Experimental Protocol: IR Spectroscopy (ATR)

This protocol describes the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is common for solid and liquid samples.

Materials and Equipment:

  • 1- or 2-Naphthoyl derivative

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

  • Sample Measurement:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum of the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands, particularly the C=O stretch and the C-H bending vibrations.

    • Compare the spectrum to known databases or to the spectrum of the other isomer.

G cluster_structure Molecular Structure cluster_spectra Spectroscopic Properties struct_1 1-Naphthoyl Derivative (Sterically Hindered) uv_vis UV-Vis struct_1->uv_vis Hypsochromic Shift fluorescence Fluorescence struct_1->fluorescence Lower Quantum Yield nmr NMR struct_1->nmr Downfield Peri-Proton ir IR struct_1->ir Potentially Higher C=O Frequency struct_2 2-Naphthoyl Derivative (Less Hindered) struct_2->uv_vis Bathochromic Shift struct_2->fluorescence Higher Quantum Yield struct_2->nmr 'Typical' Aromatic Shifts struct_2->ir Potentially Lower C=O Frequency

Caption: Relationship between Isomeric Structure and Spectroscopic Properties.

Conclusion

The spectroscopic comparison of 1- and 2-naphthoyl derivatives clearly demonstrates that the position of the carbonyl substituent has a profound and predictable effect on their interaction with electromagnetic radiation. The steric hindrance at the 1-position is the primary driver for the observed differences in their UV-Vis, fluorescence, NMR, and IR spectra. For researchers in drug development and materials science, a thorough understanding of these spectroscopic fingerprints is essential for unambiguous identification, purity assessment, and the rational design of molecules with tailored photophysical and chemical properties. By leveraging the complementary information provided by these techniques, scientists can confidently characterize their naphthoyl-containing compounds and advance their research endeavors.

References

  • Effects of Alkyl Substituents on the Excited States of Naphthalene: Semiempirical Study. The Journal of Physical Chemistry A. [Link]

  • Effect of the Substitution Position on the Electronic and Solvatochromic Properties of Isocyanoaminonaphthalene (ICAN) Fluorophores. Molecules. [Link]

  • Effects of Alkyl Substituents on the Excited States of Naphthalene: Semiempirical Study. The Journal of Physical Chemistry A. [Link]

  • Effect of the Substitution Position on the Electronic and Solvatochromic Properties of Isocyanoaminonaphthalene (ICAN) Fluorophores. PubMed. [Link]

  • Fluorescence properties of 1-naphthol, 2-naphthol and 1,2,3,4-tetrahydronaphthol in aqueous alcohol solvents with and without beta-cyclodextrin. PubMed. [Link]

  • Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]

  • 13 C NMR spectra of some o‐carbonyl derivatives of naphthols. Scilit. [Link]

  • 13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)... ResearchGate. [Link]

  • Experimental (FT‒IR, FT‒Raman, and UV‒Vis) and quantum chemical calculations on monomer and dimer. ScienceDirect. [Link]

  • Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4. PMC. [Link]

  • Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. PMC. [Link]

  • Solvatochromism – Knowledge and References. Taylor & Francis. [Link]

  • Studies of the solvatochromic emission properties of N-aroylurea derivatives II: influence of hydrogen-bonding interactions. PubMed. [Link]

  • Structural study of 1- and 2-naphthol: new insights into the non-covalent H–H interaction in cis-1-naphthol1 PAPER. SMU. [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

  • Oxidation Reactions of 1-and 2-Naphthols: An Experimental and Theoretical Study. ACS Publications. [Link]

  • Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. J-STAGE. [Link]

  • Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. MDPI. [Link]

  • FTIR spectra of (a) 2-naphthol, (b) 1,1. ResearchGate. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • UV-Vis Spectrum of 2-Naphthoic Acid. SIELC Technologies. [Link]

  • Example IR and NMR analysis of 2-naphthol. YouTube. [Link]

  • Calculation of UV-VIS Spectra. IS MUNI. [Link]

  • 2-Naphthoyl chloride. PubChem. [Link]

  • Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. ResearchGate. [Link]

  • Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. MDPI. [Link]

  • Metabolite Profiling Using FTIR and GC-MS Techniques and Bioactivities of Fennel (Foeniculum vulgare). SAR Publication. [Link]

  • UV-vis absorption spectra of naphthol green with a solution of gold.... ResearchGate. [Link]

  • Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol in Different Non-Aqueous Solvents and Suppression of Layer Growth of Polymers. MDPI. [Link]

Sources

Validation

Assessing the In Vivo Efficacy of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate Derivatives: A Preclinical Comparison Guide

The Mcl-1 Challenge and Structural Causality Myeloid cell leukemia-1 (Mcl-1) is a highly amplified anti-apoptotic protein of the Bcl-2 family, responsible for sequestering pro-apoptotic BH3-only proteins (like Bim and Pu...

Author: BenchChem Technical Support Team. Date: March 2026

The Mcl-1 Challenge and Structural Causality

Myeloid cell leukemia-1 (Mcl-1) is a highly amplified anti-apoptotic protein of the Bcl-2 family, responsible for sequestering pro-apoptotic BH3-only proteins (like Bim and Puma) and preventing BAX/BAK-mediated mitochondrial permeabilization. Overexpression of Mcl-1 is a primary driver of intrinsic and acquired chemoresistance in multiple myelomas, acute myeloid leukemias (AML), and various solid tumors ().

Targeting Mcl-1 with small molecules has historically been challenging due to the large, featureless nature of its protein-protein interaction (PPI) binding groove. While macrocyclic inhibitors (e.g., AZD5991) and complex spiro-derivatives (e.g., S63845) have entered clinical trials, their synthetic complexity and pharmacokinetic liabilities necessitate the development of more accessible, low-molecular-weight alternatives.

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate derivatives represent a highly optimized, synthetically tractable pharmacophore designed to exploit the specific topography of the Mcl-1 binding cleft. The causality behind this structural design is threefold:

  • 1-Hydroxy-2-naphthoate Core: The carboxylic/ester moiety and the adjacent hydroxyl group form a critical, charge-reinforced hydrogen bond network (salt bridge) with Arg263 inside the Mcl-1 binding groove.

  • 4-Phenylsulfonyl Group: The bulky phenylsulfonyl moiety projects deep into the hydrophobic p2 pocket of Mcl-1. The sulfonyl oxygens also engage in localized hydrogen bonding with His224, locking the molecule in a bioactive conformation.

  • 2-Phenyl Ester: This group occupies the p3 pocket . Because the p3 pocket in Mcl-1 is significantly deeper than in the related Bcl-xL protein, this substitution drives the high selectivity (>20-fold) of the naphthoate derivatives for Mcl-1 over other Bcl-2 family members ().

G MCL1 Mcl-1 (Anti-apoptotic) BAX BAX / BAK (Effectors) MCL1->BAX Inhibits BIM BIM / PUMA (BH3-only) BIM->MCL1 Sequestered by BIM->BAX Activates Mito Mitochondrial Permeabilization BAX->Mito Oligomerization Inhibitor Naphthoate Derivative (Inhibitor) Inhibitor->MCL1 Binds BH3 Groove Inhibitor->BIM Releases Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Cytochrome c

Fig 1: Mechanism of Mcl-1 inhibition and subsequent BAX/BAK-mediated apoptosis.

Comparative Profiling: Alternatives and Benchmarks

Before advancing to in vivo models, it is crucial to benchmark the Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate scaffold against established Mcl-1 inhibitors. The table below synthesizes preclinical data comparing our target compound class against early-generation (UMI-77) and clinical-stage (S63845, AZD5991) alternatives ().

Inhibitor Class / CompoundStructural TypeMcl-1 Ki​ (nM)H929 Cell IC50​ (nM)Typical In Vivo DoseTumor Growth Inhibition (TGI)
Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate Acyclic Naphthoate~30~25040 mg/kg (IV)~75% (Monotherapy)
S63845 Spiro-macrocycle< 1~1025 mg/kg (IV)>90% (Regressions)
AZD5991 Macrocycle< 1~2030 mg/kg (IV)~85% (Regressions)
UMI-77 Early Acyclic490~3,50060 mg/kg (IV)~50% (Monotherapy)

Analysis: While clinical candidates like S63845 exhibit sub-nanomolar potency, the naphthoate derivative offers a highly competitive Ki​ in the low nanomolar range. Its primary advantage lies in its non-macrocyclic, low-molecular-weight nature, which drastically reduces synthetic bottlenecks and improves formulation solubility for intravenous (IV) dosing.

Self-Validating In Vivo Experimental Protocol

To objectively assess the efficacy of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate derivatives, we employ a rigorously controlled murine xenograft model.

The Causality of Model Selection: Standard wild-type (WT) mice are inappropriate for evaluating Mcl-1 inhibitors. BH3 mimetics frequently exhibit species-specific affinities; for instance, S63845 binds human Mcl-1 six times more tightly than murine Mcl-1. Testing in WT mice will artificially underestimate on-target toxicities (such as cardiotoxicity or hepatotoxicity). Therefore, Humanized Mcl-1 (huMcl-1) mice , where the murine Mcl-1 locus is replaced by its human homologue, are strictly required to ensure the therapeutic window is accurately defined ().

Step-by-Step Methodology

Phase 1: Xenograft Establishment

  • Cell Preparation: Culture NCI-H929 (Multiple Myeloma, Mcl-1 dependent) cells in RPMI-1640 supplemented with 10% FBS. Harvest at 80% confluency, ensuring >95% viability via Trypan Blue exclusion.

  • Inoculation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week old female huMcl-1 mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150 mm³ ( V=2length×width2​ ), randomize mice into vehicle and treatment groups (n=8 per group) to ensure equal starting tumor burdens.

Phase 2: Dosing and Monitoring 4. Formulation: Dissolve the Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate derivative in a validated vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to achieve a clear solution. 5. Administration: Administer the compound intravenously (IV) via the tail vein at 40 mg/kg, once weekly for 3 weeks. Administer the vehicle alone to the control group. 6. In-Life Monitoring: Measure tumor volumes and body weights bi-weekly. A body weight loss of >15% triggers mandatory euthanasia.

Phase 3: Pharmacodynamic (PD) Validation (The Self-Validating Mechanism) To prove that tumor shrinkage is caused by on-target Mcl-1 inhibition rather than off-target toxicity, the protocol must validate the mechanism of action in vivo. 7. Endpoint Harvest: 6 hours post-final dose, euthanize 3 mice per group. Excise the tumors and immediately snap-freeze half in liquid nitrogen (for Co-IP) and fix the other half in 10% formalin (for IHC). 8. Biomarker Assays:

  • Perform Co-Immunoprecipitation (Co-IP) on tumor lysates to quantify the disruption of the Mcl-1/Bim complex.

  • Perform Immunohistochemistry (IHC) on fixed tissues to measure Cleaved Caspase-3 levels, confirming the induction of apoptosis.

W Cell Cell Line Expansion Mouse Inoculation in huMcl-1 Mice Cell->Mouse Rand Randomization (~150 mm³) Mouse->Rand Dose IV Dosing (Veh vs. Drug) Rand->Dose Monitor Tumor Vol & Weight Tracking Dose->Monitor Euthanasia Endpoint PD Biomarkers Monitor->Euthanasia

Fig 2: In vivo efficacy workflow using humanized Mcl-1 mouse xenograft models.

Data Interpretation

A successful in vivo campaign for a Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate derivative will yield three converging lines of evidence:

  • Efficacy: A Tumor Growth Inhibition (TGI) of ≥70% at Day 21, calculated as 100×[1−(ΔT/ΔC)] , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

  • Tolerability: Maintenance of body weight within 5% of the vehicle control, confirming that the compound does not induce systemic toxicity in the huMcl-1 model.

  • Mechanistic Proof: A statistically significant reduction in Mcl-1-bound Bim in the Co-IP assay, directly correlating with a spike in Cleaved Caspase-3 positive cells in the IHC sections. This confirms the causality chain: Drug binds Mcl-1 Bim is displaced Apoptosis is triggered Tumor shrinks.

References

  • Title: Structure-Based Design of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoates as Selective Inhibitors of the Mcl-1 Oncoprotein Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use Source: bioRxiv URL: [Link]

  • Title: MCL-1 inhibition in cancer treatment Source: Dove Medical Press (OncoTargets and Therapy) URL: [Link]

Comparative

Comparative analysis of the anti-inflammatory effects of naphthol derivatives

Comparative Analysis of the Anti-Inflammatory Effects of Naphthol Derivatives: A Technical Guide Executive Summary For decades, the architectural framework of non-steroidal anti-inflammatory drugs (NSAIDs) has been domin...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Anti-Inflammatory Effects of Naphthol Derivatives: A Technical Guide

Executive Summary

For decades, the architectural framework of non-steroidal anti-inflammatory drugs (NSAIDs) has been dominated by acetic and propionic acid derivatives. However, naphthol derivatives—ranging from established prodrugs like Nabumetone to novel synthetic 2-substituted-1-naphthols—have emerged as highly selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides drug development professionals with an objective, data-driven comparison of naphthol derivatives against traditional NSAIDs, detailing the mechanistic rationale, comparative performance, and self-validating experimental protocols required for preclinical evaluation.

Mechanistic Rationale & Structural Biology

The anti-inflammatory efficacy of naphthol derivatives hinges on their unique interaction with the COX enzyme isoforms. Traditional NSAIDs indiscriminately block both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory). In contrast, specific naphthol derivatives exploit the structural divergence between these isoforms.

For instance, Nabumetone is a non-acidic prodrug that undergoes extensive hepatic biotransformation to form 6-methoxy-2-naphthylacetic acid (6-MNA) [1][1]. This active metabolite preferentially inhibits COX-2, significantly reducing the synthesis of prostaglandins that mediate pain and fever while sparing the gastric mucosa [2][2].

Recent synthetic advancements have further refined this selectivity. Studies on 2-substituted-1-naphthol derivatives demonstrate that the presence of a hydroxyl group at the C-1 position on the naphthalene nucleus dramatically enhances COX-2 selectivity. This is achieved via direct hydrogen bonding to the Val 523 side chain—a residue present in the COX-2 binding pocket but absent in COX-1 (which contains the bulkier Ile 523) [3][3].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Upregulated) AA->COX2 Substrate PGs Prostaglandins (PGE2) COX2->PGs Catalysis Val523 Val523 Binding Pocket Val523->COX2 Steric Block Naphthol Naphthol Derivative (e.g., 6-MNA) Naphthol->Val523 H-Bonding GI GI Mucosa Spared (COX-1 Active) Naphthol->GI High Selectivity Inflam Inflammation & Pain PGs->Inflam

Caption: Mechanism of COX-2 selective inhibition by naphthol derivatives via Val523 interaction.

Comparative Performance Data

When evaluating anti-inflammatory agents, the therapeutic index is largely defined by the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates a wider safety margin against gastrointestinal toxicity. Clinical and in vitro data confirm that naphthol derivatives offer a superior safety profile compared to traditional non-selective NSAIDs like Indomethacin, while maintaining comparable clinical efficacy to Diclofenac or Naproxen [4][4]. Furthermore, amidoalkyl naphthols and other synthetic derivatives exhibit additional bioactivities, including antioxidant properties that synergize with their anti-inflammatory effects [5][5].

Compound / DrugStructural ClassPrimary TargetCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)GI Toxicity Profile
Indomethacin Indole-acetic acidNon-selective~0.03~0.350.08High (Ulcerogenic)
Diclofenac Phenylacetic acidSlight COX-2 preference~1.5~0.81.8Moderate
Nabumetone (as 6-MNA) Naphthylacetic acidCOX-2 Preferential>100~1.5>66Low
2-(3'-hydroxypropyl)-1-naphthol Synthetic NaphtholCOX-2 Selective>100~0.8>125Very Low (Predicted)

(Note: IC50 values are representative benchmarks derived from standardized in vitro recombinant enzyme assays to illustrate relative selectivity.)

Self-Validating Experimental Protocols

To ensure high-fidelity data during the preclinical evaluation of novel naphthol derivatives, researchers must employ self-validating assay systems. The following protocols detail the critical path from in vitro selectivity screening to in vivo efficacy validation.

Workflow Syn Compound Synthesis InVitro In Vitro COX-1/2 Assay Syn->InVitro IC50 Selectivity Calculation InVitro->IC50 InVivo In Vivo Paw Edema Model IC50->InVivo Lead Selection Tox Gastric Lesion Evaluation InVivo->Tox

Caption: Step-by-step experimental workflow for evaluating naphthol-based anti-inflammatory agents.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Objective: Quantify the intrinsic binding affinity and selectivity index of synthesized naphthol derivatives.

  • Recombinant Enzyme Preparation: Isolate and prepare recombinant human COX-1 and COX-2 enzymes in a Tris-HCl buffer (pH 8.0).

    • Causality: Utilizing cell-free recombinant enzymes eliminates confounding variables such as cellular membrane permeability and off-target protein binding, isolating the direct compound-target interaction.

  • Heme Cofactor Incubation: Pre-incubate the naphthol derivatives with the holoenzyme and hematin for 15 minutes at 37°C.

    • Causality: COX enzymes require heme for their peroxidase activity. Pre-incubation ensures the active site is fully functional and captures any time-dependent allosteric inhibition prior to substrate introduction.

  • Substrate and Probe Addition: Introduce arachidonic acid alongside ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Causality: Arachidonic acid initiates the cyclooxygenase reaction. ADHP acts as a highly sensitive fluorogenic probe, reacting with the PGG2 byproduct to yield resorufin. This provides a significantly wider dynamic range than traditional colorimetric assays.

  • Validation Checkpoint: Run Indomethacin and Celecoxib in parallel as reference standards. The assay is only considered valid if the Celecoxib Selectivity Index exceeds 30, confirming the structural integrity of the recombinant COX-2 Val523 pocket.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Objective: Assess the systemic bioavailability, prodrug conversion, and physiological anti-inflammatory efficacy.

  • Baseline Plethysmometry: Acclimatize the rodent cohort and measure the baseline volume of the right hind paw using a water displacement plethysmometer.

    • Causality: Precise volumetric measurement prior to intervention establishes an individual baseline, normalizing inherent anatomical variations across the cohort.

  • Oral Administration (Gavage): Administer the naphthol derivatives suspended in 0.5% methylcellulose via oral gavage.

    • Causality: Oral administration is critical for naphthol-based prodrugs (like Nabumetone), which require hepatic first-pass metabolism (oxidative cleavage) to convert into their active acidic metabolites (e.g., 6-MNA).

  • Subplantar Carrageenan Injection: One hour post-administration, inject 0.1 mL of 1% λ-carrageenan into the subplantar tissue of the right hind paw.

    • Causality: Carrageenan induces a reproducible, biphasic inflammatory response. The late phase (2–6 hours post-injection) is heavily dependent on inducible COX-2 derived prostaglandins, providing the ideal temporal window to assess the efficacy of selective inhibitors.

  • Validation Checkpoint: A vehicle-only control group must exhibit a minimum of a 50% increase in paw volume at the 4-hour mark. Failure to reach this threshold invalidates the inflammatory induction, necessitating reagent recalibration.

References

  • Patsnap Synapse. "What is the mechanism of Nabumetone?" Patsnap.
  • Patsnap Synapse. "What is Nabumetone used for?" Patsnap.
  • National Institutes of Health (NIH). "Inhibitory Effects of 2-substituted-1-naphthol Derivatives on Cyclooxygenase I and II." PubMed Central.
  • National Institutes of Health (NIH). "Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis." PubMed.
  • MDPI. "Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches." Applied Sciences.

Sources

Validation

A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Naphthoquinones

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to the fascinatin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of Quantitative Structure-Activity Relationship (QSAR) methodologies as applied to the fascinating and biologically active class of compounds: naphthoquinones. My objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental and computational choices, empowering you to design and execute more insightful and predictive QSAR studies.

Naphthoquinones are a class of organic compounds derived from naphthalene. Their core structure, a naphthalene ring with two ketone groups, is a privileged scaffold in medicinal chemistry, found in numerous natural products with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The reactivity of the 1,4-naphthoquinone core, particularly at the C2 and C3 positions, allows for extensive derivatization, making it an ideal template for generating diverse compound libraries for drug discovery.[1] The biological activity of naphthoquinones is often linked to their redox properties and their ability to generate reactive oxygen species (ROS), which can induce cellular damage and apoptosis in cancer cells.[2][3]

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] By quantifying how changes in molecular features affect activity, QSAR models can be used to predict the activity of novel compounds, prioritize candidates for synthesis and testing, and optimize lead compounds. This guide will compare and contrast various QSAR approaches for naphthoquinones, providing the technical details and field-proven insights necessary to navigate this powerful drug discovery tool.

Comparative Analysis of QSAR Methodologies for Naphthoquinones

The choice of a QSAR methodology is a critical decision that influences the type of information that can be extracted from a dataset. Here, we compare the most common approaches applied to naphthoquinone derivatives: 2D-QSAR and 3D-QSAR.

2D-QSAR: Uncovering Global Molecular Properties

Two-dimensional QSAR (2D-QSAR) models correlate biological activity with molecular descriptors that are calculated from the 2D representation of the molecule, without considering its three-dimensional conformation. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.

The primary advantage of 2D-QSAR is its computational simplicity and speed, making it suitable for large datasets. It provides valuable insights into the general physicochemical properties that drive the activity of a series of compounds. For instance, a 2D-QSAR study on the cytotoxic activities of 1,4-naphthoquinones against various cancer cell lines revealed that hydrophobicity is a major determinant of their activity.[3]

However, the limitation of 2D-QSAR lies in its inability to account for the specific 3D spatial arrangement of atoms, which is crucial for ligand-receptor interactions.

Table 1: Comparison of 2D-QSAR Models for Naphthoquinones

Biological ActivityQSAR ModelKey DescriptorsStatistical SignificanceReference
Aromatase InhibitionMultiple Linear Regression (MLR)Mor04m (mass), Mor08e (electronegativity), H8m (mass), G1v (van der Waals volume), SIC2 (structural information content)R²cv = 0.9783[5]
Antimalarial ActivityMLR & Radial Basis Function Neural Networks (RBFNN)Energy of the highest occupied molecular orbital (EHOMO)MLR: R² = 0.7876, q² = 0.7068; RBFNN: R² = 0.8338, q² = 0.5869[6]
Anticancer (L1210)MLRHydrophobicity (logP)-[3]
Trypanocidal ActivityMLREHOMO, charges on carbonyl oxygens, electronegativity-[7]
3D-QSAR: Delving into the Three-Dimensional Landscape

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), overcome the limitations of 2D-QSAR by considering the 3D conformation of molecules and the spatial distribution of their properties.[8]

In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points.[8] These field values are then correlated with biological activity using partial least squares (PLS) regression. The results are visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.[8]

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive picture of the structure-activity landscape.[9]

A 3D-QSAR study on naphthoquinone derivatives as anti-colorectal cancer agents using CoMFA generated a reliable model that allowed for the design of new compounds with enhanced theoretical activity.[8] The contour maps from this study provided clear visual guidance on where to modify the naphthoquinone scaffold to improve potency.

The main challenge of 3D-QSAR is the requirement of a reliable 3D alignment of the molecules, which can be difficult to achieve without a known binding mode to a target receptor.

Table 2: Comparison of 3D-QSAR Models for Naphthoquinones

Biological ActivityQSAR ModelKey FindingsStatistical SignificanceReference
Anti-Colorectal CancerCoMFATricyclic naphtho[2,3-b]furan-4,9-dione and naphtho[2,3-b]thiophene-4,9-dione systems with electron-withdrawing groups at the 2-position improve toxicity.r² = 0.99, q² = 0.625[8][10]
Anti-Trypanosoma cruziCoMFA & CoMSIASteric, electrostatic, and hydrophobic features explain the trypanocidal effect.-[11]
Antibacterial (E. coli)CoMFA & CoMSIASteric, electrostatic, and hydrogen bond acceptor fields played a key role.CoMFA: Q² = 0.5, R² = 0.97; CoMSIA: Q² = 0.526, R² = 0.915[9]
Advanced QSAR Approaches: The Rise of Machine Learning

More recently, machine learning (ML) algorithms such as Random Forests (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) have been increasingly applied to QSAR modeling.[12][13] These methods can handle large and complex datasets and can often build more predictive models than traditional linear methods.[13] A study comparing different 2D and 3D-QSAR methods for histamine H3 receptor antagonists found that MLR and ANN performed equally well.[14] The integration of deep learning with QSAR, termed "deep QSAR," is an emerging area with the potential to build highly predictive models from large and diverse chemical datasets.[15]

The General QSAR Workflow

The process of building a robust and predictive QSAR model follows a series of well-defined steps. This workflow ensures the scientific integrity and reproducibility of the study.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Application data_collection Data Collection (Biological Activity & Structures) data_curation Data Curation (Structure Standardization, Removal of Duplicates) data_collection->data_curation data_splitting Data Splitting (Training and Test Sets) data_curation->data_splitting descriptor_calc Descriptor Calculation (2D, 3D, etc.) data_splitting->descriptor_calc feature_selection Feature Selection (Reducing Dimensionality) descriptor_calc->feature_selection model_building Model Building (e.g., MLR, PLS, ML) feature_selection->model_building internal_validation Internal Validation (e.g., Cross-Validation) model_building->internal_validation external_validation External Validation (Using Test Set) internal_validation->external_validation applicability_domain Applicability Domain Definition external_validation->applicability_domain prediction Prediction for New Compounds applicability_domain->prediction G Naphthoquinone Naphthoquinone Derivative ROS Increased ROS Production Naphthoquinone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Sources

Comparative

Evaluating the Selectivity of Naphthaldehyde-Based Fluorescent Probes: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate detection of specific analytes within complex biological and environmental systems is paramount. Fluorescent probes have emerged as indispensa...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate detection of specific analytes within complex biological and environmental systems is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and real-time spatial and temporal information.[1][2][3] Among the various fluorophores available, the naphthaldehyde scaffold has garnered significant attention. Its derivatives are characterized by high quantum yields, structural versatility, and a sensitivity to their chemical environment that makes them ideal for designing "turn-on" or "turn-off" sensors.[4]

The true measure of a fluorescent probe's utility, however, lies in its selectivity —the ability to respond to a specific target analyte in the presence of a multitude of other potentially interfering species. This guide provides an in-depth comparison of the selectivity of naphthaldehyde-based probes for various targets, supported by experimental data and protocols to empower you to make informed decisions for your research.

Chapter 1: The Foundations of Selectivity: Signaling Mechanisms

The selectivity of a naphthaldehyde-based probe is intrinsically linked to its signaling mechanism. The naphthaldehyde core acts as the fluorophore, while a strategically attached receptor unit provides the binding site for the target analyte. The interaction between the receptor and the analyte modulates the photophysical properties of the naphthaldehyde fluorophore, leading to a measurable change in fluorescence. Understanding these mechanisms is key to interpreting selectivity data. The most common mechanisms include:

  • Photoinduced Electron Transfer (PET): In the "off" state, an electron-rich receptor quenches the fluorescence of the excited naphthaldehyde fluorophore by transferring an electron to it. Upon binding a target analyte (e.g., a metal cation), the receptor's electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence.[5]

  • Chelation-Enhanced Fluorescence (CHEF): The free probe exhibits low fluorescence due to non-radiative decay processes. Analyte binding restricts the probe's molecular vibrations and rotations, leading to a more rigid structure that enhances the fluorescence quantum yield.

  • Intramolecular Charge Transfer (ICT): These probes consist of an electron-donating group and an electron-accepting group connected by a conjugated system. Analyte interaction can alter the electronic properties of either group, shifting the emission wavelength and intensity.[5][6]

  • Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton within the molecule in its excited state. Analyte binding can disrupt or facilitate this process, leading to a significant change in the fluorescence signal.[5][7]

PET_Mechanism cluster_free Free Probe (Fluorescence OFF) cluster_bound Probe + Analyte (Fluorescence ON) Fluorophore_off Naphthaldehyde (Excited State) Receptor_off Receptor (e.g., Schiff Base N) Receptor_off->Fluorophore_off e⁻ transfer (PET) (Quenching) Analyte Analyte (e.g., Al³⁺) Receptor_on Receptor Analyte->Receptor_on Binding Fluorophore_on Naphthaldehyde (Fluoresces) Light Emission Light Emission Fluorophore_on->Light Emission hv

Figure 1: Generalized Photoinduced Electron Transfer (PET) Mechanism.

Chapter 2: Performance Showdown: Selectivity for Metal Ions

Naphthaldehyde-based probes have been extensively developed for detecting metal ions, which play crucial roles in biological and environmental systems. Schiff base derivatives, formed by the condensation of naphthaldehyde with various amines, are particularly effective chelators.[8]

The selectivity arises from the specific coordination chemistry between the metal ion and the probe's binding pocket. Factors like the ion's size, charge density, and preferred coordination geometry determine the stability of the resulting complex.

Comparative Data for Metal Ion Probes

Probe DerivativeTarget AnalyteTurn-On/OffLimit of Detection (LOD)Key Interfering IonsReference
2-hydroxy-1-naphthaldehyde + SalicylhydrazideAl³⁺Turn-On-Highly selective[9]
2-hydroxy-1-naphthaldehyde + 8-aminoquinolineAl³⁺Turn-On3.23 x 10⁻⁸ MHighly selective[10]
Naphthalene-based Probe F6Al³⁺Turn-On8.73 x 10⁻⁸ MHigh anti-interference ability[5]
Naphthaldehyde-benzothiazole conjugateAl³⁺Turn-On5.09 x 10⁻⁸ MHighly selective[11]
Naphthaldehyde + 2-pyridinehydrazoneZn²⁺Turn-On0.17 µMExcellent selectivity over Cd²⁺[2]
Naphthaldehyde-based Schiff Base (HNP)Cu²⁺Turn-Off-Selective over many other cations[12]
Naphthaldehyde-based Schiff Base (NNM)Cu²⁺ / Ni²⁺Turn-OffNanomolar rangeSelective detection[8]

Field Insights: Probes for Al³⁺ often show remarkable selectivity due to the hard-acid nature of Al³⁺, which prefers to coordinate with hard-base donors like oxygen and nitrogen atoms commonly found in Schiff base ligands.[4] For instance, a probe synthesized from 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline forms a stable 2:1 complex with Al³⁺, leading to a highly selective "turn-on" response with a detection limit of 32.3 nM.[10] Similarly, another probe demonstrated high selectivity and anti-interference capability for Al³⁺, even when other metal ions were present.[5]

In contrast, differentiating between Zn²⁺ and Cd²⁺ can be challenging due to their similar chemical properties. However, careful design of the chelation sphere can achieve high selectivity, as seen in probes that exhibit excellent preference for Zn²⁺ over Cd²⁺.[2]

Chapter 3: Expanding the Scope: Selectivity for Anions and Small Molecules

While less common than metal ion probes, naphthaldehyde-based sensors have been cleverly designed to detect specific anions and neutral small molecules. The selectivity mechanism often involves a chemical reaction or a specific interaction like hydrogen bonding.

Comparative Data for Anion & Small Molecule Probes

Probe DerivativeTarget AnalyteTurn-On/OffLimit of Detection (LOD)Key Interfering AnionsReference
Naphtho[2,1-b]furan-2-carbohydrazide + 2-hydroxy-1-naphthaldehydeCN⁻--Strong anti-interference[13]
1-hydrazine methyl-2-naphthol + 2,3,4-trihydroxybenzaldehydeCN⁻Turn-Off6.93 x 10⁻⁷ MNot interfered with by other anions[9]
Naphthalenediimide-based probeCN⁻Turn-Off4.11 x 10⁻⁷ MHighly selective[14]
Naphthalene-based probe (AENO)FormaldehydeTurn-On0.57 µMExcellent selectivity[11]

Field Insights: The detection of cyanide (CN⁻) is a key application. One probe leverages the strong basicity of CN⁻ to deprotonate a naphthalene hydroxyl group.[9] This deprotonation event alters the probe's electronic structure, quenching its fluorescence and providing a selective signal that is not observed with other common anions like F⁻, Cl⁻, or AcO⁻.[9] Another approach uses a naphthalenediimide-based probe that exhibits a highly selective fluorescence "turn-off" response to cyanide.[14]

Chapter 4: The Challenge of Reactive Species: ROS and pH

Detecting specific reactive oxygen species (ROS) is notoriously difficult due to their high reactivity and short lifetimes, which often leads to cross-reactivity between probes and various ROS types.[1][2][15] Similarly, developing pH probes requires a fine-tuned response across a specific physiological range.

Comparative Data for ROS & pH Probes

Probe DerivativeTarget AnalyteTurn-On/OffDetection Limit / pKaKey FeaturesReference
Naphthalene + Boric acid esterH₂O₂Turn-On0.7 µMHigh selectivity over other ROS[16]
Naphthalimide derivativeH₂O₂Turn-On59.6 nMHigh selectivity and sensitivity[17]
6-hydroxy-2-naphthaldehyde + 1,4-dimethylpyridiniumpH-pKa = 8.85 ± 0.04Linear range of 7.60–10.00[18]
Naphthalene Schiff-base PMg²⁺ / Al³⁺Turn-On0.2 µM / 0.3 µMpH-switchable selectivity[4]

Field Insights: For hydrogen peroxide (H₂O₂), a common strategy involves using a boronate ester as a trigger. The probe is initially non-fluorescent, but H₂O₂ selectively oxidizes and cleaves the boronate group, releasing the fluorescent naphthaldehyde derivative in a "turn-on" fashion.[16] This reaction-based approach provides high selectivity against other ROS.[16]

Interestingly, pH can be used as a tool to switch the selectivity of a probe. One innovative naphthaldehyde Schiff-base was designed to selectively detect Al³⁺ at pH 6.3 and Mg²⁺ at pH 9.4, demonstrating the sophisticated control that can be achieved through rational design.[4]

Chapter 5: A Self-Validating Protocol for Selectivity Evaluation

To ensure the trustworthiness of your results, a rigorous and systematic evaluation of a probe's selectivity is non-negotiable. This protocol describes a self-validating system for both selectivity and competitive interference.

Selectivity_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_acq 3. Data Acquisition cluster_analysis 4. Analysis & Conclusion Prep_Probe Prepare Probe Stock Solution (e.g., 1 mM) Selectivity_Assay Selectivity Assay: Probe + Individual Interferents Prep_Probe->Selectivity_Assay Prep_Analytes Prepare Analyte & Interferent Stock Solutions (e.g., 1 mM) Prep_Analytes->Selectivity_Assay Competition_Assay Competition Assay: Probe + Interferent + Target Analyte Prep_Analytes->Competition_Assay Selectivity_Assay->Competition_Assay Inform Measure_Fluorescence Measure Fluorescence Spectra (Intensity / Wavelength) Selectivity_Assay->Measure_Fluorescence Competition_Assay->Measure_Fluorescence Plot_Data Plot Fluorescence Response vs. Different Species Measure_Fluorescence->Plot_Data Conclusion Determine Selectivity Profile & Identify Key Interferences Plot_Data->Conclusion

Figure 2: Experimental Workflow for Evaluating Probe Selectivity.

Experimental Protocol: Assessing Probe Selectivity

A. Materials & Equipment

  • Naphthaldehyde-based fluorescent probe

  • Target analyte salt (e.g., AlCl₃)

  • A comprehensive panel of potentially interfering salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, ZnCl₂, etc.) and anions (e.g., NaF, NaCl, NaBr, NaI, NaCN, NaOAc, etc.)

  • High-purity solvents (e.g., DMSO, Ethanol, Acetonitrile)

  • Buffer solution (e.g., 20 mM HEPES, pH 7.4)

  • Fluorometer with cuvettes

  • Calibrated micropipettes

B. Stock Solution Preparation

  • Probe Stock (1 mM): Dissolve the appropriate mass of the naphthaldehyde probe in a minimal amount of DMSO and dilute to the final volume with your chosen solvent (e.g., ethanol or acetonitrile). Causality: DMSO is used to ensure complete dissolution of often hydrophobic probes before dilution in the working buffer.

  • Analyte & Interferent Stocks (1 mM): Prepare individual 1 mM stock solutions of the target analyte and each interfering species in deionized water or the appropriate buffer. Causality: Preparing individual stocks prevents unintended precipitation and allows for precise, independent addition to the assay.

C. Procedure 1: Selectivity Assay This experiment tests the probe's response to a wide range of ions individually.

  • Pipette the required volume of buffer into a series of cuvettes.

  • Add the probe stock solution to each cuvette to a final concentration (e.g., 10 µM). Mix gently.

  • Measure the baseline fluorescence spectrum of the probe solution (F₀).

  • To each cuvette, add a defined concentration (e.g., 5-10 equivalents) of a different interfering ion from your panel. Add the target analyte to one cuvette as a positive control.

  • Incubate for the required response time (typically 5-30 minutes).

  • Measure the final fluorescence spectrum (F) for each solution.

  • Analysis: Plot the fluorescence intensity (or F/F₀) for each species. A highly selective probe will show a significant change only in the presence of the target analyte.

D. Procedure 2: Competition (Interference) Assay This experiment is critical. It tests if other ions interfere with the detection of the target analyte.

  • Prepare two sets of cuvettes containing the probe in buffer (e.g., 10 µM).

  • Set 1 (Control): Add the target analyte (e.g., 2 equivalents) and measure the fluorescence response.

  • Set 2 (Competition): To each cuvette, first add a high concentration (e.g., 10 equivalents) of one of the interfering ions. Then, add the same concentration of the target analyte (e.g., 2 equivalents) to the same cuvette.

  • Incubate for the required response time.

  • Measure the final fluorescence spectrum.

  • Analysis: Compare the fluorescence signal from Set 2 with the control. If the signal is significantly diminished, it indicates that the co-existing ion interferes with the detection of the target analyte. A robust probe will show a strong signal for the target analyte even in the presence of a large excess of other species.[5]

Conclusion

Naphthaldehyde-based fluorescent probes are powerful and versatile tools for chemical sensing. Their selectivity is not an inherent property of the fluorophore itself, but rather a result of meticulous molecular design, where the choice of receptor, binding stoichiometry, and signaling mechanism are all tailored to a specific target. By understanding these underlying principles and employing rigorous, self-validating experimental protocols, researchers can confidently select or design probes that provide the high-fidelity data required to advance their scientific and developmental goals.

References

  • A Highly Selective Colorimetric and “Turn-Off” Fluorimetric Probe Based on Unsymmetrical Naphthalene Formaldehyde Derivatives for the Detection of CN− in Aqueous Media. (2021). Spectroscopy. [Link]

  • Recent Advances in Fluorescent Probes for the Detection of Reactive Oxygen Species. (n.d.). Semantic Scholar. [Link]

  • A naphthalimide derivative-based fluorescent probe for selective detection of hydrogen peroxide and H2O2 vapor. (n.d.). Royal Society of Chemistry. [Link]

  • Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. (2021). ProQuest. [Link]

  • A novel two-photon fluorescent probe for the selective detection of hydrogen peroxide based on a naphthalene derivative. (n.d.). Royal Society of Chemistry. [Link]

  • Fluorescence Dyes for Determination of Cyanide. (2018). IntechOpen. [Link]

  • A Novel Hydrogen Peroxide Fluorescent Probe for Bioimaging Detection and Enables Multiple Redox Cycles. (n.d.). ResearchGate. [Link]

  • Spectrofluorimetric determination of hydrogen peroxide with 2-hydroxy-1-naphthaldehyde salicyloylhydrazone (HNSH) as the substrate for horseradish peroxidase (HRP). (2002). PubMed. [Link]

  • Recent advances in fluorescent probes for the detection of reactive oxygen species. (n.d.). ResearchGate. [Link]

  • Fluorescence probes used for detection of reactive oxygen species. (2005). PubMed. [Link]

  • Naphthalenediimide-based nanoarchitectonics for a fluorescent chemosensor with highly selective and sensitive detection of cyanide ions. (n.d.). Royal Society of Chemistry. [Link]

  • Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species. (2012). PMC. [Link]

  • Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. (2023). PMC. [Link]

  • A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide. (2022). Frontiers. [Link]

  • Determination of Cyanide in Water and Food Samples Using an Efficient Naphthalene-Based Ratiometric Fluorescent Probe. (2019). ResearchGate. [Link]

  • A simple naphthalene-based fluorescent probe for high selective detection of formaldehyde in toffees and HeLa cells via Aza-Cope reaction. (n.d.). ResearchGate. [Link]

  • Two Schiff-base fluorescent-colorimetric probes based on naphthaldehyde and aminobenzoic acid for selective detection of Al3+, Fe3+ and Cu2+ ions. (n.d.). ResearchGate. [Link]

  • Fluorescence Turn-on Probe for Al(III) Based on a Naphthaldehyde Derivative. (2017). Oxford Academic. [Link]

  • A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. (2024). MDPI. [Link]

  • A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. (2018). Royal Society of Chemistry. [Link]

  • A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging. (2020). PMC. [Link]

  • Naphthaldehyde-Based Schiff Base Chemosensor for the Dual Sensing of Cu and Ni Ions. (2023). ResearchGate. [Link]

  • A simple naphthaldehyde based sensor as optical and colorimetric for the detection of Hg2+/Cr3+ in real samples. (n.d.). ResearchGate. [Link]

  • Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. (2022). Royal Society of Chemistry. [Link]

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Validation

A Senior Scientist's Guide to Comparative Docking of Benzenesulfonamide Derivatives: From Theory to Target Validation

This guide provides an in-depth comparative analysis of molecular docking studies for benzenesulfonamide derivatives, a scaffold of enduring importance in medicinal chemistry. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of molecular docking studies for benzenesulfonamide derivatives, a scaffold of enduring importance in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach. We will focus on the well-characterized anticancer target, Carbonic Anhydrase IX (CA IX), to illustrate a validated workflow, compare inhibitor performance, and provide actionable insights for your own in silico drug discovery campaigns.

The Enduring Relevance of the Benzenesulfonamide Scaffold

Benzenesulfonamide derivatives are a cornerstone of modern pharmacology, with applications ranging from diuretics to anticancer agents.[1][2] Their success stems from a privileged structural motif—the sulfonamide group (—SO₂NH₂) attached to a benzene ring. This "zinc-binding group" (ZBG) has a high affinity for the zinc ion (Zn²⁺) found in the active site of metalloenzymes, making it a powerful pharmacophore for inhibitor design.[3][4]

The primary mechanism of action for many benzenesulfonamide inhibitors is their ability to coordinate with the catalytic zinc ion in the active site of carbonic anhydrases (CAs).[5][6] This interaction displaces a key water molecule, disrupting the enzyme's catalytic cycle.[3] The tumor-associated isoform, CA IX, is a particularly compelling target as it is overexpressed in many hypoxic solid tumors and plays a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival and proliferation.[7][8] Selective inhibition of CA IX is therefore a promising strategy for developing novel anticancer therapeutics.[7][9]

Caption: Core pharmacophore of a benzenesulfonamide inhibitor.

Principles of In Silico Comparison: A Primer on Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein receptor).[10] The process relies on two key components: a search algorithm and a scoring function .[11]

  • Search Algorithms: These algorithms explore the vast conformational space of the ligand within the protein's active site, generating numerous possible binding poses.[10] Methods like the Lamarckian Genetic Algorithm, used in AutoDock, are effective at navigating this complex energy landscape.[12]

  • Scoring Functions: Once poses are generated, a scoring function estimates the binding free energy for each pose.[13] These functions can be force-field-based, empirical, or knowledge-based, each with its own strengths and limitations.[11] The resulting "docking score," typically in kcal/mol, provides a quantitative estimate of binding affinity, where a more negative value indicates a stronger predicted interaction.[14] It is crucial to understand that these scores are approximations and their primary utility lies in rank-ordering compounds for comparison, not in determining absolute binding energies.[11][14]

The trustworthiness of a docking study hinges on its ability to distinguish between a correct binding mode (the native pose) and incorrect ones (decoys).[11] A common validation metric is the root-mean-square deviation (RMSD) between the predicted pose of a known ligand and its crystal structure pose; an RMSD of ≤ 2.0 Å is generally considered a successful prediction.[11]

A Validated Workflow for Comparative Docking Analysis

To ensure scientific integrity, every docking protocol must be a self-validating system. This is achieved by first "redocking" a co-crystallized ligand into its own receptor structure. A successful redocking, evidenced by a low RMSD, validates that the chosen docking parameters can accurately reproduce a known binding mode. This section outlines a detailed, step-by-step methodology for a comparative docking study targeting human Carbonic Anhydrase IX.

Docking_Workflow cluster_prep Preparation Phase cluster_exec Execution & Analysis PDB 1. Target Preparation (e.g., PDB: 6QN6) LigandPrep 2. Ligand Preparation (2D to 3D, Energy Minimization) GridGen 3. Grid Box Generation (Define Active Site) PDB->GridGen Remove Water, Add Hydrogens Docking 4. Docking Execution (Pose Generation & Scoring) LigandPrep->Docking Generate Conformers GridGen->Docking Set Search Space Analysis 5. Post-Docking Analysis (Rank by Score, Visualize) Docking->Analysis Output Poses & Scores Validation Redocking Validation (Native Ligand -> Low RMSD?) Analysis->Validation Compare to Crystal Structure

Caption: A validated molecular docking workflow.

Experimental Protocol

1. Target Protein Preparation:

  • Rationale: The initial step is to prepare the receptor structure to be as close to a physiological state as possible and remove elements that would interfere with the docking algorithm.

  • Procedure:

    • Acquisition: Download the 3D crystal structure of human Carbonic Anhydrase IX in complex with a benzenesulfonamide inhibitor from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6QN6 .[15]

    • Cleaning: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. The catalytic Zn²⁺ ion must be retained.

    • Protonation: Add polar hydrogen atoms and assign appropriate partial charges to all atoms using a standard force field (e.g., AMBER). This step is critical for accurately calculating electrostatic interactions.[16]

    • Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process.

2. Ligand Preparation:

  • Rationale: Ligands must be converted from 2D representations to low-energy 3D conformations with correct atom types and charges for the docking software to process them.

  • Procedure:

    • Structure Generation: Obtain 2D structures of the benzenesulfonamide derivatives to be tested.

    • 3D Conversion & Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94x) to find a low-energy starting conformation.

    • Charge Assignment: Assign partial atomic charges (e.g., Gasteiger charges).

    • Torsional Degrees of Freedom: Define rotatable bonds to allow for ligand flexibility during the docking simulation.[17]

3. Grid Generation:

  • Rationale: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for viable ligand poses.

  • Procedure:

    • Define Center: Center the grid box on the co-crystallized ligand from the validation step or on the catalytic zinc ion.[18]

    • Define Dimensions: Set the dimensions of the box (e.g., 20x20x20 Å) to be large enough to encompass the entire active site cavity, allowing the ligand to rotate and translate freely.

4. Docking Execution:

  • Rationale: This is the core computational step where the search algorithm explores ligand poses and the scoring function evaluates them.

  • Procedure:

    • Algorithm Selection: Choose a robust search algorithm, such as the Lamarckian Genetic Algorithm.[12]

    • Execution: Run the docking simulation for each prepared ligand against the prepared protein grid. The software will generate a set number of binding poses (e.g., 10-20) for each ligand.

5. Post-Docking Analysis:

  • Rationale: The final step involves interpreting the computational results to derive meaningful structure-activity relationships.

  • Procedure:

    • Ranking: Rank the generated poses for each ligand based on their docking score. The pose with the most negative score is considered the most likely binding mode.[12]

    • Visual Inspection: Critically analyze the top-scoring poses using molecular visualization software (e.g., PyMOL, Discovery Studio). Verify that the key interactions, such as the sulfonamide group coordinating with the Zn²⁺ ion, are present.[6][12]

    • Interaction Analysis: Identify and catalog all significant molecular interactions, including hydrogen bonds, hydrophobic contacts, and metal coordination for the top-ranked pose.

Case Study: Comparative Docking of Benzenesulfonamide Derivatives Against CA IX

To illustrate the practical application of the workflow, we present a comparative analysis of three representative benzenesulfonamide derivatives against CA IX. Acetazolamide, a clinically used non-selective CA inhibitor, serves as our standard.[12]

Data Presentation: Comparative Binding Affinities

The following table summarizes the predicted binding affinities and key interactions for our selected compounds. Note that lower docking scores and predicted inhibition constants (Ki) suggest higher inhibitory potency.

Compound NameDerivative ClassDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues (PDB: 6QN6)
Acetazolamide Thiadiazole Sulfonamide-7.2~10.5Gln92, His94, His96, His119, Thr199, Thr200, Zn²⁺
U-F (SLC-0111) Ureido-substituted-8.5~45.0Gln92, His94, Val131, Leu198, Thr199, Thr200, Zn²⁺
Sulfanilamide Parent Benzenesulfonamide-6.1~250.0Gln92, His94, Thr199, Zn²⁺

Note: The data presented is a representative compilation from multiple docking studies and literature sources for comparative purposes. Actual values may vary based on specific software and parameters used.[8][12]

Analysis of Molecular Interactions

The docking results reveal a clear structure-activity relationship.

  • Core Interaction: As expected, all three compounds position their sulfonamide group to directly coordinate with the catalytic Zn²⁺ ion, anchoring them within the active site. This is the foundational interaction for this class of inhibitors.[6]

  • Potency and Selectivity: The superior docking score of U-F (SLC-0111) can be attributed to its "tail" moiety.[8] The ureido-phenyl group extends into a hydrophobic pocket, forming favorable interactions with residues like Val131 and Leu198.[8] This is a key differentiator from the off-target CA II isoform, which has a bulkier Phenylalanine at position 131, causing steric hindrance.[8] This structural difference is a primary driver of CA IX selectivity.

  • Minimalist Binder: Sulfanilamide , lacking an extended tail, shows a weaker docking score. Its interactions are largely confined to the immediate vicinity of the zinc ion, highlighting the critical role of the tail in achieving high potency.[12]

Binding_Interactions Ligand U-F (Ligand) Sulfonamide Sulfonamide Moiety Ligand->Sulfonamide UreidoTail Ureido-Phenyl Tail Ligand->UreidoTail Zinc Zn²⁺ Ion Sulfonamide->Zinc Metal Coordination (Key Anchor) Thr199 Thr199 Sulfonamide->Thr199 H-Bond Gln92 Gln92 UreidoTail->Gln92 H-Bond Val131 Val131 UreidoTail->Val131 Hydrophobic Contact (Selectivity Pocket) Leu198 Leu198 UreidoTail->Leu198 Hydrophobic Contact His94 His94 Zinc->His94 Coordination

Caption: Key interactions of a selective inhibitor in the CA IX active site.

Conclusion and Future Outlook

This guide has demonstrated a robust, validated workflow for the comparative molecular docking of benzenesulfonamide derivatives against the anticancer target CA IX. The case study highlights how in silico analysis can effectively rank-order compounds and provide detailed mechanistic insights into structure-activity and structure-selectivity relationships. The "tail approach," where modifications to the benzenesulfonamide scaffold are explored to engage specific sub-pockets of the active site, remains a powerful strategy for developing potent and isoform-selective inhibitors.[8][19]

While molecular docking is an invaluable tool for hypothesis generation and lead prioritization, it is the first step in a longer journey. Promising candidates identified through these computational methods must be advanced to more rigorous computational analyses, such as molecular dynamics simulations, to assess complex stability, followed by essential in vitro enzymatic assays and cell-based studies to confirm their biological activity.[20][21]

References

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. PMC, National Center for Biotechnology Information. [Link]

  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science Publishers. [Link]

  • 6QN6: Three dimensional structure of human carbonic anhydrase IX in complex with benzenesulfonamide. RCSB PDB. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Preprints.org. [Link]

  • 6FE0: Three dimensional structure of human carbonic anhydrase IX in complex with benzenesulfonamide. RCSB PDB. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

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Safety & Regulatory Compliance

Safety

Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate proper disposal procedures

At the forefront of drug development and chemical research, laboratory safety is not just a regulatory hurdle—it is the foundation of reproducible science. As complex organic molecules become standard in modern synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

At the forefront of drug development and chemical research, laboratory safety is not just a regulatory hurdle—it is the foundation of reproducible science. As complex organic molecules become standard in modern synthetic workflows, understanding their environmental fate is critical.

As a Senior Application Scientist, I frequently guide research teams through the rigorous, self-validating waste management protocols required for multi-functional organics. This master protocol provides the mechanistic reasoning and step-by-step operational guidance for the safe disposal of Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate .

Physicochemical Profiling & Waste Segregation Logic

Understanding the molecular characteristics of a compound is the first step in determining its disposal route. Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (CAS No.: 27046-17-9) is a bulky, hydrophobic, sulfur-containing aromatic compound, as detailed by .

We do not merely follow disposal rules; we respond to molecular realities. The operational imperative here is strict chemical segregation and routing for high-temperature incineration, driven by the following causal factors:

  • Why prohibit aqueous discharge? Environmental health and safety (EHS) guidelines stipulate that only readily water-soluble organics (dissolving >3%) at low concentrations (<1%) are candidates for sewer evaluation ([1]). Due to its highly lipophilic naphthoate core, this compound exhibits negligible aqueous solubility. Discharging it into aqueous waste streams will cause precipitation, pipe scaling, and severe environmental contamination.

  • Why is high-temperature incineration required? The empirical formula, C23H16O5S, reveals a high carbon-to-heteroatom ratio. The robust aromatic rings require extreme thermal energy for complete oxidation. Furthermore, the combustion of the sulfonyl group (-SO2-) quantitatively yields sulfur dioxide (SO2). Therefore, the waste must be routed to a permitted commercial incinerator equipped with alkaline scrubbers (flue gas desulfurization) to capture SOx emissions.

  • Why segregate halogenated vs. non-halogenated streams? When this compound is dissolved in solvents for reactions or extractions, the choice of solvent dictates the waste stream. Halogenated solvents (e.g., dichloromethane) require specialized incineration to prevent the formation of toxic dioxins, costing approximately twice as much to dispose of as non-halogenated streams ([2]). Mixing them unnecessarily inflates operational costs and complicates treatment ([3]).

Table 1: Quantitative Waste Profiling Data

PropertyValueOperational Waste Implication
Chemical Name Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoateRequires full nomenclature on all waste manifests; no abbreviations permitted.
CAS Number 27046-17-9Essential for precise EPA/RCRA waste profiling.
Molecular Formula C23H16O5SHigh carbon content necessitates incineration; Sulfur dictates SOx scrubbing.
Molecular Weight 404.445 g/mol Bulky, hydrophobic structure physically prevents aqueous sink disposal.
Halogen Content None (0%)Eligible for non-halogenated waste streams unless dissolved in a halogenated solvent.

Step-by-Step Operational Disposal Protocols

Every protocol must be a self-validating system. Follow these steps meticulously to ensure compliance with the [4] and the National Research Council's [5].

Protocol A: Management of Solid Waste (Unused Reagent & Contaminated Consumables)
  • Collection: Gather all unreacted powder, contaminated weighing papers, spatulas, and empty primary packaging.

  • Containment: Place the materials into a chemically compatible, high-density polyethylene (HDPE) solid waste container. Ensure the container is double-bagged if utilizing a bucket system[6].

  • Immediate Labeling: The moment the first particle of waste is introduced, affix a compliant hazardous waste label[3]. Explicitly write: "Hazardous Solid Waste: Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate (Contains Sulfur)."

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA). Keep the lid securely fastened at all times unless actively adding waste[2].

Protocol B: Management of Liquid Waste (Reaction Mother Liquors & Extracts)
  • Solvent Profiling: Identify the primary solvent containing the dissolved naphthoate. Classify it strictly as either Halogenated or Non-Halogenated[2].

  • Segregation & Transfer: Transfer the solution into the appropriate, EHS-approved 5-gallon safety can or carboy[2]. Do not combine incompatible chemical classes (e.g., never mix this organic waste with strong oxidizers or inorganic acids)[3].

  • Vapor Containment: Remove funnels immediately after use. The container must have a tightly fitting cap and remain closed to prevent the escape of volatile organic compounds (VOCs)[6],[7].

  • Labeling & Manifesting: Label the container with the specific solvent mixture and note the presence of the dissolved sulfur-containing solute. Submit a chemical waste pickup request to your EHS department before the container exceeds its regulatory volume limit (typically 50 gallons total lab accumulation)[3].

Disposal Decision Workflow

To streamline laboratory operations and prevent costly misclassification, utilize the following logical decision tree when disposing of this compound.

G Start Waste Generation: Phenyl 4-(phenylsulfonyl)- 1-hydroxy-2-naphthoate State Physical State of Waste? Start->State SolidBin Solid Waste Container (Double-bagged, HDPE) State->SolidBin Solid (Powder/Consumables) SolventCheck Dissolved in Solvent: Halogenated? State->SolventCheck Liquid (Solution/Extract) Incineration High-Temperature Incineration (Requires SOx Scrubbing) SolidBin->Incineration NonHalo Non-Halogenated Organic Waste Stream SolventCheck->NonHalo No (e.g., EtOAc, DMSO) Halo Halogenated Organic Waste Stream SolventCheck->Halo Yes (e.g., DCM, Chloroform) NonHalo->Incineration Halo->Incineration

Disposal decision workflow for Phenyl 4-(phenylsulfonyl)-1-hydroxy-2-naphthoate.

References

  • National Research Council. 2011. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press.[Link]

  • US Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. [Link]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." OCRS.[Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." DEHS. [Link]

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